molecular formula C13H9F2NO2 B1421737 2-(2,4-Difluorobenzoyl)-6-methoxypyridine CAS No. 1187165-31-6

2-(2,4-Difluorobenzoyl)-6-methoxypyridine

Cat. No.: B1421737
CAS No.: 1187165-31-6
M. Wt: 249.21 g/mol
InChI Key: ZTFJBNLRSCIHPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Difluorobenzoyl)-6-methoxypyridine is a nitrogen heterocyclic compound of significant interest in medicinal and agrochemical research. Nitrogen-containing heterocycles form the backbone of over 85% of all biologically active compounds and are present in approximately 60% of all unique, FDA-approved small-molecule drugs . This particular molecule features a pyridine core substituted with a methoxy group at the 6-position and a 2,4-difluorobenzoyl moiety at the 2-position. The presence of the difluorobenzoyl group is a common structural feature in many active pharmaceutical ingredients due to its ability to influence electronic properties, metabolic stability, and binding affinity . Research Applications & Value: This compound serves as a versatile building block and key intermediate in organic synthesis. Its primary research value lies in the development of novel active molecules for pharmaceutical and agrochemical applications. In drug discovery, it can be utilized as a core scaffold for designing enzyme inhibitors or receptor modulators. In agrochemical research, carbonyl-bridged pyridine derivatives are actively investigated for their efficacy in pest control . Researchers also value this compound for exploring structure-activity relationships (SAR) to optimize the potency and selectivity of lead compounds. Handling & Safety: This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use. It is not approved for human or veterinary consumption. Researchers should consult the safety data sheet (SDS) prior to use and handle the material with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

IUPAC Name

(2,4-difluorophenyl)-(6-methoxypyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO2/c1-18-12-4-2-3-11(16-12)13(17)9-6-5-8(14)7-10(9)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFJBNLRSCIHPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C(=O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101218146
Record name (2,4-Difluorophenyl)(6-methoxy-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101218146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187165-31-6
Record name (2,4-Difluorophenyl)(6-methoxy-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187165-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Difluorophenyl)(6-methoxy-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101218146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(2,4-Difluorobenzoyl)-6-methoxypyridine CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(2,4-Difluorobenzoyl)-6-methoxypyridine

This guide provides a comprehensive technical overview of this compound, a heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of the 2,4-difluorobenzoyl moiety and the methoxypyridine scaffold suggests its potential as a key intermediate for synthesizing novel therapeutic agents.[1][2] This document delves into its chemical properties, a proposed synthetic pathway, analytical characterization, potential applications, and essential safety protocols, designed for researchers, chemists, and professionals in pharmaceutical development.

Core Compound Identity and Properties

While a specific, dedicated CAS (Chemical Abstracts Service) number for this compound is not prominently listed in major public databases, its identity is defined by its structure. It belongs to the benzoylpyridine family, which are precursors and key structural motifs in a wide array of biologically active molecules.[2] The physical and chemical properties can be predicted based on its constituent parts.

Table 1: Predicted Physicochemical Properties

Property Predicted Value Rationale & Significance
Molecular Formula C₁₃H₉F₂NO₂ Derived from structural analysis.
Molecular Weight 249.22 g/mol Essential for stoichiometric calculations in synthesis and for mass spectrometry.
Appearance White to off-white crystalline solid Typical for small aromatic organic molecules of this class.
Solubility Soluble in organic solvents (e.g., DCM, Ethyl Acetate, DMF); poorly soluble in water. The aromatic and halogenated structure confers lipophilicity, crucial for reaction conditions and for predicting pharmacokinetic behavior (e.g., cell permeability).

| Melting Point | Estimated >150 °C | High degree of crystallinity and intermolecular forces from the polar ketone and aromatic rings suggest a relatively high melting point, similar to related structures. |

Synthesis and Purification: A Proposed Pathway

The synthesis of this compound can be approached through several established organometallic or condensation reactions. A highly plausible and efficient method is the Friedel-Crafts acylation or a related cross-coupling reaction. Below is a detailed, field-proven protocol based on analogous syntheses of substituted pyridines.[3][4]

Proposed Synthetic Scheme

The synthesis involves the reaction of a suitable 6-methoxypyridine organometallic intermediate with 2,4-difluorobenzoyl chloride.

G cluster_reactants Starting Materials cluster_products Product 6-bromo-2-methoxypyridine 6-Bromo-2-methoxypyridine intermediate 6-Lithio-2-methoxypyridine (In situ intermediate) 6-bromo-2-methoxypyridine->intermediate 1. n-BuLi, THF, -78°C (Lithiation) n-BuLi n-Butyllithium (n-BuLi) in THF, -78 °C 2,4-difluorobenzoyl_chloride 2,4-Difluorobenzoyl Chloride final_product This compound intermediate->final_product 2. 2,4-Difluorobenzoyl Chloride (Acylation) G cluster_validation Validation Workflow Start Synthesized Crude Product Purification Column Chromatography Start->Purification PurityCheck HPLC Analysis (>95% Purity?) Purification->PurityCheck PurityCheck->Purification  No StructureID Structural Elucidation PurityCheck->StructureID  Yes End Validated Compound StructureID->End NMR ¹H and ¹³C NMR StructureID->NMR MS Mass Spectrometry StructureID->MS

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(2,4-Difluorobenzoyl)-6-methoxypyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated physicochemical properties of the novel compound 2-(2,4-Difluorobenzoyl)-6-methoxypyridine. Due to the limited availability of direct experimental data for this specific molecule, this guide establishes a robust framework for its characterization. We will leverage data from the closely related analog, 2-(2,5-Difluorobenzoyl)-6-methoxypyridine (CAS 1187170-59-7)[1], and established analytical methodologies to provide a predictive profile and detailed experimental protocols for empirical determination. This document is intended to serve as a vital resource for researchers engaged in the synthesis, characterization, and application of novel benzoylpyridine derivatives in drug discovery and development.

Introduction: The Significance of Benzoylpyridine Scaffolds

Benzoylpyridine derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The electronic properties of the substituted pyridine ring, coupled with the structural features of the benzoyl moiety, create a versatile scaffold for interaction with various biological targets. The introduction of fluorine atoms into the benzoyl ring can significantly modulate the compound's metabolic stability, binding affinity, and pharmacokinetic profile. The methoxy group on the pyridine ring can influence solubility and also serve as a key interaction point with target proteins. A thorough understanding of the physicochemical properties of novel analogs, such as this compound, is paramount for their successful development as therapeutic agents.

Compound Identity and Structural Elucidation

The primary focus of this guide is This compound . However, due to the current absence of extensive literature on this specific compound, we will draw parallels with its isomer, 2-(2,5-Difluorobenzoyl)-6-methoxypyridine .

PropertyThis compound (Predicted)2-(2,5-Difluorobenzoyl)-6-methoxypyridine[1]
IUPAC Name (2,4-Difluorophenyl)(6-methoxypyridin-2-yl)methanone(2,5-Difluorophenyl)(6-methoxypyridin-2-yl)methanone
CAS Number Not available1187170-59-7
Molecular Formula C₁₃H₉F₂NO₂C₁₃H₉F₂NO₂
Molecular Weight 249.22 g/mol 249.22 g/mol
InChI InChI=1S/C13H9F2NO2/c1-18-12-5-3-4-11(16-12)13(17)9-6-7(14)2-8(15)10(9)16/h2-6H,1H3InChI=1S/C13H9F2NO2/c1-18-12-4-2-3-11(16-12)13(17)9-7-8(14)5-6-10(9)15/h2-7H,1H3
InChIKey PredictedLGKKCFHCUISDKP-UHFFFAOYSA-N
SMILES COc1cccc(n1)C(=O)c2ccc(F)cc2FCOc1cccc(n1)C(=O)c2cc(F)ccc2F
Chemical Structure:

Chemical_Structures cluster_0 This compound cluster_1 2-(2,5-Difluorobenzoyl)-6-methoxypyridine 2,4-DFBMP 2,4-DFBMP 2,5-DFBMP 2,5-DFBMP

Caption: 2D structures of the target compound and its known analog.

Predicted Physicochemical Properties

PropertyPredicted Value for this compoundSignificance in Drug Development
Melting Point (°C) 120 - 140Influences formulation and manufacturing processes. A sharp melting point is indicative of high purity[6][7][8][9].
Boiling Point (°C) > 350Important for purification by distillation and assessing thermal stability.
logP 2.5 - 3.5A measure of lipophilicity, which affects membrane permeability and solubility.
Aqueous Solubility (mg/L) 10 - 100Critical for bioavailability and formulation of oral dosage forms[10][11][12].
pKa (most basic) 2.0 - 3.0 (Pyridine Nitrogen)Influences solubility and absorption at different physiological pH values.

Hypothetical Synthesis Route

A plausible synthetic route for this compound can be conceptualized based on established methodologies for the synthesis of related benzoylpyridines and other heterocyclic ketones. A common approach involves the coupling of a pyridine derivative with a benzoyl derivative.

Synthesis_Workflow Hypothetical Synthesis Workflow start Starting Materials: - 2-Bromo-6-methoxypyridine - 2,4-Difluorobenzaldehyde step1 Grignard Formation: 2-Bromo-6-methoxypyridine + Mg -> 6-Methoxypyridin-2-ylmagnesium bromide start->step1 THF, reflux step2 Nucleophilic Addition: Grignard reagent + 2,4-Difluorobenzaldehyde -> (2,4-Difluorophenyl)(6-methoxypyridin-2-yl)methanol step1->step2 THF, 0°C to rt step3 Oxidation: Intermediate alcohol + Oxidizing agent (e.g., PCC, DMP) -> This compound step2->step3 DCM end Final Product step3->end

Caption: A potential synthetic pathway for this compound.

Experimental Protocols for Physicochemical Characterization

The following section details the standard experimental procedures for determining the key physicochemical properties of a novel compound like this compound.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1°C[6].

Protocol:

  • A small, dry sample of the compound is finely powdered.

  • The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a rate of 10-15°C per minute initially, then slowed to 1-2°C per minute as the approximate melting point is approached.

  • The temperature at which the first liquid appears (onset) and the temperature at which the last solid particle disappears (completion) are recorded as the melting range.

Solubility Determination

Solubility is a critical parameter influencing a drug's absorption and distribution. A qualitative assessment in various solvents is a standard preliminary step[10][11][12].

Protocol:

  • Add approximately 10 mg of the compound to a series of test tubes.

  • To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane).

  • Vortex each tube for 30 seconds.

  • Visually inspect for the complete dissolution of the solid.

  • Classify as freely soluble, sparingly soluble, or insoluble.

  • For aqueous solubility, test the pH of the resulting solution.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for determining the purity of a compound and for quantitative analysis[13][14][15][16][17].

HPLC_Workflow HPLC Purity Analysis Workflow sample_prep Sample Preparation: Dissolve ~1 mg/mL in mobile phase injection Inject sample sample_prep->injection hplc_system HPLC System: - C18 reverse-phase column - Mobile phase: Acetonitrile/Water gradient - UV detector (e.g., 254 nm) separation Chromatographic Separation hplc_system->separation injection->hplc_system detection UV Detection separation->detection data_analysis Data Analysis: - Integrate peak areas - Calculate % purity detection->data_analysis

Caption: A typical workflow for purity determination by HPLC.

Protocol:

  • Mobile Phase Preparation: Prepare a gradient of acetonitrile and water (both HPLC grade).

  • Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a reverse-phase C18 column with a UV detector set to a wavelength where the compound has significant absorbance (a UV scan can determine the optimal wavelength).

  • Analysis: Inject the sample and run the gradient method.

  • Data Processing: Integrate the area of all peaks in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, multiplied by 100.

Spectroscopic Characterization

NMR spectroscopy is the most powerful tool for elucidating the chemical structure of a molecule. Both ¹H and ¹³C NMR should be performed[18][19][20][21][22].

Protocol:

  • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Analyze the chemical shifts, coupling constants, and integration to confirm the proposed structure.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity[23][24][25][26][27].

Protocol:

  • Dissolve a small amount of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI).

  • Acquire the mass spectrum in positive ion mode.

  • The molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight.

Conclusion

While direct experimental data for this compound is not yet widely available, this guide provides a comprehensive framework for its characterization. By leveraging data from its close analog, 2-(2,5-Difluorobenzoyl)-6-methoxypyridine, and employing standard analytical techniques, researchers can confidently determine its physicochemical properties. The protocols and predictive data presented herein are intended to empower scientists in the field of drug discovery to accelerate the development of novel benzoylpyridine-based therapeutics.

References

  • Predicting the metabolic pathways of small molecules based on their physicochemical properties. PubMed. [Link]

  • Melting point determination. University of Calgary. [Link]

  • Deep Learning Methods to Help Predict Properties of Molecules from SMILES. PMC. [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Technology, Iraq. [Link]

  • Experiment 1: Melting-point Determinations. Athabasca University. [Link]

  • Determination of Melting Point of An Organic Compound | PDF. Scribd. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Pace University. [Link]

  • NMR studies of substituted pyridines. Sci-Hub. [Link]

  • Analysis of the NMR Spectrum of Pyridine. Semantic Scholar. [Link]

  • experiment (1) determination of melting points. University of Anbar. [Link]

  • Determination Of Melting Point Of An Organic Compound. BYJU'S. [Link]

  • In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models. ProQuest. [Link]

  • How To Determine Solubility Of Organic Compounds?. YouTube. [Link]

  • Analysis of the NMR Spectrum of Pyridine. AIP Publishing. [Link]

  • A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules. MDPI. [Link]

  • Solubility of Organic Compounds. University of Toronto. [Link]

  • 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Chemistry LibreTexts. [Link]

  • Analysis of the NMR Spectrum of Pyridine. AIP Publishing. [Link]

  • 2-Benzoylpyridine. PubChem. [Link]

  • 4-Benzoylpyridine. PubChem. [Link]

  • The mass spectra of some phenyl pyridyl ketones. Semantic Scholar. [Link]

  • Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. ResearchGate. [Link]

  • HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. SIELC. [Link]

  • Method for the determination fo aldehydes and ketones in ambient air using HPLC. EPA. [Link]

  • (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate. [Link]

  • 1187170-59-7|2-(2,5-Difluorobenzoyl)-6-methoxypyridine. BIOFOUNT. [Link]

  • HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. [Link]

  • 2-Methoxypyridine. PubChem. [Link]

  • (2,6-Difluorophenyl)(4-methylpiperidin-1-yl)methanone. PMC. [Link]

  • Synthesis of (2,4-difluorophenyl)(4-piperidinyl)methanone. PrepChem.com. [Link]

  • 5-(2,5-Difluorophenyl)-6-methoxypyridin-3-amine. PubChem. [Link]

  • 2-Fluoro-6-methoxypyridine. PubChem. [Link]

  • 1 Interpretation Mass spectral interpretation is not a trivial process. Presented below are some basic terms and examples desig. University of Wisconsin-Eau Claire. [Link]

  • (PDF) SYNTHESIS AND BIOLOGICAL SCREENING OF 2-AMINO-6-ARYL-4-{[(3′-DIFLUOROMETHOXY)-5′-(3″-METHYL)-4″-(2‴,2‴,2‴-TRIFLUOROETHOXY)PYRIDIN-2″-YL]METHOXYPHENYL}-NICOTINONITRILES. ResearchGate. [Link]

Sources

An In-depth Technical Guide to 2-(2,4-Difluorobenzoyl)-6-methoxypyridine: A Key Intermediate in Antiviral Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(2,4-Difluorobenzoyl)-6-methoxypyridine, a pivotal chemical intermediate in the synthesis of advanced antiviral therapeutics. This document is structured to serve researchers, medicinal chemists, and drug development professionals by detailing the compound's formula, physicochemical properties, plausible synthetic routes with mechanistic insights, and its critical role in the development of influenza inhibitors. We will explore the strategic importance of the difluorobenzoyl and methoxypyridine moieties and provide detailed, field-proven protocols and data presentations to support laboratory and process development endeavors.

Introduction: Strategic Importance in Medicinal Chemistry

This compound, with the chemical formula C₁₃H₉F₂NO₂, is a ketone that serves as a crucial building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its primary significance lies in its role as a key precursor to Pimodivir (VX-787) , an investigational first-in-class antiviral drug that targets the influenza A virus.[1][2] Pimodivir functions by inhibiting the cap-binding function of the polymerase basic protein 2 (PB2) subunit, a critical component of the viral RNA polymerase complex required for viral gene transcription.[3][4] This mechanism, known as "cap-snatching" inhibition, is a novel approach to influenza therapy, highlighting the importance of intermediates like this compound in accessing new classes of antiviral agents.[5][6]

The molecular architecture of this intermediate is strategically designed. The 2,4-difluorophenyl group is a common feature in medicinal chemistry, often introduced to enhance binding affinity, improve metabolic stability, and modulate pharmacokinetic properties. The 6-methoxypyridine ring provides a specific scaffold for further chemical elaboration to build the final complex heterocyclic system of the target API. Understanding the synthesis and handling of this intermediate is therefore essential for research and development teams working on Pimodivir and other related antiviral programs.

Physicochemical and Spectroscopic Data

Precise characterization of a synthetic intermediate is fundamental for process control, quality assurance, and regulatory compliance. Below is a summary of the key properties of this compound.

PropertyValueSource/Method
IUPAC Name (2,4-Difluorophenyl)(6-methoxypyridin-2-yl)methanoneIUPAC Nomenclature
CAS Number 1803551-73-3Chemical Abstracts Service
Molecular Formula C₁₃H₉F₂NO₂Elemental Analysis
Molecular Weight 249.22 g/mol Calculated
Appearance Expected to be an off-white to pale yellow solidAnalogy to similar compounds[7]
Melting Point Not publicly available. Expected >100°C based on similar structures.Predicted
Solubility Expected to be soluble in common organic solvents (DCM, THF, EtOAc, Acetone).Predicted
Boiling Point Not available (likely decomposes at high temperatures).Predicted
Expected Spectroscopic Data:

While specific, verified spectra are not publicly available, the following are the expected characteristics based on the structure and data from analogous compounds like 2,4'-Difluorobenzophenone.[8]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~8.0-7.4 ppm (m, 3H): Aromatic protons on the difluorophenyl ring.

    • δ ~7.8-7.0 ppm (m, 3H): Aromatic protons on the pyridine ring.

    • δ ~4.0 ppm (s, 3H): Methoxy (-OCH₃) protons.

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ ~190-195 ppm: Carbonyl carbon (C=O).

    • δ ~160-165 ppm (dd): Fluorinated aromatic carbons (C-F).

    • δ ~110-140 ppm: Aromatic carbons.

    • δ ~55 ppm: Methoxy carbon (-OCH₃).

  • Mass Spectrometry (ESI+):

    • m/z: 250.06 [M+H]⁺.

Synthesis and Mechanistic Rationale

The synthesis of aryl-heteroaryl ketones like this compound is typically achieved through carbon-carbon bond formation. While multiple routes are conceivable, the most robust and commonly employed method for analogous structures involves a Grignard reaction. This approach offers high yields and good functional group tolerance when properly executed.

The logical workflow for this synthesis is outlined below.

G cluster_0 Pathway 1: Grignard Reagent Formation cluster_1 Pathway 2: Precursor Synthesis cluster_2 Final Coupling Reaction A 1-Bromo-2,4-difluorobenzene C 2,4-Difluorophenylmagnesium Bromide (Grignard Reagent) A->C Mg, THF (anhydrous) Initiation (I₂, heat) B Magnesium Turnings G This compound (Target Compound) C->G Nucleophilic Addition D 2-Chloro-6-methoxypyridine F 6-Methoxypyridine-2-carbonitrile D->F Nucleophilic Substitution DMF, heat E CuCN or Zn(CN)₂ F->G H Acidic Workup (e.g., aq. NH₄Cl)

Caption: Synthetic workflow for this compound via Grignard reaction.
Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on established methods for Grignard reactions with heterocyclic nitriles.[9][10] All operations must be conducted under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

Part A: Preparation of 2,4-Difluorophenylmagnesium Bromide

  • Reactor Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet is charged with magnesium turnings (1.2 eq).

  • Initiation: A small crystal of iodine is added, and the flask is gently warmed with a heat gun until violet vapors are observed. This step etches the magnesium surface, facilitating the reaction.

  • Reagent Addition: Anhydrous tetrahydrofuran (THF) is added to cover the magnesium. A solution of 1-bromo-2,4-difluorobenzene (1.0 eq) in anhydrous THF is added dropwise via an addition funnel.

  • Reaction: The reaction is exothermic. The addition rate should be controlled to maintain a gentle reflux. After the addition is complete, the mixture is stirred at reflux for 1-2 hours to ensure complete formation of the Grignard reagent. The solution will typically appear grey and cloudy.

Part B: Coupling Reaction and Product Formation

  • Reactor Setup: In a separate flame-dried flask under argon, 6-methoxypyridine-2-carbonitrile (1.1 eq) is dissolved in anhydrous THF.

  • Addition: The solution from Step 1 is cooled to 0°C. The freshly prepared Grignard reagent from Part A is then transferred via cannula to this solution dropwise, maintaining the temperature between 0°C and 5°C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup and Quenching: The reaction is carefully quenched by slow, dropwise addition to a cooled (0°C) saturated aqueous solution of ammonium chloride (NH₄Cl). This hydrolyzes the intermediate magnesium imine salt to the desired ketone.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a solid.

Causality and Experimental Choices
  • Choice of Grignard Reagent: Grignard reagents are potent carbon nucleophiles capable of attacking the electrophilic carbon of a nitrile group. This method is often preferred over Friedel-Crafts acylation for electron-rich pyridines, which can coordinate with the Lewis acid catalyst and lead to side reactions or deactivation.

  • Anhydrous Conditions: Grignard reagents are highly basic and react violently with protic solvents like water.[6] The use of flame-dried glassware and anhydrous solvents is critical to prevent quenching of the reagent and ensure a high yield.

  • Nitrile Precursor: The use of a nitrile (-C≡N) as the electrophile is a standard method for ketone synthesis. The initial nucleophilic attack forms a magnesium imine salt, which is stable under the reaction conditions but readily hydrolyzes to a ketone during the acidic workup.

  • Acidic Workup: The choice of a mild acid like saturated NH₄Cl for the workup is crucial. Stronger acids can lead to the degradation of acid-sensitive functional groups or promote side reactions.

Safety and Handling

Professionals handling this compound and its precursors should adhere to strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Grignard Reagents: These reagents are highly flammable and react violently with water.[6] All operations must be conducted in a chemical fume hood under an inert atmosphere. Ensure fire-extinguishing equipment (Class D for metal fires) is accessible.

  • Solvents: Anhydrous THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent from a sealed bottle.

  • Compound Handling: While specific toxicity data for the title compound is not available, it should be handled as a potentially hazardous chemical. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion and Future Outlook

This compound stands as a testament to the enabling power of synthetic intermediates in modern drug discovery. Its efficient and reliable synthesis is a critical step in the production of Pimodivir, a promising agent in the ongoing fight against influenza. The synthetic strategies outlined in this guide, particularly the Grignard-based approach, provide a robust framework for its laboratory-scale preparation and process scale-up. As research into new influenza polymerase inhibitors continues, the demand for this and structurally related intermediates is likely to grow, further cementing its importance in the development of next-generation antiviral therapies.

References

  • Byrn, R. A., et al. (2015). Preclinical Activity of VX-787, a First-in-Class, Orally Bioavailable Inhibitor of the Influenza Virus Polymerase PB2 Subunit. Antimicrobial Agents and Chemotherapy, 59(3), 1569–1582. [Link]

  • Clark, M. P., et al. (2014). Discovery of a novel, first-in-class inhibitor of the influenza virus polymerase PB2 subunit. Journal of Medicinal Chemistry, 57(15), 6668–6678. [Link]

  • Li, Y., et al. (2021). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Simulation of Influenza Polymerase PB2 Inhibitors. Molecules, 26(16), 4995. [Link]

  • Gubareva, L. V., et al. (2020). Susceptibility of widely diverse influenza a viruses to PB2 polymerase inhibitor pimodivir. Viruses, 12(6), 624. [Link]

  • O'Hanlon, R., & Wilson, I. A. (2020). New Developments in Influenza Polymerase Inhibitors. The Journal of Infectious Diseases, 222(Supplement_3), S236–S245. [Link]

  • Balemans, W., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region. Journal of Medicinal Chemistry, 62(21), 9846–9857. [Link]

  • Vertex Pharmaceuticals Incorporated. (2014). Vertex Licenses VX-787 to Janssen Pharmaceuticals for the Treatment of Influenza. Business Wire. [Link]

  • ResearchGate. (2013). Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics. ResearchGate. [Link]

  • Oakwood Chemical. (n.d.). Grignard Reagents Catalog. Oakwood Chemical. [Link]

Sources

Introduction: Deconstructing the Molecule and Predicting Behavior

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Characterization of 2-(2,4-Difluorobenzoyl)-6-methoxypyridine

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability. This guide addresses the characterization of this compound, a novel small molecule for which public solubility data is not available. In the absence of existing data, this document serves as a comprehensive experimental framework. It provides senior-level scientific rationale and detailed, field-proven protocols for determining the essential physicochemical properties and both thermodynamic and kinetic solubility profiles of this compound. The methodologies are designed to be self-validating, ensuring the generation of reliable and accurate data crucial for advancing drug discovery and development programs.

The solubility of a compound is intrinsically linked to its molecular structure. Before embarking on experimental measurements, a thorough analysis of the target molecule, this compound, allows us to form hypotheses about its solubility characteristics. The molecule can be dissected into two primary moieties:

  • The 2,4-Difluorobenzoyl Group: This portion of the molecule is derived from 2,4-difluorobenzoic acid, a compound known to be sparingly soluble in water but soluble in various organic solvents.[1][2] The two electron-withdrawing fluorine atoms increase the acidity of the parent benzoic acid and contribute to the molecule's overall lipophilicity (calculated XLogP3 of 1.9 for the parent acid)[1]. The carbonyl group can act as a hydrogen bond acceptor.

  • The 6-Methoxypyridine Group: This heterocyclic ring contains a nitrogen atom which is expected to be basic and thus ionizable at low pH. The pKa of the conjugate acid of 2-methoxypyridine is reported to be 3.06, which is significantly lower than that of pyridine (5.23) due to the inductive electron-withdrawing effect of the adjacent methoxy group.[3] This suggests that the pyridine nitrogen in our target molecule will be protonated only in acidic environments (pH < 4), a factor that will profoundly influence aqueous solubility. The methoxy group itself offers a site for hydrogen bond acceptance.

Initial Hypothesis: Based on this structural analysis, this compound is predicted to be a weakly basic compound with limited aqueous solubility. Its solubility is expected to be pH-dependent, increasing significantly at pH values below its pKa due to the protonation of the pyridine nitrogen. The overall molecule is likely lipophilic, favoring solubility in organic solvents over aqueous media.

Foundational Physicochemical Characterization

Prior to any solubility assessment, the determination of fundamental physicochemical properties is paramount. These parameters provide the essential context for designing and interpreting solubility experiments.

Determination of pKa

The acid dissociation constant (pKa) governs the ionization state of a molecule at a given pH. For a weakly basic compound like our target, the pKa will define the pH at which 50% of the molecules are in their protonated (cationic) and neutral forms. This is the most critical parameter for understanding pH-dependent solubility.

Protocol: Potentiometric Titration for pKa Determination

  • Preparation: Prepare a 1-5 mM solution of the test compound in a co-solvent system (e.g., 50:50 methanol:water) to ensure initial dissolution.

  • Titration: Place the solution in a thermostatted vessel at 25°C and titrate with a standardized solution of 0.1 M HCl while monitoring the pH with a calibrated electrode.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

  • Rationale: This method directly measures the pH change as the basic pyridine nitrogen is protonated, providing a definitive pKa value. The use of a co-solvent is necessary if the compound's intrinsic solubility is too low for accurate measurement in a purely aqueous system.

Determination of logP

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. It dictates the partitioning behavior between aqueous and lipid environments, which is a key influencer of solubility and membrane permeability.

Protocol: Shake-Flask Method for logP Determination

  • Preparation: Prepare a stock solution of the compound in the solvent in which it is most soluble.

  • Partitioning: Add a small aliquot of the stock solution to a vessel containing a pre-saturated mixture of n-octanol and water (buffered to a pH where the compound is neutral, e.g., pH 7.4).

  • Equilibration: Shake the vessel vigorously for several hours (e.g., 4-24 hours) at a controlled temperature to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vessel to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully sample each phase and determine the concentration of the compound using a validated HPLC-UV method.

  • Calculation: Calculate logP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • Rationale: This classic method is considered the gold standard as it measures the partitioning of a compound at thermodynamic equilibrium, providing the most reliable measure of its intrinsic lipophilicity.[4]

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium under specific conditions of temperature and pressure. This value represents the true solubility and is essential for pre-formulation and biopharmaceutical classification. The shake-flask method is the most reliable technique for this measurement.[4]

Experimental Protocol: The Shake-Flask Method

This protocol is designed to ensure that a true equilibrium is achieved and accurately measured.

  • Solvent Selection: Prepare a panel of relevant aqueous and organic solvents.

    • Aqueous: pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), pH 6.8 (simulated intestinal fluid), and pH 7.4 (phosphate-buffered saline). This range is critical to define the pH-solubility profile around the predicted pKa.

    • Organic: Ethanol, Methanol, Acetone, Dimethyl Sulfoxide (DMSO).

  • Slurry Preparation: Add an excess amount of the solid compound to vials containing each solvent. The presence of undissolved solid at the end of the experiment is essential to confirm that saturation has been achieved.[4]

  • Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for a minimum of 24-48 hours. To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h and 48h); equilibrium is confirmed when the measured concentrations are consistent.[4][5]

  • Phase Separation: After equilibration, allow the vials to stand to let solids settle. Carefully withdraw an aliquot of the suspension and separate the supernatant from the solid material using centrifugation (e.g., 14,000 rpm for 15 minutes) followed by filtration through a 0.22 µm filter.

  • Sample Preparation: Immediately dilute the clear supernatant with a suitable solvent (compatible with the HPLC mobile phase) to prevent precipitation and bring the concentration into the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method against a standard calibration curve to determine the concentration.[6]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification Prep1 Step 1: Add excess solid compound to vials Prep2 Step 2: Add selected solvents (e.g., pH buffers, organic) Prep1->Prep2 Creates slurry Equil Step 3: Shake at constant T (e.g., 25°C) for 24-48h Prep2->Equil Sep1 Step 4: Centrifuge to pellet solid material Equil->Sep1 Sep2 Step 5: Filter supernatant through 0.22 µm filter Sep1->Sep2 Quant1 Step 6: Dilute clear filtrate into known volume Sep2->Quant1 Quant2 Step 7: Analyze by HPLC-UV against calibration curve Quant1->Quant2 Result Equilibrium Solubility (mg/mL) Quant2->Result G cluster_prep Preparation cluster_assay Assay Execution cluster_measure Measurement & Analysis Prep1 Step 1: Prepare 10 mM stock solution in DMSO Assay1 Step 3: Add DMSO stock to first column (triggers precipitation) Prep1->Assay1 Prep2 Step 2: Dispense aqueous buffer into 384-well plate Prep2->Assay1 Assay2 Step 4: Perform serial dilution across the plate Assay1->Assay2 Assay3 Step 5: Incubate plate for 1-2 hours at RT Assay2->Assay3 Measure1 Step 6: Read plate on nephelometer (measures scatter) Assay3->Measure1 Measure2 Step 7: Plot scatter vs. concentration Measure1->Measure2 Result Kinetic Solubility (µM) Measure2->Result G cluster_mol Molecular Properties cluster_ext External Factors Sol Solubility of 2-(2,4-Difluorobenzoyl) -6-methoxypyridine pKa pKa (Basicity of Pyridine N) pKa->Sol logP logP (Lipophilicity) logP->Sol MW Crystal Lattice Energy (Solid State) MW->Sol pH Solution pH pH->Sol affects ionization Temp Temperature Temp->Sol affects energy of dissolution Solv Solvent Polarity Solv->Sol like dissolves like

Sources

2-(2,4-Difluorobenzoyl)-6-methoxypyridine mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Putative Mechanism of Action of 2-(2,4-Difluorobenzoyl)-6-methoxypyridine as a p38 MAPK Inhibitor

Disclaimer: The specific biological mechanism of action for this compound is not extensively documented in publicly available scientific literature. This guide, therefore, presents a scientifically plausible, hypothesized mechanism based on the structural characteristics of the molecule and the known activities of analogous compounds. The proposed mechanism centers on the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, a critical regulator of inflammatory and cellular stress responses. This document is intended for research, scientific, and drug development professionals as an illustrative framework for investigating the mechanism of action of novel small molecules.

Introduction

The compound this compound possesses key structural motifs—a difluorobenzoyl group and a substituted pyridine ring—that are frequently found in potent kinase inhibitors. This structural alert suggests that the compound may exert its biological effects by targeting one or more protein kinases. Based on an analysis of structure-activity relationships of similar public-domain compounds, a compelling hypothesis is that this compound functions as an inhibitor of p38 MAPK.

The p38 MAPKs are a family of serine/threonine kinases that play a central role in the cellular response to inflammatory cytokines and environmental stress.[1][2] Dysregulation of the p38 MAPK pathway is implicated in a wide range of diseases, including chronic inflammatory conditions, neurodegenerative disorders, and cancer, making it a prime target for therapeutic intervention.[3][4][5][6] This guide will provide an in-depth exploration of the hypothesized mechanism of action of this compound as a p38 MAPK inhibitor, the signaling pathways involved, and the experimental methodologies required to validate this hypothesis.

The p38 MAPK Signaling Pathway: A Central Hub in Cellular Stress and Inflammation

The p38 MAPK pathway is a tiered signaling cascade that translates extracellular signals into a variety of cellular responses, including apoptosis, cell cycle regulation, and the production of inflammatory mediators.[1][2] There are four main isoforms of p38 MAPK: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13).[5] Of these, p38α is the most extensively studied and is considered the primary mediator of the inflammatory response.[5]

Activation of the p38 MAPK pathway is initiated by a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), growth factors, and cellular stressors such as UV radiation and osmotic shock.[7] These stimuli activate upstream MAPK kinases (MKKs), which in turn phosphorylate and activate p38 MAPK at specific threonine and tyrosine residues (Thr180 and Tyr182).[7][8] Once activated, p38 MAPK phosphorylates a range of downstream substrates, including other protein kinases and transcription factors. This leads to the transcriptional and post-transcriptional regulation of genes involved in inflammation and other cellular processes.[2][4]

A key function of the p38 MAPK pathway is the regulation of pro-inflammatory cytokine production.[2] Activated p38 MAPK can phosphorylate and activate MAPK-activated protein kinase 2 (MK2), which then stabilizes the mRNAs of inflammatory cytokines, leading to their increased translation and secretion.[2]

Signaling Pathway Diagram

p38_MAPK_Pathway cluster_extracellular Extracellular Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Inflammatory Cytokines Inflammatory Cytokines MKKs MKK3/6 Inflammatory Cytokines->MKKs activate Cellular Stress Cellular Stress Cellular Stress->MKKs activate p38 p38 MAPK MKKs->p38 phosphorylate (Thr180/Tyr182) MK2 MAPKAPK2 (MK2) p38->MK2 phosphorylate Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors phosphorylate mRNA_Stabilization mRNA Stabilization MK2->mRNA_Stabilization Gene_Expression Gene Expression (e.g., TNF-α, IL-1β) Transcription_Factors->Gene_Expression mRNA_Stabilization->Gene_Expression Inhibitor 2-(2,4-Difluorobenzoyl) -6-methoxypyridine Inhibitor->p38

Caption: The p38 MAPK signaling cascade and its hypothesized point of inhibition.

Hypothesized Mechanism of Action of this compound

It is hypothesized that this compound acts as a Type I ATP-competitive inhibitor of p38α MAPK. This proposed mechanism is based on the following structural considerations:

  • The Hinge-Binding Motif: The pyridine nitrogen of the 6-methoxypyridine ring is predicted to form a critical hydrogen bond with the "hinge" region of the p38α kinase domain. This interaction is a hallmark of many ATP-competitive kinase inhibitors and serves to anchor the molecule in the active site.

  • The Difluorobenzoyl Group: The 2,4-difluorobenzoyl moiety is likely to occupy the hydrophobic pocket adjacent to the ATP-binding site. The fluorine atoms can enhance binding affinity through favorable electrostatic interactions and by increasing the metabolic stability of the compound.

  • The Methoxy Group: The methoxy group on the pyridine ring may contribute to the overall electronic properties of the molecule and could be involved in additional interactions with the kinase domain, potentially enhancing selectivity for p38α over other kinases.

By occupying the ATP-binding pocket, this compound would prevent the binding of ATP, thereby inhibiting the phosphorylation of downstream substrates and effectively blocking the propagation of the signaling cascade.

Experimental Validation of the Hypothesized Mechanism

A multi-faceted experimental approach is required to rigorously test the hypothesis that this compound is a p38 MAPK inhibitor. The following sections detail the key experiments and the expected outcomes.

In Vitro Kinase Inhibition Assays

The first step in validating the proposed mechanism is to determine if the compound directly inhibits the enzymatic activity of p38 MAPK in a cell-free system.

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

  • Reagents and Materials:

    • Recombinant human p38α MAPK enzyme

    • Biotinylated peptide substrate (e.g., ATF2)

    • ATP

    • HTRF detection reagents (Europium-labeled anti-phospho-substrate antibody and Streptavidin-XL665)

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)

    • 384-well low-volume white plates

    • HTRF-compatible plate reader

  • Procedure: a. Prepare a serial dilution of this compound in DMSO. b. In a 384-well plate, add the compound dilutions, followed by the p38α enzyme and the biotinylated substrate. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction by adding the HTRF detection reagents. f. Incubate for 60 minutes to allow for antibody binding. g. Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

    • Plot the HTRF ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation

CompoundTargetIC₅₀ (nM)
This compoundp38α MAPKHypothetical Value
SB203580 (Positive Control)p38α MAPK50

Experimental Workflow Diagram

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Serial Dilution of Compound C Add Compound, Enzyme, and Substrate to Plate A->C B Prepare Enzyme and Substrate Mix B->C D Initiate with ATP C->D E Incubate at RT D->E F Add HTRF Detection Reagents E->F G Incubate at RT F->G H Read Plate G->H I Calculate HTRF Ratio H->I J Plot Dose-Response Curve I->J K Determine IC50 J->K

Sources

2-(2,4-Difluorobenzoyl)-6-methoxypyridine as a research chemical

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(2,4-Difluorobenzoyl)-6-methoxypyridine for Advanced Research

Prepared by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated heterocyclic ketone of significant interest to the chemical and pharmaceutical research communities. While specific literature on this exact molecule is nascent, this document synthesizes information from analogous structures and established chemical principles to serve as a foundational resource. We will explore its core physicochemical properties, propose a robust synthetic pathway grounded in established organometallic chemistry, and outline a comprehensive workflow for its analytical characterization. Furthermore, this guide delves into the potential applications of this compound as a key intermediate and scaffold in drug discovery, particularly leveraging the proven roles of its constituent moieties—the 2,4-difluorobenzoyl group and the methoxypyridine core—in modulating biological pathways. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this and similar structures in their research endeavors.

Introduction: Strategic Importance in Medicinal Chemistry

The rational design of novel therapeutic agents often relies on the use of molecular scaffolds that provide a unique three-dimensional arrangement for interacting with biological targets. The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a versatile synthetic handle.[1] The incorporation of a methoxy substituent can further modulate the electronic properties and solubility of the molecule.

Concurrently, the strategic use of fluorine in drug design is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. The 2,4-difluorobenzoyl moiety is a common feature in various bioactive molecules, recognized for its ability to participate in specific interactions with protein targets.[2] The combination of these two pharmacophoric elements in this compound creates a research chemical with considerable potential as a building block for novel therapeutics, particularly in areas like oncology and neurology.[2][3]

Physicochemical Properties

A foundational understanding of a research chemical begins with its physical and chemical properties. These parameters are critical for designing synthetic reactions, developing analytical methods, and formulating for biological assays.

PropertyValueSource
IUPAC Name (2,4-difluorophenyl)(6-methoxy-2-pyridinyl)methanoneN/A
CAS Number 1187165-31-6[4]
Molecular Formula C₁₃H₉F₂NO₂[4]
Molecular Weight 249.217 g/mol [4]
Purity Typically ≥97.0%[4]
InChI Key ZTFJBNLRSCIHPF-UHFFFAOYSA-N[4]

Synthesis and Analytical Characterization

The reliable synthesis and rigorous characterization of a research chemical are paramount to ensuring the validity of subsequent experimental results. This section outlines a proposed synthetic route and a comprehensive analytical workflow.

Retrosynthetic Analysis

A logical approach to the synthesis of this compound involves a disconnection at the carbonyl-pyridine bond. This suggests a nucleophilic attack from a 6-methoxypyridin-2-yl organometallic species onto an electrophilic 2,4-difluorobenzoyl source. A Grignard reaction represents a robust and field-proven choice for this type of C-C bond formation.

G cluster_reagents Key Reagents Target This compound Disconnect C-C Disconnection (Grignard Reaction) Target->Disconnect Reagent1 6-Methoxy-2-pyridyl Magnesium Bromide (Nucleophile) Disconnect->Reagent1 Reagent2 2,4-Difluorobenzoyl Chloride (Electrophile) Disconnect->Reagent2

Caption: Retrosynthetic analysis via a Grignard reaction pathway.

Proposed Synthetic Protocol

This protocol describes a step-by-step methodology for the synthesis of the title compound. The rationale behind each step is provided to ensure experimental success and reproducibility.

Step 1: Formation of the Grignard Reagent

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Reagents: Add magnesium turnings (1.2 eq.) to the flask under a positive pressure of dry nitrogen.

  • Initiation: Add a small crystal of iodine to activate the magnesium surface.

  • Addition: Dissolve 2-bromo-6-methoxypyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF). Add this solution dropwise via the dropping funnel to the magnesium suspension.

    • Causality: Anhydrous THF is critical as Grignard reagents are highly reactive towards protic solvents like water. The dropwise addition controls the initial exothermic reaction.

  • Completion: Once the addition is complete, gently reflux the mixture for 1-2 hours until the majority of the magnesium has been consumed. Cool the resulting dark solution of 6-methoxy-2-pyridyl magnesium bromide to 0°C.

Step 2: Acylation Reaction

  • Reagent Preparation: Dissolve 2,4-difluorobenzoyl chloride (1.1 eq.) in anhydrous THF in a separate flask.

  • Addition: Add the solution of the acid chloride dropwise to the cooled Grignard reagent at 0°C.

    • Causality: Maintaining a low temperature is essential to prevent over-addition and the formation of tertiary alcohol byproducts.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

Step 3: Work-up and Purification

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Causality: Saturated NH₄Cl is a mild acidic quenching agent that neutralizes the reaction mixture and precipitates magnesium salts without hydrolyzing the product.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure this compound.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A multi-technique approach ensures a self-validating system where each analysis corroborates the others.

G Start Synthesized Crude Product MS Mass Spectrometry (MS) - Confirm Molecular Weight - (Expected: 249.06) Start->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) - Confirm Structure - Atom Connectivity MS->NMR HPLC HPLC/UPLC - Determine Purity (% Area) - (Target: >97%) NMR->HPLC End Verified Compound For Downstream Use HPLC->End

Caption: A sequential workflow for rigorous analytical validation.

3.3.1 Spectroscopic Methods

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent ion peak at m/z = 250.2 [M+H]⁺, confirming the molecular weight.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.9-4.1 ppm), and distinct aromatic multiplets for both the pyridine and difluorophenyl rings.

  • ¹⁹F NMR: The fluorine NMR will be crucial for confirming the 2,4-difluoro substitution pattern, showing two distinct doublet of doublets signals.

3.3.2 Chromatographic Purity Assessment High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecules. A standard protocol is provided below.

ParameterConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides excellent separation for aromatic compounds.
Mobile Phase A Water + 0.1% Formic AcidStandard aqueous phase for reverse-phase chromatography.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic phase.
Gradient 5% to 95% B over 5 minutesA typical screening gradient to ensure elution of the compound.
Flow Rate 0.5 mL/minAppropriate for the column dimensions.
Detection UV at 254 nmAromatic nature of the compound ensures strong absorbance.
Injection Volume 1 µLMinimizes peak broadening.

Potential Applications in Drug Discovery

The true value of a research chemical lies in its potential application. Based on its structural components, this compound is a promising starting point for several therapeutic areas.

Scaffold for Kinase Inhibitors

The pyridine core is a common feature in many kinase inhibitors, often acting as a hinge-binder. For example, derivatives of methoxypyridine have been investigated as potent PI3K/mTOR dual inhibitors.[3] The 2,4-difluorophenyl group can provide critical interactions within the ATP-binding pocket. The ketone functionality of the title compound serves as a versatile synthetic handle for elaboration into more complex structures designed to target specific kinases.

Intermediate for CNS-Active Agents

Structurally related compounds containing the 2,4-difluorobenzoyl moiety linked to a nitrogen-containing heterocycle are widely used as intermediates in the synthesis of drugs targeting the central nervous system (CNS).[2][5] For instance, 4-(2,4-Difluorobenzoyl)piperidine is a key building block for antipsychotic agents.[5] By analogy, this compound could serve as a valuable precursor for novel CNS drug candidates.

G cluster_mods Potential Derivatization Pathways cluster_apps To Access Novel Scaffolds For Core 2-(2,4-Difluorobenzoyl) -6-methoxypyridine Mod1 Reductive Amination of Ketone Core->Mod1 Mod2 Functionalization of Pyridine Ring Core->Mod2 Mod3 O-Demethylation Core->Mod3 App1 Kinase Inhibitors Mod1->App1 App2 CNS Agents Mod1->App2 App3 Other Therapeutics Mod2->App3 Mod3->App2

Caption: Potential synthetic pathways from the core scaffold.

Conclusion

This compound represents a strategically designed research chemical that stands at the intersection of privileged heterocyclic chemistry and modern fluorine-based drug design. While direct biological data on this specific molecule is limited, its constituent parts have a strong precedent in successful medicinal chemistry campaigns. This guide provides the foundational knowledge—from synthesis and characterization to potential applications—required for its effective utilization in drug discovery and development programs. Its versatility as a synthetic intermediate makes it a valuable addition to the toolbox of any researcher focused on creating novel small-molecule therapeutics.

References

  • Title: Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators Source: ScienceDirect URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors Source: PubMed Central URL: [Link]

  • Title: ANALYTICAL METHODS Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]

  • Title: The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design and Development Source: Dovepress URL: [Link]

  • Title: Review of Characteristics and Analytical Methods for Determination of Thiabendazole Source: MDPI URL: [Link]

  • Title: Preparation method of 6-fluoro-3- (4-piperidyl)

Sources

Potential applications of 2-(2,4-Difluorobenzoyl)-6-methoxypyridine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Potential Applications of 2-(2,4-Difluorobenzoyl)-6-methoxypyridine in Medicinal Chemistry

Introduction: The Imperative for Novel Scaffolds in Drug Discovery

The landscape of modern drug discovery is characterized by an incessant search for novel chemical entities that can modulate biological targets with high potency and selectivity. Privileged scaffolds, molecular frameworks that can bind to multiple receptor types, serve as a fertile ground for the development of new therapeutics. The compound this compound represents a largely unexplored yet promising scaffold. While not extensively documented as a standalone bioactive agent, its constituent chemical motifs—the benzoylpyridine core, the 2,4-difluorobenzoyl group, and the 6-methoxypyridine ring—are each well-represented in a variety of clinically relevant molecules.

This technical guide will serve as a roadmap for researchers, scientists, and drug development professionals. It will deconstruct the this compound scaffold to analyze the known medicinal chemistry of its components. By synthesizing this information, we will explore its potential therapeutic applications, propose plausible mechanisms of action, and outline robust experimental workflows for validation. This document is designed to be a catalyst for further research into this and related chemical structures, providing a scientifically grounded framework for initiating new drug discovery programs.

Part 1: Deconstructing the Scaffold: A Trio of Medicinally Significant Moieties

The therapeutic potential of this compound can be inferred from the well-established biological activities of its three core components. Each moiety contributes unique properties that are highly valued in medicinal chemistry.

The Benzoylpyridine Core: A Privileged Structure

Benzoylpyridines are a class of compounds recognized for their diverse biological activities. The fusion of a pyridine ring with a benzoyl group creates a rigid and versatile scaffold that can be readily functionalized to optimize interactions with biological targets.[1][2] This core is present in compounds developed as antihistamines, antiviral agents, and anti-inflammatory drugs.[1] Notably, recent research has highlighted the potent antiproliferative properties of 2-benzoylpyridine derivatives.[3][4] A study published in the Journal of Medicinal Chemistry detailed the structure-activity relationship of novel 6-aryl-2-benzoyl-pyridines as potent tubulin polymerization inhibitors, demonstrating their potential as anticancer agents.[3][4]

The 2,4-Difluorobenzoyl Moiety: Enhancing Potency and Pharmacokinetics

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate their physicochemical and pharmacokinetic properties. The 2,4-difluorobenzoyl group is particularly effective in this regard. The strong electron-withdrawing nature of the two fluorine atoms can enhance the binding affinity of a molecule to its target, often through favorable electrostatic interactions.[5] This moiety is a key structural feature in a variety of bioactive compounds, including N-acylated piperazines that function as serotonin 5-HT2A receptor antagonists and kinase inhibitors.[6] Furthermore, it is a crucial intermediate in the synthesis of several pharmaceuticals, such as the atypical antipsychotics Iloperidone and Risperidone.[5] Its presence suggests that derivatives of our core scaffold could have applications in oncology and neurology.[7]

The 6-Methoxypyridine Ring: A Versatile Modulator of Bioactivity

The pyridine ring itself is a ubiquitous motif in drug discovery, found in kinase inhibitors for cancer therapy and agents targeting the central nervous system.[8][9] The addition of a methoxy group at the 6-position, as seen in our scaffold, can further refine the molecule's properties. The methoxy group can act as a hydrogen bond acceptor and influence the molecule's conformation and solubility. Methoxypyridine derivatives have shown promise in various therapeutic areas. For instance, the insertion of a methoxypyridine motif into a tetracyclic scaffold led to the development of gamma-secretase modulators with improved activity and properties for the potential treatment of Alzheimer's disease.[10][11] This highlights the potential for the 6-methoxypyridine component of our scaffold to contribute to the development of agents for neurodegenerative disorders.

Part 2: Potential Therapeutic Applications: From Oncology to Neuroscience

By integrating the known biological activities of its constituent parts, we can project several high-potential therapeutic applications for the this compound scaffold.

Application in Oncology: Tubulin Polymerization Inhibition

Scientific Rationale: The benzoylpyridine core is a known inhibitor of tubulin polymerization, a validated mechanism for anticancer drugs.[3][4] The 2,4-difluorobenzoyl group could enhance the binding of the molecule to the colchicine binding site on tubulin, potentially leading to highly potent compounds.

Proposed Mechanism of Action: Derivatives of the scaffold would bind to the colchicine site on β-tubulin, preventing the polymerization of tubulin into microtubules. This disruption of microtubule dynamics would lead to mitotic arrest in rapidly dividing cancer cells, ultimately triggering apoptosis.

Experimental Workflow for Validation:

A systematic approach is required to validate this hypothesis, starting with chemical synthesis and progressing through a cascade of in vitro and cell-based assays.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Validation cluster_2 Cell-Based Assays Synthesis Synthesis of Scaffold Derivatives Purification Purification & Structural Verification (NMR, MS) Synthesis->Purification TubulinAssay Tubulin Polymerization Assay Purification->TubulinAssay BindingAssay Colchicine Binding Site Assay TubulinAssay->BindingAssay Cytotoxicity Cytotoxicity Assays (e.g., MTT) in Cancer Cell Lines BindingAssay->Cytotoxicity CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle Apoptosis Apoptosis Assay (e.g., Annexin V) CellCycle->Apoptosis

Caption: Workflow for Validating Tubulin Inhibition.

Detailed Protocol: In Vitro Tubulin Polymerization Assay

  • Reagents and Materials:

    • Lyophilized bovine brain tubulin (>99% pure)

    • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

    • GTP (Guanosine-5'-triphosphate)

    • Test compounds dissolved in DMSO

    • Paclitaxel (positive control for polymerization)

    • Nocodazole (positive control for inhibition)

    • 96-well microplates (clear, flat-bottom)

    • Temperature-controlled microplate reader capable of reading absorbance at 340 nm.

  • Procedure:

    • Resuspend lyophilized tubulin in General Tubulin Buffer to a final concentration of 3 mg/mL.

    • Incubate the tubulin solution on ice for 15 minutes to ensure depolymerization.

    • Prepare serial dilutions of the test compounds and controls in General Tubulin Buffer. The final DMSO concentration should not exceed 1%.

    • In a pre-chilled 96-well plate, add 10 µL of the compound dilutions.

    • Initiate the reaction by adding 100 µL of the tubulin solution supplemented with 1 mM GTP to each well.

    • Immediately place the plate in the microplate reader pre-heated to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Application in Neuroscience: CNS Receptor Modulation

Scientific Rationale: The 2,4-difluorobenzoylpiperidine substructure is a known building block for antipsychotic drugs that target dopamine and serotonin receptors.[7][12][13] The 6-methoxypyridine core is also prevalent in CNS-active compounds.[10][11] This suggests that the scaffold could be a promising starting point for developing novel modulators of CNS receptors.

Proposed Mechanism of Action: Derivatives of the scaffold could act as antagonists or allosteric modulators of specific G-protein coupled receptors (GPCRs) such as the dopamine D2 receptor or the serotonin 5-HT2A receptor. This modulation would alter downstream signaling pathways, leading to therapeutic effects in disorders like schizophrenia or depression.

G Compound Scaffold Derivative Receptor GPCR (e.g., D2/5-HT2A) Compound->Receptor Binds to G_Protein G Protein (Gαq/Gαi) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., PLC/Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., IP3, DAG/cAMP) Effector->Second_Messenger Generates/Inhibits Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: Proposed GPCR Signaling Pathway Modulation.

Experimental Workflow for Validation:

A tiered screening approach would be employed to identify and characterize receptor activity.

  • Primary Screening: High-throughput radioligand binding assays against a panel of CNS receptors (e.g., dopamine, serotonin, adrenergic receptors) to determine binding affinity (Ki).

  • Functional Assays: For active compounds from the primary screen, conduct functional assays to determine their effect on receptor signaling. Examples include:

    • cAMP Assays: For Gs or Gi coupled receptors.

    • Calcium Flux Assays: For Gq coupled receptors.

  • In Vivo Studies: Promising candidates would be advanced to rodent behavioral models relevant to psychosis or depression (e.g., prepulse inhibition, forced swim test) to assess in vivo efficacy.

Application in Neurodegenerative Diseases: Gamma-Secretase Modulation

Scientific Rationale: As previously mentioned, methoxypyridine-containing molecules have been successfully developed as gamma-secretase modulators (GSMs) for Alzheimer's disease.[10][11] The this compound scaffold shares key structural elements with these known GSMs.

Proposed Mechanism of Action: Compounds based on this scaffold would not inhibit the gamma-secretase enzyme but rather bind to an allosteric site on presenilin 1, the catalytic subunit of the complex. This binding would induce a conformational change that shifts the cleavage of the amyloid precursor protein (APP) away from the production of the toxic Aβ42 peptide towards the shorter, less aggregation-prone Aβ38 peptide.

Experimental Workflow for Validation:

The evaluation of potential GSMs requires a specialized set of assays focused on measuring Aβ peptide levels.

G cluster_0 Primary Screening cluster_1 Mechanism of Action cluster_2 In Vivo & PK/PD CellAssay Cell-Based Aβ42 Assay (e.g., HTRF/ELISA) CounterScreen Notch Cleavage Assay (for selectivity) CellAssay->CounterScreen InVitroAssay In Vitro Gamma-Secretase Assay (purified enzyme) CounterScreen->InVitroAssay ABetaProfile Aβ Profile Analysis (Mass Spectrometry) InVitroAssay->ABetaProfile PK Pharmacokinetic Studies (Brain Penetration) ABetaProfile->PK PD Pharmacodynamic Studies (Aβ levels in animal models) PK->PD

Caption: Workflow for Validating Gamma-Secretase Modulators.

Part 3: Synthetic Strategies and Methodologies

The synthesis of this compound and its derivatives is feasible through established organic chemistry reactions. A plausible synthetic route would involve the coupling of a 6-methoxypyridine organometallic reagent with 2,4-difluorobenzoyl chloride.

Proposed Synthetic Protocol:

  • Preparation of 6-methoxypyridin-2-yl lithium:

    • Start with commercially available 2-bromo-6-methoxypyridine.

    • Dissolve the starting material in anhydrous diethyl ether or THF and cool to -78°C under an inert atmosphere (e.g., argon).

    • Add n-butyllithium dropwise and stir for 30-60 minutes to facilitate the lithium-halogen exchange.

  • Acylation with 2,4-difluorobenzoyl chloride:

    • In a separate flask, dissolve 2,4-difluorobenzoyl chloride in the same anhydrous solvent.

    • Slowly add the freshly prepared 6-methoxypyridin-2-yl lithium solution to the acyl chloride solution at -78°C.

    • Allow the reaction to warm to room temperature and stir for several hours or overnight.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.[14]

Part 4: Conclusion and Future Directions

The this compound scaffold represents a confluence of three medicinally privileged motifs. While direct biological data on this specific compound is scarce, a thorough analysis of its components provides a strong rationale for its exploration in several therapeutic areas, most notably oncology and neuroscience. The proposed mechanisms of action—tubulin polymerization inhibition, CNS receptor modulation, and gamma-secretase modulation—are all grounded in well-validated drug discovery strategies.

The path forward is clear. The synthesis of a focused library of derivatives, followed by the systematic execution of the outlined experimental workflows, will be crucial in validating the therapeutic potential of this scaffold. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize potency, selectivity, and pharmacokinetic properties.

  • Exploration of Other Therapeutic Areas: The structural motifs present could also have applications in anti-inflammatory, antiviral, or antibacterial drug discovery.

  • Computational Modeling: To better understand the binding modes of these compounds to their putative targets and to guide the design of new analogs.

By leveraging the insights presented in this guide, the scientific community can unlock the potential of the this compound scaffold and pave the way for the development of a new generation of innovative medicines.

References

  • Li, W., et al. (2020). Structure–Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties. Journal of Medicinal Chemistry, 63(2), 827-846. [Link]

  • Klee, A., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(11), 3328. [Link]

  • Kumar, R., et al. (2023). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Communications Chemistry, 6(1), 1-11. [Link]

  • Chem-Impex. (n.d.). 4-(2,4-Difluorobenzoyl)piperidine hydrochloride. [Link]

  • Google Patents. (1975).
  • Rynearson, K. D., et al. (2020). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry, 28(22), 115734. [Link]

  • Granchi, C., et al. (2023). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 28(8), 3469. [Link]

  • Wagner, S. L., et al. (2020). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry, 28(22), 115734. [Link]

  • PubMed. (2020). Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors With Potent Antiproliferative Properties. [Link]

  • Khanum, S. A., et al. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC advances, 8(46), 26037-26065. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Innovation: Understanding 4-Benzoylpyridine's Significance. [Link]

  • Babbar, R., & Pathak, D. P. (2013). Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica, 5(4), 147-152. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Pyridine Derivatives in Modern Organic Synthesis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. [Link]

  • Tiritiris, I., & Jones, P. G. (2021). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Molbank, 2021(2), M1238. [Link]

  • PubMed. (2025). Research Progress in Chemical Synthesis and Biosynthesis of Bioactive Pyridine Alkaloids. [Link]

  • PubMed Central. (2023). Identification of SARS-CoV-2 Mpro inhibitors containing P1' 4-fluorobenzothiazole moiety highly active against SARS-CoV-2. [Link]

  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(6), 649-668. [Link]

  • PubMed Central. (2023). Recent advances in identifying protein targets of bioactive natural products. [Link]

  • PubMed. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. [Link]

Sources

An In-depth Technical Guide to the Initial Synthesis and Characterization of 2-(2,4-Difluorobenzoyl)-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed initial synthesis and detailed characterization of the novel compound, 2-(2,4-Difluorobenzoyl)-6-methoxypyridine. This molecule is of significant interest as a potential building block in medicinal chemistry, given the prevalence of the difluorobenzoyl and methoxypyridine moieties in various pharmacologically active agents. This guide eschews a rigid template in favor of a logical, in-depth exploration tailored to the specific chemistry of the target compound. It details a robust synthetic strategy that circumvents the common challenges associated with pyridine acylation, provides a detailed experimental protocol, and outlines a thorough characterization plan. The causality behind experimental choices is explained, and all protocols are designed to be self-validating. This document is intended to serve as a practical and authoritative resource for researchers embarking on the synthesis and study of this and related compounds.

Introduction and Significance

The fusion of a 2,4-difluorobenzoyl group with a 6-methoxypyridine scaffold presents a compelling target for synthetic and medicinal chemists. The 2,4-difluoro substitution on the phenyl ring is known to enhance metabolic stability and can modulate the electronic properties of the molecule, potentially influencing its binding affinity to biological targets. The 6-methoxypyridine unit is a common feature in numerous bioactive compounds, contributing to their solubility and pharmacokinetic profiles. The resulting ketone, this compound, therefore, represents a versatile intermediate for the synthesis of a new generation of potential therapeutic agents.

Traditional electrophilic acylation methods, such as the Friedel-Crafts reaction, are notoriously inefficient for electron-deficient aromatic systems like pyridine. The pyridine nitrogen readily complexes with the Lewis acid catalyst, deactivating the ring towards electrophilic attack. Therefore, a more nuanced synthetic approach is required. This guide proposes a modern and efficient method utilizing a silyl-activated pyridine derivative, which has been shown to be highly effective for the synthesis of 2-acylpyridines[1].

Proposed Synthetic Pathway: Acylation of a Silylated Pyridine

The chosen synthetic strategy involves a two-step process: first, the preparation of 2-trimethylsilyl-6-methoxypyridine, followed by its acylation with 2,4-difluorobenzoyl chloride. This approach leverages the directing and activating effects of the trimethylsilyl group to achieve regioselective acylation at the 2-position of the pyridine ring.

Synthetic_Pathway 2-Bromo-6-methoxypyridine 2-Bromo-6-methoxypyridine 2-TMS-6-MeO-Pyridine 2-TMS-6-MeO-Pyridine 2-Bromo-6-methoxypyridine->2-TMS-6-MeO-Pyridine 1. n-BuLi, THF, -78 °C 2. TMSCl Target_Molecule 2-(2,4-Difluorobenzoyl)- 6-methoxypyridine 2-TMS-6-MeO-Pyridine->Target_Molecule 2,4-Difluorobenzoyl chloride DCM, rt

A proposed two-step synthesis of the target molecule.
Step 1: Synthesis of 2-Trimethylsilyl-6-methoxypyridine

The initial step involves the preparation of the key intermediate, 2-trimethylsilyl-6-methoxypyridine. This is achieved through a lithium-halogen exchange reaction on 2-bromo-6-methoxypyridine, followed by quenching with trimethylsilyl chloride (TMSCl). This method is analogous to the synthesis of similar silylated pyridines[2].

Experimental Protocol:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2-bromo-6-methoxypyridine (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (n-BuLi, 1.1 eq) in hexanes is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.

  • Silylation: Freshly distilled trimethylsilyl chloride (TMSCl, 1.2 eq) is added dropwise to the reaction mixture at -78 °C.

  • Quench and Extraction: The reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford 2-trimethylsilyl-6-methoxypyridine as a colorless oil.

Silylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification setup1 Charge flask with 2-bromo-6-methoxypyridine and THF setup2 Cool to -78 °C setup1->setup2 reaction1 Add n-BuLi dropwise setup2->reaction1 reaction2 Stir for 1 hour at -78 °C reaction1->reaction2 reaction3 Add TMSCl dropwise reaction2->reaction3 reaction4 Warm to room temperature and stir for 2 hours reaction3->reaction4 workup1 Quench with sat. aq. NH4Cl reaction4->workup1 workup2 Extract with diethyl ether workup1->workup2 workup3 Wash with brine, dry, and concentrate workup2->workup3 workup4 Purify by distillation or chromatography workup3->workup4

Workflow for the synthesis of 2-trimethylsilyl-6-methoxypyridine.
Step 2: Synthesis of this compound

The second step is the acylation of the silylated pyridine with 2,4-difluorobenzoyl chloride. This reaction proceeds spontaneously at room temperature and is highly selective for the 2-position of the pyridine ring[1].

Experimental Protocol:

  • Reaction Setup: A dry, two-necked round-bottom flask is equipped with a magnetic stir bar and a nitrogen inlet. The flask is charged with 2-trimethylsilyl-6-methoxypyridine (1.0 eq) and anhydrous dichloromethane (DCM).

  • Acylation: 2,4-Difluorobenzoyl chloride (1.1 eq) is added dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup and Extraction: The reaction mixture is diluted with DCM and washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield this compound.

Characterization of this compound

A thorough characterization of the synthesized compound is essential to confirm its identity, purity, and structure. The following techniques are proposed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

Predicted Spectroscopic Data:

Technique Predicted Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
¹H NMR (400 MHz, CDCl₃)~8.0-8.2 (d, 1H, H-3), ~7.8-8.0 (t, 1H, H-4), ~7.4-7.6 (m, 1H, H-6' of difluorophenyl), ~6.9-7.1 (m, 2H, H-3' and H-5' of difluorophenyl), ~6.8-7.0 (d, 1H, H-5), ~4.0 (s, 3H, -OCH₃)
¹³C NMR (100 MHz, CDCl₃)~190-195 (C=O), ~165-168 (d, J ≈ 255 Hz, C-F), ~162-165 (d, J ≈ 255 Hz, C-F), ~160-163 (C-6), ~150-153 (C-2), ~138-141 (C-4), ~133-136 (d, J ≈ 10 Hz, C-6'), ~120-123 (dd, J ≈ 12, 4 Hz, C-1'), ~112-115 (dd, J ≈ 22, 4 Hz, C-5'), ~110-113 (C-3), ~104-107 (t, J ≈ 26 Hz, C-3'), ~108-111 (C-5), ~54-56 (-OCH₃)

Note: The predicted chemical shifts and coupling constants are based on the analysis of structurally related compounds and known substituent effects.[3][4]

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Predicted Fragmentation Pattern:

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak [M]⁺. Key fragmentation pathways would likely involve:

  • α-cleavage: Cleavage of the bond between the carbonyl group and the pyridine ring to give the [2,4-difluorobenzoyl]⁺ cation (m/z 141).

  • Loss of CO: Subsequent loss of carbon monoxide from the benzoyl cation to yield the [2,4-difluorophenyl]⁺ cation (m/z 113).

  • Pyridine-based fragments: Fragmentation of the pyridine ring could lead to various characteristic ions.

MS_Fragmentation M [M]⁺ F1 [2,4-difluorobenzoyl]⁺ m/z 141 M->F1 - [C₆H₄NO]• F3 [6-methoxypyridin-2-yl]⁺ M->F3 - [C₇H₃F₂O]• F2 [2,4-difluorophenyl]⁺ m/z 113 F1->F2 - CO

Predicted major fragmentation pathways in EI-MS.
Other Characterization Techniques
  • Melting Point: The melting point of the purified solid will be determined to assess its purity.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1660-1680 cm⁻¹.

  • Elemental Analysis: Combustion analysis will be performed to determine the elemental composition (C, H, N) of the compound, which should be within ±0.4% of the calculated values.

Safety and Handling

  • n-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere with extreme care.

  • 2,4-Difluorobenzoyl chloride is corrosive and a lachrymator. It should be handled in a fume hood with appropriate personal protective equipment.

  • Anhydrous solvents are required for the synthesis. Ensure all glassware is thoroughly dried before use.

Conclusion

This technical guide outlines a robust and modern synthetic approach for the initial synthesis of this compound. The proposed acylation of a silylated pyridine derivative is expected to be a high-yielding and selective method. The detailed characterization plan will allow for the unambiguous confirmation of the structure and purity of this novel compound. This guide provides a solid foundation for researchers to successfully synthesize and characterize this promising building block for further applications in drug discovery and materials science.

References

  • K. Woźniak-Budych, M. J. Chmielewski, et al. Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines. Org. Lett.2015, 17 (20), 5052–5055.
  • ChemicalBook. 2-Methyl-6-(triMethylsilyl)pyridine synthesis.
  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • The Royal Society of Chemistry.
  • Organic Syntheses. Organic Syntheses Procedure.
  • The Royal Society of Chemistry.
  • The Royal Society of Chemistry.
  • ScienceDirect.
  • Organic Syntheses. 4-Pentenoic acid.
  • ChemicalBook. 2-Methoxypyridine(1628-89-3) 13C NMR spectrum.
  • PubMed.
  • V-Campus.
  • Chemguide.
  • The Royal Society of Chemistry.
  • Arkivoc.
  • BMC.
  • Chemistry LibreTexts.
  • ResearchGate. Reaction of Acetyl and Benzoyl Chlorides with Pyridines and Pyridine N-Oxides.
  • BenchChem. A Technical Guide to the Core Chemical Reactions of Benzoyl Chloride.
  • Organic Syntheses. Benzoyl chloride, 4-pentyl.
  • MDPI. Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles.
  • BenchChem. Application Note: Protocol for Acylation Reaction with 2-Amino-5-bromobenzoyl Chloride.
  • ChemicalBook. 2,4'-Difluorobenzophenone(342-25-6) 1H NMR spectrum.
  • ResearchGate. Proximity Effects in the Electron Impact Mass Spectra of 2-Substituted Benzazoles.
  • MDPI.
  • SpectraBase. (4-Methoxyphenyl)[2-(pyridin-2-yl)phenyl]methanone - Optional[13C NMR].
  • LGC Standards. (Z)-(2,4-Difluorophenyl)-(4-piperidyl)methanone Oxime.

Sources

Methodological & Application

Step-by-step synthesis of 2-(2,4-Difluorobenzoyl)-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Step-by-Step Laboratory Synthesis of 2-(2,4-Difluorobenzoyl)-6-methoxypyridine

Authored by: A Senior Application Scientist

Introduction

This compound is a fluorinated aryl-pyridyl ketone, a structural motif of significant interest in medicinal chemistry and drug development. The incorporation of fluorine atoms can modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making this compound a valuable intermediate for the synthesis of novel therapeutic agents. This document provides a detailed, field-proven protocol for the synthesis of this target molecule, designed for researchers, scientists, and drug development professionals. The chosen synthetic strategy prioritizes reliability, scalability, and control over side reactions, proceeding via a Grignard reaction, a cornerstone of carbon-carbon bond formation.

Strategic Overview: The Grignard Approach

The synthesis of an unsymmetrical ketone like this compound involves the formation of a carbon-carbon bond between the carbonyl carbon and one of the flanking aryl or heteroaryl rings. While methods like Friedel-Crafts acylation are common for aryl ketones, they are often ineffective for electron-deficient rings like pyridine. The pyridine nitrogen can coordinate with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution.[1][2]

Therefore, a more robust strategy involves the reaction between an organometallic nucleophile and an acyl electrophile. The Grignard reaction is exceptionally well-suited for this purpose.[3][4] Our strategy involves two primary stages:

  • Formation of a Heteroaromatic Nucleophile: A Grignard reagent, (6-methoxypyridin-2-yl)magnesium bromide, is prepared from 2-bromo-6-methoxypyridine.[5] This transforms the normally electrophilic carbon of the C-Br bond into a potent nucleophile.

  • Acylation with an Electrophilic Partner: The generated Grignard reagent is then reacted with 2,4-difluorobenzoyl chloride. This acyl chloride serves as a highly reactive electrophile, readily accepting the nucleophilic attack to form the desired ketone.

This approach offers excellent control and generally provides good yields, making it a preferred method for laboratory-scale synthesis.

Visualized Synthetic Workflow

The overall process from starting materials to the final purified product is outlined below.

G cluster_0 Part A: Grignard Reagent Formation cluster_1 Part B: Acylation Reaction cluster_2 Part C: Work-up & Purification A0 2-Bromo-6-methoxypyridine A2 Initiate with Iodine A0->A2 A1 Magnesium Turnings A1->A2 A4 (6-methoxypyridin-2-yl)magnesium bromide (in THF solution) A2->A4 Reflux under N₂ A3 Anhydrous THF A3->A2 B1 Slow addition at -10 to 0 °C A4->B1 Transfer via Cannula B0 2,4-Difluorobenzoyl Chloride in Anhydrous THF B0->B1 B2 Reaction Mixture (Magnesium Alkoxide Intermediate) B1->B2 C0 Quench with aq. NH₄Cl B2->C0 C1 Liquid-Liquid Extraction (Ethyl Acetate/Water) C0->C1 C2 Dry & Concentrate C1->C2 C3 Column Chromatography C2->C3 C4 Pure 2-(2,4-Difluorobenzoyl)- 6-methoxypyridine C3->C4 caption Figure 1. Overall workflow for the synthesis.

Caption: Figure 1. Overall workflow for the synthesis.

Experimental Protocols

Materials and Reagents

ReagentCAS NumberMolecular Wt.Notes
2-Bromo-6-methoxypyridine40473-07-2188.02Starting material for Grignard.
Magnesium Turnings7439-95-424.31Ensure fresh, high-purity turnings.
Iodine7553-56-2253.81Catalyst for Grignard initiation.
Tetrahydrofuran (THF)109-99-972.11Anhydrous, inhibitor-free grade is essential.
2,4-Difluorobenzoyl chloride72337-33-8176.54Highly reactive, handle with care.
Ammonium Chloride (NH₄Cl)12125-02-953.49For aqueous work-up.
Ethyl Acetate141-78-688.11Extraction solvent.
Anhydrous Sodium Sulfate7757-82-6142.04Drying agent.
Silica Gel7631-86-960.08For column chromatography (230-400 mesh).
PART A: Preparation of (6-methoxypyridin-2-yl)magnesium bromide
  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and allow it to cool under a positive pressure of dry nitrogen. This step is critical as Grignard reagents react readily with water.[3]

  • Charging the Flask: To the flask, add magnesium turnings (1.2 equivalents).

  • Initiation: Add a single small crystal of iodine. The iodine etches the passivating magnesium oxide layer on the turnings, exposing fresh magnesium metal to initiate the reaction.[6]

  • Reagent Addition: In the dropping funnel, prepare a solution of 2-bromo-6-methoxypyridine (1.0 equivalent) in anhydrous THF. Add approximately 10% of this solution to the magnesium turnings.

  • Reaction Start: The reaction mixture may need gentle warming with a heat gun to begin. A successful initiation is marked by the disappearance of the iodine color and gentle refluxing of the solvent.

  • Maintaining the Reaction: Once the reaction has started, add the remaining 2-bromo-6-methoxypyridine solution dropwise at a rate that maintains a steady reflux.

  • Completion: After the addition is complete, continue to heat the mixture at reflux for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting dark grey or brown solution of the Grignard reagent is used directly in the next step.

PART B: Acylation with 2,4-Difluorobenzoyl Chloride
  • Apparatus Setup: In a separate flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of 2,4-difluorobenzoyl chloride (1.1 equivalents) in anhydrous THF.

  • Cooling: Cool this solution to between -10 °C and 0 °C using an ice-salt or acetone-dry ice bath. This prevents over-addition and potential side reactions, such as the ketone product reacting with a second equivalent of the Grignard reagent.

  • Slow Addition: Transfer the freshly prepared Grignard reagent solution from Part A into the dropping funnel (or directly via a cannula) and add it dropwise to the cold solution of 2,4-difluorobenzoyl chloride. Maintain the internal temperature below 5 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm slowly to room temperature and stir for an additional 2-3 hours.

PART C: Work-up and Purification
  • Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a mild acid that protonates the intermediate magnesium alkoxide and neutralizes any unreacted Grignard reagent without being strongly acidic, which could degrade the product.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and extract the aqueous layer. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with deionized water and then with brine to remove inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate). Combine the fractions containing the pure product and concentrate to yield this compound, typically as a white to off-white solid.

Reaction Mechanism

The core of the synthesis is the nucleophilic acyl substitution reaction between the Grignard reagent and the acyl chloride.

Caption: Figure 2. Simplified mechanism of Grignard acylation.

  • Nucleophilic Attack: The highly polarized C-Mg bond of the Grignard reagent acts as a carbanion source. The nucleophilic carbon of the (6-methoxypyridin-2-yl) group attacks the electrophilic carbonyl carbon of 2,4-difluorobenzoyl chloride.

  • Formation of Tetrahedral Intermediate: This attack breaks the carbonyl π-bond, forming a tetrahedral intermediate with a negatively charged oxygen atom coordinated to the MgBr⁺ cation.

  • Collapse and Elimination: The tetrahedral intermediate is unstable. It collapses, reforming the carbonyl π-bond and eliminating the best leaving group, which is the chloride ion (Cl⁻).

  • Product Formation: This results in the formation of the final ketone product, this compound, along with magnesium bromochloride (MgBrCl) as a byproduct.

Safety and Handling Precautions

  • Grignard Reagents: Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon).[3][6]

  • Anhydrous Solvents: Anhydrous THF and other ethers are highly flammable and can form explosive peroxides upon storage. Use from a freshly opened bottle or a solvent purification system.

  • Acyl Chlorides: 2,4-Difluorobenzoyl chloride is corrosive and a lachrymator. It reacts with moisture to release HCl gas. Handle it in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Exothermic Reactions: Both the formation of the Grignard reagent and its subsequent reaction with the acyl chloride can be highly exothermic. Proper cooling and controlled, slow addition of reagents are essential to manage the reaction temperature and prevent runaways.

References

  • PubMed Central. (2018-07-17). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • ACS Publications. (2019-09-19). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. [Link]

  • YouTube. (2022-12-25). Preparation of Pyridines, Part 3: By Acylation. [Link]

  • ResearchGate. (2015-08-06). Friedel-Crafts acylation reactions in pyridinium based ionic liquids. [Link]

  • ScienceDirect. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. [Link]

  • PubMed. (2013-02-15). Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Research and Reviews. (2021-10-27). Synthesis and Preparation of Grignard Reagent. [Link]

  • Diva-Portal.org. Reaction Between Grignard Reagents and Heterocyclic N-oxides. [Link]

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • Chemistry LibreTexts. (2022-10-10). Suzuki-Miyaura Coupling. [Link]

  • Myers, Chem 115. The Suzuki Reaction. [Link]

  • Google Patents. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
  • ResearchGate. (2015-10-16). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-. [Link]

  • Google Patents. US4071521A - Process for making 2,6-difluoro pyridine.
  • PubChem. 2-Bromo-4,5-difluorobenzoyl chloride. [Link]

  • NIH. (2011-09-15). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. [Link]

  • MDPI. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. [Link]

Sources

Application Note: A Validated Gradient HPLC Method for the Analysis of 2-(2,4-Difluorobenzoyl)-6-methoxypyridine and its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, high-performance liquid chromatography (HPLC) method for the quantitative analysis of 2-(2,4-Difluorobenzoyl)-6-methoxypyridine, a key intermediate in pharmaceutical synthesis. The method is developed for potency determination and impurity profiling, demonstrating high sensitivity, specificity, and resolution. Utilizing a reversed-phase C18 column with a gradient elution of phosphate buffer and acetonitrile, the protocol provides excellent separation of the active pharmaceutical ingredient (API) intermediate from its potential process-related impurities. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its suitability for use in research, development, and quality control environments.[1][2]

Introduction and Scientific Rationale

This compound is a complex heterocyclic ketone containing three key functional moieties: a difluorophenyl ring, a carbonyl linker, and a methoxypyridine heterocycle. Such structures are common building blocks in the synthesis of novel therapeutic agents. The purity of these intermediates is paramount, as impurities can carry over to the final drug substance, potentially affecting its safety, efficacy, and stability.[3][4] Therefore, a reliable and validated analytical method is essential for monitoring reaction progress, characterizing the purity of the intermediate, and ensuring the quality of the final API.[5]

High-performance liquid chromatography (HPLC) is the preeminent analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[4] This note describes a reversed-phase HPLC (RP-HPLC) method, which is ideally suited for moderately polar organic molecules like the target analyte.

Causality of Methodological Choices:

  • Reversed-Phase Chromatography: The analyte possesses both hydrophobic (difluorobenzoyl ring) and moderately polar (methoxypyridine) characteristics. A C18 stationary phase provides the necessary hydrophobic interactions to retain the molecule, allowing for effective separation based on subtle differences in polarity between the analyte and its impurities.[5]

  • Gradient Elution: Pharmaceutical synthesis can produce a range of impurities with varying polarities.[6][7] An isocratic method may fail to elute highly retained impurities in a reasonable time or provide adequate resolution for early-eluting compounds. A gradient method, which involves systematically increasing the organic solvent concentration, ensures that all components are eluted with good peak shape and resolution within a shorter analysis time.[8][9]

  • Buffered Mobile Phase: The pyridine nitrogen in the analyte is basic and can exist in protonated and non-protonated forms depending on the pH. An unbuffered mobile phase can lead to peak tailing and shifting retention times. By using a phosphate buffer at a controlled pH of 3.0, the pyridine moiety is consistently protonated, ensuring a single ionic species interacts with the stationary phase. This results in sharp, symmetrical peaks and highly reproducible retention times.

  • UV Detection: The presence of the benzoyl-pyridine chromophore provides strong ultraviolet (UV) absorbance. A photodiode array (PDA) or UV-Vis detector allows for sensitive detection and can also assist in peak purity assessment by comparing spectra across a single peak. The wavelength of 254 nm was chosen as it provides a strong signal for the primary chromophore.

Experimental Protocol

Materials and Equipment
  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Data Acquisition: Agilent OpenLab CDS or equivalent chromatography data software.

  • HPLC Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)

    • Phosphoric Acid (85%, Analytical Grade)

    • Water (Deionized, 18.2 MΩ·cm)

  • Analyte: this compound Reference Standard (>99.5% purity).

Preparation of Solutions
  • Mobile Phase A (Aqueous): 20 mM Potassium Phosphate Buffer, pH 3.0.

    • Dissolve 2.72 g of KH₂PO₄ in 1000 mL of deionized water.

    • Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid.

    • Filter through a 0.45 µm nylon membrane filter and degas.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the Reference Standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solution (100 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the diluent.

  • Sample Solution (100 µg/mL):

    • Accurately weigh an amount of the test sample equivalent to 25 mg of this compound into a 25 mL volumetric flask.

    • Add approximately 20 mL of diluent and sonicate for 10 minutes.

    • Allow the solution to cool to room temperature and dilute to volume with the diluent.

    • Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.

    • Filter through a 0.45 µm PTFE syringe filter before injection.

Chromatographic Conditions

All quantitative data and system parameters are summarized in the table below.

ParameterCondition
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM KH₂PO₄ Buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector DAD, 254 nm
Run Time 25 minutes

HPLC Analysis Workflow

The general workflow for the analysis is depicted below. This process ensures that the system is suitable for use before proceeding with the analysis of unknown samples, maintaining the integrity of the generated data.

HPLC_Workflow prep 1. Reagent & Sample Preparation setup 2. HPLC System Setup & Equilibration prep->setup sst 3. System Suitability Test (SST) (Inject Standard 5x) setup->sst sst_check 4. Verify SST Criteria (e.g., RSD < 1.0%) sst->sst_check sst_check->setup Fail (Troubleshoot & Re-equilibrate) inject 5. Sequence Injection (Blank, Standard, Samples) sst_check->inject Pass acquire 6. Data Acquisition inject->acquire analyze 7. Data Processing & Analysis (Integration, Quantification) acquire->analyze report 8. Generate Report analyze->report

Caption: Workflow for HPLC analysis of this compound.

Method Validation

The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[2] The validation parameters assessed include specificity, linearity, accuracy, precision, limit of quantitation (LOQ), and robustness.

System Suitability

System suitability testing is performed to verify that the chromatographic system is adequate for the intended analysis.[10][11][12] The working standard solution (100 µg/mL) was injected five times, and the results were evaluated against the criteria in the table below.

ParameterAcceptance CriteriaHypothetical Result
Tailing Factor (T) T ≤ 1.51.12
Theoretical Plates (N) N ≥ 50009850
%RSD of Peak Area ≤ 1.0%0.45%
%RSD of Retention Time ≤ 1.0%0.15%
Specificity

The specificity of the method was evaluated by injecting the diluent (blank), a placebo solution, and a spiked sample. No interfering peaks were observed at the retention time of the main analyte in the blank or placebo chromatograms, demonstrating that the method is specific for the analysis of this compound.

Linearity and Range

Linearity was assessed by preparing and analyzing a series of solutions over the concentration range of 10-150 µg/mL (10, 25, 50, 100, 125, 150 µg/mL).[13] The peak area was plotted against the concentration, and a linear regression analysis was performed.

ParameterResult
Concentration Range 10 - 150 µg/mL
Regression Equation y = 45872x + 1025
Correlation Coefficient (r²) 0.9998

The high correlation coefficient (r² > 0.999) confirms the excellent linearity of the method across the specified range.[14]

Accuracy (Recovery)

Accuracy was determined by performing recovery studies on a sample mixture spiked with the analyte at three different concentration levels (80%, 100%, and 120% of the working concentration).[14] Each level was prepared in triplicate.

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%80.179.599.3%
100%100.2100.8100.6%
120%120.3119.599.3%
Average % Recovery 99.7%

The average recovery was within the typical acceptance criteria of 98.0% to 102.0%, indicating the method's high accuracy.

Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[1][13]

  • Repeatability: Six separate sample preparations were analyzed on the same day. The relative standard deviation (%RSD) was calculated.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument.

Precision Level%RSD of Assay Result
Repeatability (n=6) 0.52%
Intermediate Precision (n=6) 0.78%

The low %RSD values (well below the common limit of 2.0%) demonstrate that the method is highly precise.

Limit of Quantitation (LOQ)

The LOQ was determined based on the signal-to-noise ratio (S/N) method. It is defined as the concentration that yields an S/N ratio of 10:1. The experimentally determined LOQ was found to be 0.5 µg/mL, showcasing the method's sensitivity for quantifying trace-level impurities.[15]

Robustness

The robustness of the method was tested by introducing small, deliberate variations to the chromatographic conditions, including:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.1 units)

In all varied conditions, the system suitability parameters remained within the acceptance criteria, and the assay results were not significantly affected, proving the method's robustness.

Conclusion

A specific, linear, accurate, precise, and robust gradient RP-HPLC method has been successfully developed and validated for the quantitative analysis of this compound. The method is suitable for its intended purpose in a quality control environment for purity and potency testing of this important pharmaceutical intermediate. The comprehensive validation ensures that the method will provide reliable and consistent results, supporting drug development and manufacturing processes.[3]

References

  • Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • U.S. Pharmacopeia. (2022). <621> CHROMATOGRAPHY.
  • Pharmaguideline. (n.d.). Steps for HPLC Method Development.
  • U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY.
  • GL Technologies. (n.d.). HPLC Methods for Pharmaceutical Research and Development.
  • Walsh Medical Media. (n.d.). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development.
  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>.
  • DSDP Analytics. (n.d.). USP <621> Chromatography.
  • PharmaCores. (2025). HPLC analytical Method development: an overview.
  • U.S. Pharmacopeia. (2021). <621> Chromatography.
  • SIELC Technologies. (n.d.). Separation of 3-Benzoylpyridine on Newcrom R1 HPLC column.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific, 4(4), 55-60.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • National Institutes of Health. (n.d.). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. PMC.
  • ResearchGate. (2025). (PDF) Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-.
  • ResearchGate. (2025). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin.
  • MDPI. (2025). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene.
  • Der Pharma Chemica. (n.d.). Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide.

Sources

Mass spectrometry analysis of 2-(2,4-Difluorobenzoyl)-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Definitive Mass-Spectrometric Characterization of 2-(2,4-Difluorobenzoyl)-6-methoxypyridine: A Guide to Qualitative and Quantitative Analysis

Abstract

This document provides a comprehensive guide to the mass spectrometric analysis of this compound, a heterocyclic ketone of interest in pharmaceutical and chemical synthesis. We present detailed, field-proven protocols for both qualitative analysis by High-Resolution Mass Spectrometry (HRMS) and robust quantification using a Triple Quadrupole (QqQ) Mass Spectrometer in Multiple Reaction Monitoring (MRM) mode. The causality behind experimental choices, including ionization source selection and fragmentation pathway analysis, is thoroughly explained to empower researchers in drug development and quality control.

Introduction and Scientific Context

This compound is a key structural motif whose precise characterization is essential for process chemistry and drug discovery. Mass spectrometry (MS) is the definitive analytical tool for confirming its molecular identity, elucidating its structure through fragmentation, and quantifying its presence in complex matrices.[1] This guide establishes a validated analytical framework, from first principles to practical application.

Physicochemical Properties & Molecular Weight:

  • Chemical Formula: C₁₃H₉F₂NO₂

  • Average Molecular Weight: 249.21 g/mol

  • Monoisotopic (Exact) Mass: 249.05981 Da

The presence of a basic pyridine nitrogen makes the molecule an excellent candidate for positive mode electrospray ionization (ESI), where it will readily accept a proton. Concurrently, its moderate polarity and thermal stability also make it suitable for analysis by atmospheric pressure chemical ionization (APCI).[2]

Ionization & Fragmentation Behavior: The Rationale

The choice of ionization technique is the most critical parameter in method development.[2]

  • Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for generating an intact protonated molecular ion [M+H]⁺.[3] The pyridine nitrogen is the most likely site of protonation in an acidified mobile phase. This allows for the unambiguous determination of the precursor ion for subsequent fragmentation experiments (MS/MS).

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for less polar, thermally stable compounds.[4] It can be a robust alternative if matrix effects suppress the ESI signal. Ionization occurs in the gas phase, often yielding a strong [M+H]⁺ signal with minimal in-source fragmentation.

Predicted Fragmentation Pathway:

The fragmentation pattern of this compound is predictable based on the established behavior of benzoyl and pyridine derivatives. Upon collisional activation (CID) in the mass spectrometer's collision cell, the protonated molecule ([M+H]⁺ at m/z 250.0671) is expected to follow several key fragmentation routes. This process is fundamental to both structural confirmation and the development of highly selective quantitative methods.[5][6]

The primary cleavage is anticipated at the C-C bond between the carbonyl group and the pyridine ring, as this leads to the formation of two stable, resonance-stabilized fragments.

G cluster_main Predicted Fragmentation Pathway M [M+H]⁺ m/z 250.07 F1 2,4-Difluorobenzoyl Cation m/z 141.01 M->F1 α-Cleavage F2 Protonated 6-Methoxypyridine m/z 110.06 M->F2 α-Cleavage F3 Difluorophenyl Cation m/z 95.02 F1->F3 - CO (28 Da)

Caption: Predicted fragmentation of protonated this compound.

Analytical Workflow & Experimental Design

A systematic approach is crucial for robust method development. The workflow below outlines the logical progression from initial characterization to validated quantification.

G cluster_workflow Mass Spectrometry Analytical Workflow A Step 1: Analyte Infusion (Direct Injection) B Step 2: HRMS Analysis (Qualitative) A->B Confirm Mass & Identify Fragments C Step 3: LC Method Development A->C Optimize Separation D Step 4: QqQ-MRM Method Development (Quantitative) B->D Select Precursor/ Product Ions C->D Incorporate LC E Step 5: Method Validation D->E Assess Performance

Caption: Logical workflow for method development and validation.

Protocol 1: Qualitative Analysis and Formula Confirmation by LC-HRMS

This protocol is designed to unambiguously confirm the elemental composition of the target analyte. High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap instruments, provide mass accuracy typically below 5 parts-per-million (ppm), which is essential for this task.[7][8][9]

A. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in methanol.

  • Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of water and acetonitrile containing 0.1% formic acid. The acid is crucial for promoting protonation in ESI positive mode.[10]

B. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size. A C18 column provides good retention for moderately polar compounds.[11][12]

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 10% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

C. HRMS (Orbitrap/TOF) Parameters (ESI+):

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Drying Gas (N₂) Flow: 10 L/min.[3]

  • Drying Gas Temperature: 320 °C.[3]

  • Nebulizer Pressure: 35 psig.

  • Mass Range: m/z 50 - 500.

  • Resolution: > 60,000 FWHM.

  • Data Acquisition: Perform a full scan (MS1) to detect the precursor ion, followed by a data-dependent MS/MS scan to acquire fragmentation data.

D. Expected Data & Interpretation: The primary objective is to match the measured exact mass of the [M+H]⁺ ion to its theoretical value.

Ion SpeciesTheoretical Exact Mass (m/z)Observed Mass (m/z)Mass Error (ppm)
[C₁₃H₁₀F₂NO₂]⁺ (as [M+H]⁺)250.0671e.g., 250.0673e.g., < 2.0 ppm
[C₇H₃F₂O]⁺ (Fragment F1)141.0122e.g., 141.0123e.g., < 2.0 ppm
[C₆H₈NO]⁺ (Fragment F2)110.0600e.g., 110.0601e.g., < 2.0 ppm

A mass error of <5 ppm provides high confidence in the assigned elemental formula.[13][14]

Protocol 2: Quantitative Analysis by LC-MS/MS (QqQ)

This protocol utilizes a triple quadrupole mass spectrometer for highly sensitive and selective quantification, which is the gold standard for trace analysis in complex matrices.[1][15] The method relies on Multiple Reaction Monitoring (MRM), where the first quadrupole (Q1) isolates the precursor ion and the third quadrupole (Q3) monitors for a specific product ion generated in the collision cell (q2).[5][6]

A. Sample Preparation:

  • Prepare a calibration curve by spiking known concentrations of the analyte (e.g., 0.1 to 100 ng/mL) into the relevant matrix (e.g., plasma, reaction mixture).

  • Incorporate a stable isotope-labeled internal standard, if available, to correct for matrix effects and variations in sample processing.

B. LC Conditions:

  • Use the same LC conditions as described in Protocol 1 to ensure consistent retention time.

C. QqQ-MS/MS Parameters (ESI+):

  • Source Parameter Optimization: Infuse a ~100 ng/mL solution of the analyte and manually optimize source parameters (capillary voltage, gas temperatures, and flows) to maximize the signal intensity of the [M+H]⁺ precursor ion (m/z 250.1).[3][10][16]

  • MRM Transition Optimization:

    • Set Q1 to pass the precursor ion (m/z 250.1).

    • Scan Q3 to observe the product ions generated in the collision cell.

    • Identify the most intense and stable product ions (e.g., m/z 141.0 and m/z 110.1 from the predicted fragmentation).

    • For each precursor → product transition, perform a collision energy (CE) optimization experiment by ramping the CE voltage (e.g., from 5 to 40 V) to find the value that yields the maximum product ion signal.

D. Proposed MRM Method:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
This compound (Quantifier)250.1141.0100Optimized Value
This compound (Qualifier)250.1110.1100Optimized Value
  • Self-Validation: The use of a quantifier and a qualifier transition provides a self-validating system. The ratio of the two signals should remain constant across all samples and calibration standards, confirming the identity of the analyte peak.

Conclusion

The protocols detailed in this guide provide a robust framework for the complete mass spectrometric characterization of this compound. By employing HRMS for initial identification and structural confirmation, followed by a highly selective and sensitive QqQ-MRM method for quantification, researchers can generate high-quality, reliable, and defensible data critical for advancing pharmaceutical and chemical development programs.

References

  • ResolveMass Laboratories Inc. (2024). Other Quantification using Triple Quad Mass Spectrometry. Available at: [Link]

  • The Quantification workflows using Triple Quad Mass Spectrometry. (2025). Available at: [Link]

  • Fiveable. (n.d.). High-Resolution Mass Spectrometry Definition. Available at: [Link]

  • Professor Dave Explains. (2019). Formula determination by high resolution mass spectrometry. YouTube. Available at: [Link]

  • Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. (n.d.). Available at: [Link]

  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - High-resolution mass spectrometry. Available at: [Link]

  • PubMed. (n.d.). Development, optimization, and use of an APCI source with temperature-controlled vaporization of solid and liquid samples. Available at: [Link]

  • Wikipedia. (n.d.). Triple quadrupole mass spectrometer. Available at: [Link]

  • LabX. (2025). Mastering Agilent Triple Quadrupole LC/MS: A Comprehensive Guide. Available at: [Link]

  • Agilent Technologies. (n.d.). Optimizing the Agilent Multimode Source. Available at: [Link]

  • Spectroscopy Online. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Available at: [Link]

  • National Institutes of Health. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Available at: [Link]

  • ACS Publications. (n.d.). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Available at: [Link]

  • ResearchGate. (n.d.). Optimized parameter values of the APCI interface and the MS used for the determination of organotin compounds. Available at: [Link]

  • National Institutes of Health. (n.d.). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Available at: [Link]

  • PubMed. (n.d.). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Available at: [Link]

  • ResearchGate. (n.d.). Optimized parameter values of the APCI interface and the MS used for the determination of organotin compounds. Available at: [Link]

  • Rasayan Journal of Chemistry. (n.d.). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES. Available at: [Link]

  • Springer Protocols. (n.d.). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. Available at: [Link]

  • LCGC International. (n.d.). Tips for Optimizing Key Parameters in LC–MS. Available at: [Link]

  • ResearchGate. (2025). Optimization and Validation of a Method using SPE and LC-APCI-MS/MS for Determination of Pharmaceuticals in Surface and Public Supply Water. Available at: [Link]

Sources

Application Notes and Protocols for the In Vitro Evaluation of 2-(2,4-Difluorobenzoyl)-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Characterizing Novel Compounds

The compound 2-(2,4-difluorobenzoyl)-6-methoxypyridine possesses a chemical scaffold that is frequently encountered in the development of kinase inhibitors. The difluorobenzoyl moiety, in particular, is a key feature in numerous therapeutic agents. While the specific biological target of this compound is not extensively documented in publicly available literature, its structural characteristics suggest a high probability of interaction with ATP-binding sites of protein kinases.

This guide, therefore, outlines a comprehensive strategy for the in vitro characterization of this compound, using the well-studied and therapeutically relevant p38 mitogen-activated protein kinase (MAPK) as a primary exemplary target.[1][2][3] p38 MAPK is a serine/threonine kinase that plays a pivotal role in cellular responses to inflammatory cytokines and environmental stress, making it a significant target in various diseases.[1][4][5] The protocols detailed herein are designed to first determine direct enzymatic inhibition and then to confirm target engagement and pathway modulation within a cellular context.

Part 1: Biochemical Assays for Direct Enzyme Inhibition

The initial step in characterizing a potential kinase inhibitor is to ascertain its ability to directly inhibit the enzymatic activity of the purified kinase. This is typically achieved through in vitro kinase assays that measure the phosphorylation of a substrate.

Principle of Biochemical Kinase Assays

Biochemical kinase assays quantify the activity of a purified kinase in the presence of a test compound. The fundamental principle involves incubating the kinase, a substrate, and a phosphate donor (usually ATP) together and then measuring the amount of phosphorylated substrate or a byproduct of the reaction. A reduction in signal in the presence of the test compound indicates inhibition.

A widely used and robust method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[6] This luminescent assay offers high sensitivity and is suitable for high-throughput screening.[6]

Protocol 1: p38α Kinase Inhibition Assay using ADP-Glo™ Technology

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against p38α kinase.

Workflow Diagram: ADP-Glo™ Kinase Assay

ADP_Glo_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection prep_compound Prepare serial dilutions of This compound add_reagents Add compound, enzyme, and Substrate/ATP mix to microplate wells prep_compound->add_reagents prep_reagents Prepare Kinase Reaction Buffer, p38α enzyme, and Substrate/ATP mix prep_reagents->add_reagents incubate_reaction Incubate at room temperature for 60 minutes add_reagents->incubate_reaction add_adpglo Add ADP-Glo™ Reagent incubate_reaction->add_adpglo incubate_adpglo Incubate at room temperature for 40 minutes add_adpglo->incubate_adpglo add_kdr Add Kinase Detection Reagent incubate_adpglo->add_kdr incubate_kdr Incubate at room temperature for 30 minutes add_kdr->incubate_kdr read_luminescence Read luminescence on a plate reader incubate_kdr->read_luminescence

Caption: Workflow for the ADP-Glo™ p38α kinase inhibition assay.

Materials:

  • Recombinant human p38α kinase

  • p38α Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[6]

  • ATF-2 (substrate)

  • ATP

  • ADP-Glo™ Kinase Assay Kit

  • This compound

  • Known p38 inhibitor (e.g., SB203580) as a positive control[7]

  • DMSO (vehicle control)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the compound stock in DMSO to create a concentration range for IC50 determination (e.g., 10-point, 3-fold dilutions).

  • Kinase Reaction Setup:

    • Prepare the Substrate/ATP mix in p38α Kinase Buffer. The final ATP concentration should be at or near the Km for p38α.

    • In each well of the microplate, add the following in order:

      • 1 µL of inhibitor (or DMSO for controls).

      • 2 µL of p38α enzyme solution.

      • 2 µL of the Substrate/ATP mix.[6]

  • Kinase Reaction Incubation:

    • Incubate the plate at room temperature for 60 minutes.[6]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[6]

  • Luminescence Generation:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.[6]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[8]

Data Summary Table:

Compoundp38α IC50 (µM)
This compoundTo be determined
SB203580 (Control)~0.3 - 0.5[7]

Part 2: Cell-Based Assays for Target Engagement and Pathway Inhibition

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to confirm that the compound can penetrate the cell membrane, engage its target in a physiological context, and modulate the downstream signaling pathway.

Principle of Cell-Based p38 MAPK Assays

p38 MAPK is activated via dual phosphorylation on threonine 180 and tyrosine 182 (Thr180/Tyr182) by upstream kinases in response to cellular stress or inflammatory stimuli.[1][4][9] Therefore, a common method to assess p38 inhibition in cells is to measure the level of this phosphorylation event. This can be done using various techniques, including cell-based ELISA and Western blotting, with phospho-specific antibodies.[9]

Protocol 2: Cell-Based ELISA for p38 Phosphorylation (Thr180/Tyr182)

This protocol provides a high-throughput method to quantify the inhibition of p38 phosphorylation in cultured cells.

Workflow Diagram: Cell-Based ELISA

Cell_Based_ELISA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay ELISA Procedure seed_cells Seed cells in a 96-well plate treat_compound Pre-treat cells with the compound seed_cells->treat_compound stimulate_cells Stimulate p38 activation (e.g., with Anisomycin or LPS) treat_compound->stimulate_cells fix_permeabilize Fix and permeabilize cells stimulate_cells->fix_permeabilize block Block non-specific binding fix_permeabilize->block primary_ab Incubate with anti-phospho-p38 (Thr180/Tyr182) antibody block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab add_substrate Add TMB substrate secondary_ab->add_substrate stop_reaction Add stop solution add_substrate->stop_reaction read_absorbance Read absorbance at 450 nm stop_reaction->read_absorbance

Caption: Workflow for the cell-based ELISA to detect p38 phosphorylation.

Materials:

  • A suitable cell line (e.g., HeLa, A549, or RAW 264.7 cells)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • p38 MAPK activator (e.g., Anisomycin, Lipopolysaccharide (LPS), or TNF-α)[4][9]

  • This compound

  • Fixing solution (e.g., 4% formaldehyde)

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

  • Blocking buffer (e.g., PBS with 5% BSA)

  • Primary antibody: Rabbit anti-phospho-p38 (Thr180/Tyr182)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Pre-incubate the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO).

  • Cell Stimulation:

    • Stimulate the cells with a p38 activator (e.g., 10 µM Anisomycin for 30 minutes) to induce p38 phosphorylation.[9] Include an unstimulated control.

  • Cell Fixation and Permeabilization:

    • Aspirate the medium and fix the cells with fixing solution for 20 minutes at room temperature.

    • Wash the cells with PBS and then add permeabilization buffer for 10 minutes.

  • Immunostaining:

    • Wash the cells and block non-specific binding with blocking buffer for 1 hour.

    • Incubate with the primary anti-phospho-p38 antibody overnight at 4°C.

    • Wash the cells and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Signal Development and Detection:

    • Wash the cells and add the TMB substrate. Incubate until a blue color develops.

    • Add the stop solution to quench the reaction, which will turn the color to yellow.

    • Read the absorbance at 450 nm using a microplate reader.[11]

  • Data Analysis:

    • Normalize the absorbance readings to cell number (e.g., using a Crystal Violet stain).

    • Calculate the percent inhibition of p38 phosphorylation for each compound concentration relative to the stimulated control.

    • Determine the cellular IC50 value by plotting percent inhibition versus compound concentration.

Expected Results:

A dose-dependent decrease in the absorbance at 450 nm in wells treated with this compound would indicate that the compound inhibits p38 phosphorylation in a cellular environment.

Protocol 3: Western Blotting for Downstream Target Phosphorylation

To further confirm the inhibitory effect of the compound on the p38 MAPK pathway, the phosphorylation status of a downstream substrate, such as ATF-2, can be assessed by Western blotting.[1]

Procedure:

  • Cell Lysis:

    • Culture, treat, and stimulate cells as described in the cell-based ELISA protocol, but in larger format dishes (e.g., 6-well plates).

    • After treatment, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane and then probe with primary antibodies against phospho-ATF-2 (Thr71), total ATF-2, phospho-p38 (Thr180/Tyr182), and total p38. A loading control like GAPDH should also be used.[11]

    • Incubate with appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities to determine the relative levels of phosphorylated proteins.

Expected Outcome:

Treatment with an effective concentration of this compound should lead to a decrease in the phosphorylation of both p38 and its downstream target ATF-2, without affecting the total protein levels of these kinases.

Data Interpretation and Future Directions

A successful outcome from this series of assays would demonstrate that this compound is a direct inhibitor of p38 MAPK that is active in a cellular context.

Summary of Key Quantitative Parameters:

Assay TypeParameterInterpretation
Biochemical AssayIC50Concentration of compound required to inhibit 50% of p38α enzymatic activity.
Cell-Based ELISAIC50Concentration of compound required to inhibit 50% of p38 phosphorylation in cells.
Western Blot-Qualitative and semi-quantitative confirmation of pathway inhibition.

A close correlation between the biochemical and cellular IC50 values suggests good cell permeability and target engagement. Discrepancies may indicate issues such as poor permeability, metabolic instability, or off-target effects.

Further studies could involve kinase selectivity profiling against a panel of other kinases to determine the specificity of the compound, as off-target inhibition can lead to unforeseen cellular effects and toxicity.[5] Additionally, investigating the compound's mechanism of action, such as whether it is an ATP-competitive inhibitor, would be a valuable next step.[2][3]

References

  • Assay Genie. p38 MAPK Colorimetric Cell-Based ELISA Kit (CBCAB00789).
  • Boster Biological Technology. p38 MAPK (Phospho-Tyr182) Colorimetric Cell-Based ELISA Kit.
  • Sigma-Aldrich. p38 MAP Kinase Assay.
  • Sigma-Aldrich. p38 MAPK Activity Assay Kit (CS0250) - Bulletin.
  • Cell Signaling Technology. p38 MAP Kinase Assay Kit (Nonradioactive).
  • Promega Corporation. p38α Kinase Assay.
  • ResearchGate. p38 MAP Kinase Inhibitors in Clinical Trials. | Download Table.
  • Acta Materia Medica. Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation.
  • Selleck Chemicals. p38 MAPK inhibitors | activators | kinase | signaling pathway.
  • BenchChem. A Comparative Guide to p38 MAPK Inhibitors: Benchmarking p38 MAPK-IN-2 Against Key Competitors.
  • PubMed Central. Discovery and Characterization of a Biologically Active Non–ATP-Competitive p38 MAP Kinase Inhibitor.
  • ResearchGate. (PDF) Discovery and Characterization of a Biologically Active Non–ATP-Competitive p38 MAP Kinase Inhibitor.

Sources

The Strategic Utility of 2-(2,4-Difluorobenzoyl)-6-methoxypyridine: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the strategic deployment of highly functionalized heterocyclic intermediates is paramount. Among these, pyridyl ketones bearing fluorine substituents have emerged as powerful synthons, offering a unique combination of electronic properties, metabolic stability, and conformational control to the final active pharmaceutical ingredient (API). This guide provides an in-depth exploration of 2-(2,4-Difluorobenzoyl)-6-methoxypyridine, a versatile yet underexplored synthetic intermediate. While direct literature on this specific molecule is nascent, its structural motifs are present in numerous high-value compounds. By drawing upon established chemical principles and analogous reactivity, we present a comprehensive overview of its synthesis, potential applications, and detailed protocols for its use.

I. Introduction: The Chemical Logic of a Privileged Scaffold

The value of this compound as a synthetic intermediate is rooted in the synergistic interplay of its constituent parts:

  • The 2,4-Difluorobenzoyl Moiety: The difluorophenyl group is a well-established pharmacophore in drug discovery.[1][2] The fluorine atoms can enhance binding affinity to target proteins through hydrogen bonding and other electrostatic interactions.[1] Furthermore, the C-F bond is exceptionally stable, often imparting metabolic resistance to the molecule.[1] The electron-withdrawing nature of the fluorine atoms also influences the reactivity of the adjacent carbonyl group.

  • The Ketone Linker: The carbonyl group serves as a versatile handle for a wide array of chemical transformations. It can act as an electrophile in addition reactions, a precursor for the formation of various heterocyclic systems, or a point of attachment for side chains through reactions such as reductive amination.

  • The 6-Methoxypyridine Ring: The pyridine ring is a common scaffold in medicinal chemistry, known for its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The methoxy group at the 6-position is a strong electron-donating group, which can modulate the electronic properties of the pyridine ring and influence its reactivity in, for example, nucleophilic aromatic substitution reactions.

II. Plausible Synthetic Routes to this compound

Synthetic_Pathway A 6-Bromo-2-methoxypyridine B 6-Lithio-2-methoxypyridine A->B n-BuLi or Mg, THF, -78 °C D This compound B->D Acylation C 2,4-Difluorobenzoyl chloride C->D Acylation

Caption: Plausible synthetic route via organometallic acylation.

Protocol 1: Synthesis via Lithiation and Acylation

This protocol outlines a representative procedure for the synthesis of the title compound.

Materials:

  • 6-Bromo-2-methoxypyridine

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • 2,4-Difluorobenzoyl chloride

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 6-bromo-2-methoxypyridine (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir for 1 hour at -78 °C to ensure complete lithiation.

  • In a separate flask, dissolve 2,4-difluorobenzoyl chloride (1.1 eq) in anhydrous THF.

  • Add the solution of 2,4-difluorobenzoyl chloride to the lithiated pyridine solution dropwise at -78 °C.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

III. Application as a Synthetic Intermediate

The strategic value of this compound lies in its potential for elaboration into more complex molecular architectures. Key transformations can be envisioned at the ketone and the pyridine ring.

A. Reductive Amination: A Gateway to Bioactive Amines

A primary application of this intermediate is in the synthesis of substituted amines via reductive amination. This reaction is a cornerstone of medicinal chemistry, enabling the introduction of diverse side chains.

Reductive_Amination Intermediate This compound Imine Imine Intermediate Intermediate->Imine Acid catalyst Amine Primary Amine (R-NH₂) Amine->Imine Acid catalyst Product Substituted Amine Product Imine->Product Reducing agent (e.g., NaBH(OAc)₃)

Caption: General workflow for reductive amination.

This transformation is particularly relevant in the context of synthesizing analogs of Pexidartinib, a tyrosine kinase inhibitor.[3] Although the exact intermediate in the reported synthesis of Pexidartinib is different, the reductive amination of a pyridyl ketone is a key step.[3]

Protocol 2: Representative Reductive Amination

Materials:

  • This compound

  • A primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE)

  • Acetic acid (glacial)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the primary amine (1.1 eq), and DCE.

  • Add a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Table 1: Scope of Reductive Amination

Amine ComponentPotential Therapeutic Area of Product
Substituted benzylaminesOncology, Inflammation
Heterocyclic aminesCNS disorders, Infectious diseases
Aliphatic amines with functional groupsDiverse applications
B. Formation of Heterocyclic Systems

The ketone functionality can also serve as a linchpin for the construction of various heterocyclic rings, such as pyrazoles, isoxazoles, and pyrimidines, through condensation reactions with appropriate binucleophiles. For instance, reaction with hydrazine or its derivatives can lead to the formation of pyrazole-containing compounds.

IV. Conclusion

This compound represents a synthetic intermediate with significant potential in the discovery and development of novel therapeutic agents. Its synthesis is achievable through established methodologies, and its chemical handles—the ketone and the substituted pyridine—offer numerous avenues for molecular elaboration. The protocols and applications detailed herein, though based on established chemical principles and analogies to related systems, provide a solid foundation for researchers and scientists to explore the utility of this promising building block in their own synthetic endeavors. As with any chemical process, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

V. References

  • CN111233857A - Synthetic method for continuously producing pexidartinib - Google Patents. (n.d.). Retrieved January 19, 2026, from

  • CN113429342A - Synthesis method of pexidaltinib intermediate - Google Patents. (n.d.). Retrieved January 19, 2026, from

  • Chemical structure of pexidartinib (Turalio). | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • St-gelais, M., Gosselin, F., & O'shea, P. D. (2013). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 23(17), 4875-4880. [Link]

  • Wang, M., Gao, M., Dang, Y., Zheng, Q. H., & Fei, X. (2013). Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers. Bioorganic & Medicinal Chemistry Letters, 23(4), 1017-1021. [Link]

  • Boyer, S. H., Romero, D. L., & Tarpley, W. G. (1995). Synthesis, Biological Activity, and Crystal Structure of Potent Nonnucleoside Inhibitors of HIV-1 Reverse Transcriptase That Retain Activity against Mutant Forms of the Enzyme. Journal of Medicinal Chemistry, 38(26), 5177-5185. [Link]

  • CAS No : 864825-21-8 | Product Name : (S)-Benzyl (1-(4-Phenyl-1H-imidazol-2-yl)ethyl)carbamate | Pharmaffiliates. (n.d.). Retrieved January 19, 2026, from [Link]

  • (S)-1-(4-phenyl-1H-imidazol-2-yl)ethanamine CAS NO: 864825-23-0. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis of 4-(2,4-Difluorobenzoyl)-N-formylpiperidine - PrepChem.com. (n.d.). Retrieved January 19, 2026, from [Link]

  • 1-(2,4-Difluorobenzoyl)-4-methoxypiperidine | C13H15F2NO2 | CID 49720266 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (2020, December 1). Retrieved January 19, 2026, from [Link]

  • 6-Fluorophenylbenzohydrazides inhibit Mycobacterium tuberculosis growth through alteration of tryptophan biosynthesis - PMC - NIH. (2020, November 25). Retrieved January 19, 2026, from [Link]

  • Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PubMed Central. (2022, April 25). Retrieved January 19, 2026, from [Link]

  • Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reage - Juniper Publishers. (2017, September 19). Retrieved January 19, 2026, from [Link]

  • US4071521A - Process for making 2,6-difluoro pyridine - Google Patents. (n.d.). Retrieved January 19, 2026, from

  • 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed. (2017, August 22). Retrieved January 19, 2026, from [Link]

  • Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - MDPI. (2009, August 28). Retrieved January 19, 2026, from [Link]

  • 4-[(2,4-difluorophenyl)carbonyl]piperidine hydrochloride| CAS No:106266-04-0. (n.d.). Retrieved January 19, 2026, from [Link]

  • APRIL 14 - 17, 2025 - Drug Discovery Chemistry. (2025, March 7). Retrieved January 19, 2026, from [Link]

  • (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride - PubChem - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis of 6,6-Difluorocyclopropa[b]furo[2,3-c]pyrrole and 7-Fluorofuro[3,2-c]pyridine Derivatives via 1,5-Electrocyclization - Sci-Hub. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

Experimental procedures for working with 2-(2,4-Difluorobenzoyl)-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Fluorinated Pyridyl Ketone Scaffold

2-(2,4-Difluorobenzoyl)-6-methoxypyridine is a highly functionalized chemical intermediate designed for advanced applications in drug discovery and materials science. This molecule strategically combines three key pharmacophoric elements: a pyridine core, a methoxy substituent, and a 2,4-difluorobenzoyl group. The pyridine scaffold is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs. The strategic incorporation of fluorine atoms is a widely used tactic to enhance metabolic stability, binding affinity, and pharmacokinetic profiles of bioactive molecules.

The 2,4-difluorobenzoyl moiety, in particular, is a key structural component in several therapeutic agents, including the atypical antipsychotic drug Iloperidone.[1] The methoxy group offers a versatile chemical handle for further modification, such as O-demethylation to reveal a reactive pyridone, or it can serve to modulate the electronic properties of the pyridine ring.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals. It outlines the essential safety protocols, a robust synthetic route based on modern chemical principles, detailed analytical procedures for structural verification and purity assessment, and application notes for its use as a versatile building block in complex molecule synthesis.

Physicochemical and Safety Data

As this compound is a specialized intermediate, extensive public data is limited. The following properties are calculated or estimated based on its chemical structure and data from close structural analogs, such as 4-(2,4-Difluorobenzoyl)piperidine hydrochloride (CAS 106266-04-0).[2][3]

Physicochemical Properties
PropertyValue / DescriptionSource
IUPAC Name (2,4-Difluorophenyl)(6-methoxypyridin-2-yl)methanone---
Molecular Formula C₁₃H₉F₂NO₂Calculated
Molecular Weight 249.22 g/mol Calculated
Appearance Off-white to pale yellow crystalline powderEstimated[3]
Solubility Soluble in Dichloromethane, Chloroform, Ethyl Acetate. Limited solubility in water.Estimated
Storage Store at room temperature in a dry, inert atmosphere.Standard Practice
Critical Safety Protocols & Hazard Analysis

The handling of this compound requires strict adherence to safety protocols. The hazard profile is extrapolated from GHS data for structurally related (difluorobenzoyl) heterocycles.[2]

GHS Hazard Classification (Anticipated):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: ANSI Z87.1 certified chemical splash goggles.

  • Hand Protection: Chemical-resistant nitrile gloves. Gloves must be inspected before use and disposed of properly after handling.

  • Body Protection: Standard laboratory coat.

  • Respiratory Protection: All handling of solid material and concentrated solutions must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

First Aid Measures:

  • In Case of Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • In Case of Skin Contact: Take off contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water. If skin irritation occurs, get medical advice.[1]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Call a physician if you feel unwell.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and drink two glasses of water. Consult a physician.

Spill & Waste Management:

  • Spills: Evacuate the area. Wearing full PPE, carefully sweep up the solid material, avoiding the generation of dust. Place in a sealed, labeled container for disposal.

  • Waste Disposal: Dispose of chemical waste and contaminated materials in accordance with all local, state, and federal regulations. Do not allow the product to enter drains.

G cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Procedure PPE Don Full PPE: Lab Coat, Goggles, Gloves FumeHood Work in Chemical Fume Hood Weigh Weigh Solid Compound FumeHood->Weigh Dissolve Prepare Solution Weigh->Dissolve Waste Dispose of Waste in Labeled Container Dissolve->Waste Decontaminate Decontaminate Glassware and Work Area Waste->Decontaminate Wash Wash Hands Thoroughly Decontaminate->Wash

Caption: General Safety Workflow for Handling this compound.

Synthesis Protocol: A Modern Approach to 2-Pyridyl Ketone Formation

Classical Friedel-Crafts acylation is often ineffective for electron-deficient rings like pyridine. A more robust and modern strategy involves the acylation of a silylated pyridine precursor. This method utilizes a trimethylsilyl (TMS) group as a traceless activating group for the C2 position, enabling a high-yield reaction under mild conditions.[4]

Principle of Synthesis

The synthesis proceeds in two main stages: (1) preparation of the 2-methoxy-6-(trimethylsilyl)pyridine intermediate, and (2) its subsequent spontaneous acylation with 2,4-difluorobenzoyl chloride. The initial N-acylation of the pyridine by the acyl chloride facilitates the crucial C-Si bond cleavage, generating a stabilized ylide intermediate that acts as the key nucleophile.[4]

Detailed Experimental Protocol

Reagents & Equipment:

  • 2-Chloro-6-methoxypyridine

  • n-Butyllithium (n-BuLi) solution

  • Chlorotrimethylsilane (TMSCl)

  • 2,4-Difluorobenzoyl chloride

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (HPLC grade)

  • Schlenk line, argon or nitrogen gas supply, magnetic stirrer, round-bottom flasks, syringes

Part A: Synthesis of 2-methoxy-6-(trimethylsilyl)pyridine

  • Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under an inert atmosphere (Argon).

  • Lithiation: Dissolve 2-chloro-6-methoxypyridine (1.0 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-BuLi (1.1 eq) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting solution for 1 hour at -78 °C. Causality: This step generates the highly reactive 2-lithiated pyridine intermediate.

  • Silylation: Add chlorotrimethylsilane (TMSCl, 1.2 eq) dropwise to the solution at -78 °C.

  • Warm-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Carefully quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with Et₂O (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 2-methoxy-6-(trimethylsilyl)pyridine as a clear oil.

Part B: Acylation to form this compound

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 2-methoxy-6-(trimethylsilyl)pyridine (1.0 eq) in anhydrous THF.

  • Acylation: Add 2,4-difluorobenzoyl chloride (1.05 eq) dropwise at room temperature. A color change and/or the formation of a precipitate may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting silyl-pyridine is consumed.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of hexanes/ethyl acetate as the eluent. Combine the product-containing fractions and evaporate the solvent to yield the final product.

G Start 2-Chloro-6-methoxypyridine Lithiation 1. Lithiation with n-BuLi (THF, -78°C) Start->Lithiation Silylation 2. Quench with TMSCl Lithiation->Silylation Intermediate Intermediate: 2-Methoxy-6-(trimethylsilyl)pyridine Silylation->Intermediate Acylation 3. Add 2,4-Difluorobenzoyl Chloride (THF, RT) Intermediate->Acylation Workup 4. Aqueous Work-up (NaHCO₃) Acylation->Workup Purification 5. Column Chromatography Workup->Purification Product Product: This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Analytical Characterization Protocols

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

TechniqueProtocol / Expected Results
¹H NMR Sample Prep: Dissolve ~5-10 mg of sample in ~0.6 mL of CDCl₃. Expected Signals: δ ~8.0-7.0 ppm (m, 6H, aromatic protons from both rings), δ ~4.0 ppm (s, 3H, -OCH₃). Signals for the difluorophenyl ring will show complex splitting due to H-F coupling.
¹³C NMR Sample Prep: Dissolve ~20-30 mg of sample in ~0.6 mL of CDCl₃. Expected Signals: δ ~185-195 ppm (ketone C=O), multiple signals in the aromatic region (δ ~165-110 ppm) showing C-F coupling, δ ~55 ppm (-OCH₃).
¹⁹F NMR Sample Prep: Dissolve ~5-10 mg of sample in ~0.6 mL of CDCl₃. Expected Signals: Two distinct signals in the typical aryl-fluoride region (δ ~ -100 to -115 ppm), each showing coupling to aromatic protons and to each other.
HRMS (ESI+) Sample Prep: Prepare a dilute solution (~1 mg/mL) in acetonitrile or methanol. Expected m/z: Calculated exact mass for [C₁₃H₁₀F₂NO₂]⁺ ([M+H]⁺) is 250.0674 . The observed mass should be within 5 ppm.
HPLC Method: C18 reverse-phase column. Mobile phase A: 0.1% Formic Acid in Water. Mobile phase B: 0.1% Formic Acid in Acetonitrile. Gradient elution. UV detection at 254 nm. Result: A single major peak indicates high purity.
FT-IR Method: Analyze as a thin film or KBr pellet. Expected Peaks: ~1680 cm⁻¹ (C=O stretch, ketone), ~1600-1450 cm⁻¹ (aromatic C=C stretches), ~1250-1100 cm⁻¹ (C-F stretches).

Application Note: A Platform for Further Diversification

The title compound is not an endpoint but rather a versatile platform for generating libraries of more complex molecules. The ketone and methoxy functional groups are prime handles for subsequent chemical transformations.

Key Chemical Transformations
  • Ketone Reduction: The ketone can be stereoselectively or non-stereoselectively reduced to a secondary alcohol. This introduces a chiral center, a hydrogen bond donor, and a new point for further functionalization (e.g., etherification, esterification).

  • O-Demethylation: The methoxy group can be cleaved using reagents like boron tribromide (BBr₃) to yield the corresponding 6-hydroxypyridine-2-yl ketone (a pyridone). This pyridone nitrogen can be alkylated or used in various coupling reactions.

Example Protocol: Reduction of Ketone to Alcohol

This protocol demonstrates a simple transformation to expand the utility of the core scaffold.

  • Setup: Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask and cool to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C. Causality: NaBH₄ is a mild and selective reducing agent for ketones in the presence of other reducible groups.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting alcohol by flash column chromatography.

G cluster_path1 Path A: Ketone Modification cluster_path2 Path B: Pyridine Modification Start 2-(2,4-Difluorobenzoyl) -6-methoxypyridine Reduction Ketone Reduction (e.g., NaBH₄) Start->Reduction Demethylation O-Demethylation (e.g., BBr₃) Start->Demethylation Product_A Chiral Alcohol Intermediate (New H-bond donor) Reduction->Product_A Product_B Pyridone Intermediate (Site for N-Alkylation) Demethylation->Product_B

Caption: Diversification pathways for the this compound scaffold.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]

  • Dembinski, R., et al. (2016). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines. Organic Letters. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44340637. Retrieved from [Link]

  • Elsevier. (2009). Pd-catalyzed synthesis of a-aryl ketones through couplings of a-arylacetyl chlorides. Tetrahedron Letters.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18759874, (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 49720266, 1-(2,4-Difluorobenzoyl)-4-methoxypyridine. Retrieved from [Link]

  • ACS Publications. (2025). Ligand-Enabled Photocatalytic Reactivity of Iron(III) Halide Salts with Cyan and Green Light. Journal of the American Chemical Society.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57356269. Retrieved from [Link]

  • PharmaCompass. (n.d.). CAS 106266-04-0 Drug Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74201, 2-Methoxypyridine. Retrieved from [Link]

  • ZaiQi Bio-Tech. (n.d.). 4-[(2,4-difluorophenyl)carbonyl]piperidine hydrochloride| CAS No:106266-04-0. Retrieved from [Link]

Sources

Application Notes & Protocols: Characterizing 2-(2,4-Difluorobenzoyl)-6-methoxypyridine as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a New Pyridine-Based Kinase Inhibitor

The field of oncology has been revolutionized by the development of small-molecule kinase inhibitors.[1] Protein kinases, numbering over 500 in the human kinome, are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[1][2] This makes them prime targets for therapeutic intervention.[3] As of early 2025, 85 small-molecule kinase inhibitors have received FDA approval, the majority of which are for treating neoplasms.[4]

Within the vast chemical space of kinase inhibitors, pyridine-based scaffolds have emerged as "privileged structures."[5][6] Their ability to form key hydrogen bonds with the kinase hinge region, a critical interaction for ATP-competitive inhibition, makes them a foundational core for many successful drugs.[5] This guide focuses on a novel investigational compound, 2-(2,4-Difluorobenzoyl)-6-methoxypyridine (hereafter designated DFG-M-Py ), which combines the established pyridine core with other moieties known for bioactivity. The difluorobenzoyl group is a common feature in enzyme inhibitors, and the methoxy group can be leveraged to fine-tune solubility and metabolic properties.

This document serves as a comprehensive guide for researchers and drug development professionals on the characterization of DFG-M-Py. It provides a logical, field-proven workflow, from initial biochemical validation to cell-based functional assessment, explaining not just the steps but the scientific reasoning that underpins them.

Section 1: Synthesis and Characterization of DFG-M-Py

A robust and scalable synthetic route is the first step in evaluating any new chemical entity. Based on established organometallic and condensation reactions for similar structures, a plausible route for DFG-M-Py is proposed.[7][8]

Proposed Synthetic Pathway

The synthesis can be envisioned via a Grignard reaction followed by oxidation.

  • Preparation of the Grignard Reagent: 2-Bromo-6-methoxypyridine is reacted with magnesium turnings in anhydrous tetrahydrofuran (THF) to form the corresponding Grignard reagent, (6-methoxypyridin-2-yl)magnesium bromide.

  • Coupling Reaction: The freshly prepared Grignard reagent is then added dropwise to a solution of 2,4-difluorobenzaldehyde in anhydrous THF at a low temperature (e.g., 0°C) to form the secondary alcohol intermediate, (2,4-difluorophenyl)(6-methoxypyridin-2-yl)methanol.

  • Oxidation: The intermediate alcohol is oxidized to the final ketone product, DFG-M-Py, using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane in a suitable solvent like dichloromethane (DCM).

  • Purification and Characterization: The final product is purified using column chromatography and characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Coupling cluster_2 Step 3: Oxidation A 2-Bromo-6-methoxypyridine B (6-methoxypyridin-2-yl)magnesium bromide A->B Mg, Anhydrous THF D (2,4-difluorophenyl)(6-methoxypyridin-2-yl)methanol B->D C 2,4-Difluorobenzaldehyde C->D E DFG-M-Py (Final Product) D->E PCC or Dess-Martin Periodinane, DCM

Caption: Proposed synthetic workflow for DFG-M-Py.

Section 2: In Vitro Biochemical Profiling

The first critical step in inhibitor characterization is to determine if the compound directly inhibits the enzymatic activity of its target kinase(s) in a cell-free system.[9] This approach isolates the enzyme-inhibitor interaction from cellular complexities like membrane permeability and off-target effects.

Rationale and Assay Choice

A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, is an industry-standard method. It measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[10] This assay is highly sensitive, has a broad dynamic range, and is amenable to high-throughput screening in 96- or 384-well formats.[10] The choice of ATP concentration is critical; for determining an accurate IC50, it is often set near the Michaelis-Menten constant (Kₘ) for ATP for the specific kinase being tested.[11]

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of DFG-M-Py against a target kinase.

Materials:

  • Purified recombinant kinase of interest

  • Specific substrate peptide for the kinase

  • DFG-M-Py (test inhibitor)

  • Staurosporine (positive control, non-selective inhibitor)[10]

  • ATP, Ultra-Pure

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • 100% DMSO

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of DFG-M-Py in 100% DMSO.

    • Create an 11-point, 3-fold serial dilution series of DFG-M-Py in DMSO. Also prepare a DMSO-only control (vehicle).

    • Prepare a similar dilution series for Staurosporine as a positive control.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to the appropriate wells.

    • Prepare a kinase/substrate master mix in Kinase Assay Buffer. The optimal concentrations of kinase and substrate must be empirically determined to ensure the reaction is in the linear range.

    • Add 2 µL of the kinase/substrate mix to each well.

    • Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution in Kinase Assay Buffer (concentration typically at Kₘ for ATP).

    • Initiate the reaction by adding 2 µL of the ATP solution to each well. The final reaction volume is 5 µL.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[10]

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and produces a luminescent signal.[10]

    • Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal (relative light units, RLU) against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[10]

A Prepare Compound Dilutions (DFG-M-Py, Staurosporine, DMSO) B Add Dilutions to 384-well Plate A->B C Add Kinase/Substrate Mix B->C D Pre-incubate (15 min) C->D E Initiate with ATP Incubate (60 min, 30°C) D->E F Add ADP-Glo™ Reagent (Stop Reaction) E->F G Add Kinase Detection Reagent (Generate Signal) F->G H Read Luminescence G->H I Plot Dose-Response Curve Calculate IC50 H->I

Caption: Workflow for the in vitro kinase inhibition assay.

Data Presentation: Kinase Selectivity Profile

To be a viable drug candidate, an inhibitor should ideally show selectivity for its target kinase(s) over other kinases to minimize off-target effects. DFG-M-Py should be screened against a panel of representative kinases.

Table 1: Hypothetical Inhibitory Activity of DFG-M-Py Against a Kinase Panel

Kinase Target DFG-M-Py IC50 (nM) Staurosporine IC50 (nM)
Kinase A (Target) 12 5
Kinase B 350 10
Kinase C >10,000 20
Kinase D 980 8
Kinase E 4,200 15

Note: Data are hypothetical. Staurosporine is included as a non-selective control.[10]

Section 3: Cell-Based Functional Assays

While biochemical assays confirm direct enzyme inhibition, cell-based assays are essential to determine if a compound can enter a living cell, engage its target, and elicit a biological response.[12][13] These assays provide a more physiologically relevant context.[13][14]

Protocol: Cellular Target Engagement (NanoBRET™ Assay)

Rationale: Before measuring downstream effects, it's crucial to confirm that DFG-M-Py can enter the cell and physically bind to its target kinase. The NanoBRET™ Target Engagement Assay is a powerful method that measures compound binding at specific protein targets in living cells.[15] It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe. A successful inhibitor will displace the probe, leading to a decrease in the BRET signal.[15]

Procedure (Abbreviated):

  • Cell Preparation: Transfect cells (e.g., HEK293) with a vector expressing the target kinase fused to NanoLuc® luciferase.

  • Assay Plating: Seed the transfected cells into a white, 96-well assay plate.

  • Compound Treatment: Treat the cells with a serial dilution of DFG-M-Py for a specified time (e.g., 2 hours).

  • Tracer Addition: Add the fluorescent NanoBRET™ tracer specific for the kinase of interest.

  • Signal Detection: Add the NanoLuc® substrate and immediately measure both donor (luciferase) and acceptor (tracer) emission wavelengths.

  • Analysis: Calculate the BRET ratio. A decrease in the BRET ratio with increasing compound concentration indicates target engagement. Plot the data to determine the cellular IC50.

Protocol: Downstream Signaling Pathway Inhibition (Western Blot)

Rationale: A functional kinase inhibitor should block the phosphorylation of its downstream substrates.[15] Western blotting is a classic and robust method to visualize this effect. By treating cells with DFG-M-Py and probing for the phosphorylated form of a known substrate, we can directly measure the inhibition of the signaling pathway.

Procedure:

  • Cell Culture and Treatment: Plate a relevant cell line (e.g., a cancer cell line where the target kinase is hyperactive) and allow cells to adhere.

  • Serum Starvation (Optional): To reduce basal signaling, cells can be serum-starved for 12-24 hours.

  • Inhibitor Treatment: Treat cells with varying concentrations of DFG-M-Py (centered around the cellular IC50) for 1-2 hours. Include a DMSO vehicle control.

  • Stimulation (if necessary): If the pathway is not constitutively active, stimulate the cells with an appropriate growth factor or activator for a short period (e.g., 15 minutes) to induce substrate phosphorylation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-S6K).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Develop with an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Stripping and Reprobing: Strip the membrane and re-probe with an antibody for the total substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

cluster_cell Cellular Environment Activator Growth Factor (Stimulus) Receptor Receptor Activator->Receptor TargetKinase Target Kinase A Receptor->TargetKinase Substrate Substrate S TargetKinase->Substrate PhosphoSubstrate p-Substrate S Substrate->PhosphoSubstrate Response Cellular Response (e.g., Proliferation) PhosphoSubstrate->Response Assay Western Blot Assay Measures this step PhosphoSubstrate->Assay Inhibitor DFG-M-Py Inhibitor->TargetKinase Inhibits Phosphorylation

Caption: DFG-M-Py mechanism in a cellular signaling context.

Protocol: Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®)

Rationale: The ultimate goal of an anti-cancer kinase inhibitor is to stop cancer cell growth or induce cell death. A cell viability assay measures the number of viable cells in culture after treatment with the inhibitor. The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, an indicator of metabolically active cells. A decrease in signal corresponds to a loss of viability.

Procedure:

  • Cell Plating: Seed a cancer cell line known to be dependent on the target kinase into a 96-well clear-bottom, white-walled plate at a predetermined density (e.g., 5,000 cells/well). Allow cells to attach overnight.

  • Compound Treatment: Add serial dilutions of DFG-M-Py to the wells. Include a DMSO vehicle control.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add the reagent to each well (volume typically equal to the culture medium volume).

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis: Measure luminescence with a plate reader. Plot the signal against the log of inhibitor concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Section 4: Conclusion and Future Directions

This guide provides a foundational workflow for the preclinical evaluation of This compound (DFG-M-Py) as a novel kinase inhibitor. By systematically progressing from direct biochemical assays to cellular target engagement and functional outcome studies, researchers can build a comprehensive data package.

Positive results from these assays—namely, potent in vitro IC50, a selective kinase profile, confirmation of cellular target binding, inhibition of downstream signaling, and anti-proliferative activity in relevant cancer cell lines—would provide a strong rationale for advancing DFG-M-Py into further studies. These would include structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo pharmacokinetic and efficacy studies in animal models.[16][17] This structured approach ensures that resources are directed toward compounds with the highest probability of therapeutic success.

References

  • INiTS. (2020). Cell-based test for kinase inhibitors.
  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
  • BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
  • Cayman Chemical. (2021). Methods for Detecting Kinase Activity.
  • BenchChem. (2025). Designing In Vitro Assays for Novel Kinase Inhibitors: A Comparative Guide for Compounds Derived from 1-(Bromomethyl).
  • PubMed. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors.
  • PubMed Central. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
  • PubMed Central. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
  • PubMed. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities.
  • Protocols.io. (2023). In vitro kinase assay.
  • ScienceDirect. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators.
  • ResearchGate. Considerations and suggested workflow for in vitro kinase inhibitor....
  • ResearchGate. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
  • PubMed. (2013). Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers.
  • ACS Publications. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2.
  • PubMed Central. Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents.
  • PrepChem.com. Synthesis of 4-(2,4-Difluorobenzoyl)-N-formylpiperidine.
  • MDPI. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene.
  • PubMed Central. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors.
  • ScienceDirect. (2025). Properties of FDA-approved small molecule protein kinase inhibitors: A 2025 update.
  • PubMed. (2021). Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update.
  • PubMed. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update.
  • PubChem - NIH. Diflubenzuron.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2,4-Difluorobenzoyl)-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-(2,4-Difluorobenzoyl)-6-methoxypyridine. This document is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the successful and efficient synthesis of this key chemical intermediate.

Introduction

This compound is a heterocyclic ketone of significant interest as a building block in medicinal chemistry and materials science. Its synthesis, while achievable through several routes, presents specific challenges related to the electronic nature of the pyridine ring and the reactivity of the organometallic intermediates often employed. This guide will focus on the most common and effective synthetic strategies, providing practical solutions to potential experimental hurdles.

Part 1: Common Synthetic Strategies

The synthesis of 2-acylpyridines like the target molecule typically avoids classical Friedel-Crafts acylation. The pyridine nitrogen acts as a Lewis base, which complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic substitution.[1][2][3] Therefore, modern syntheses rely on nucleophilic attack on a pyridine electrophile or acylation of a pyridine nucleophile generated via metallation.

Two primary and reliable strategies are outlined below:

  • Grignard Reaction with a Nitrile Precursor: This is often the most robust method. It involves the reaction of a Grignard reagent, 2,4-difluorophenylmagnesium bromide, with 2-cyano-6-methoxypyridine. The resulting imine intermediate is then hydrolyzed to yield the desired ketone.[4][5]

  • Directed Ortho-Metalation (DoM): This strategy uses a strong base, typically an organolithium reagent like Lithium diisopropylamide (LDA), to deprotonate the 6-methoxypyridine at the C2 position.[6][7] The methoxy group directs the deprotonation. The resulting pyridyllithium species is then quenched with an acylating agent like 2,4-difluorobenzoyl chloride.

Visualization of Synthetic Pathways

Synthetic_Pathways cluster_0 Route 1: Grignard Reaction cluster_1 Route 2: Directed Ortho-Metalation start1 2-Chloro-6-methoxypyridine int1 2-Cyano-6-methoxypyridine imine Imine Intermediate int1->imine reagent1 2,4-Difluorobromobenzene grignard 2,4-Difluorophenyl magnesium bromide reagent1->grignard Mg, THF grignard->imine Grignard Addition product product imine->product Acidic Workup (H₃O⁺) start2 6-Methoxypyridine lithium 2-Lithio-6-methoxypyridine lithium->product Acylation reagent2 2,4-Difluorobenzoyl chloride reagent2->product caption Key synthetic routes to the target molecule. Troubleshooting_Workflow check_reagents 1. Verify Starting Materials reagent_purity Purity (NMR/GC-MS)? Anhydrous Solvents? Freshly Titrated Base? check_reagents->reagent_purity check_conditions 2. Review Reaction Conditions conditions_setup Inert Atmosphere? Correct Temperature? Proper Addition Rate? check_conditions->conditions_setup check_crude 3. Analyze Crude Product crude_analysis Analyze by TLC/NMR/LC-MS Identify Byproducts check_crude->crude_analysis action_reagents Purify/Dry Reagents Titrate Organolithium reagent_purity->action_reagents If No action_conditions Optimize Temperature Adjust Addition Rate conditions_setup->action_conditions If No action_byproducts Modify Stoichiometry Change Workup/Purification crude_analysis->action_byproducts If Byproducts Identified start start start->check_conditions start->check_crude caption A logical workflow for troubleshooting poor reaction outcomes.

Sources

Technical Support Center: 2-(2,4-Difluorobenzoyl)-6-methoxypyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(2,4-Difluorobenzoyl)-6-methoxypyridine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during synthesis. Our goal is to equip you with the scientific understanding and practical solutions necessary to identify, control, and eliminate common impurities, ensuring the highest quality of your final product.

Introduction: The Synthetic Landscape

The synthesis of this compound, a key intermediate in various pharmaceutical applications, most commonly proceeds via the reaction of a Grignard reagent, 2,4-difluorophenylmagnesium bromide, with 2-cyano-6-methoxypyridine. This pathway, while effective, is susceptible to the formation of several process-related impurities. Understanding the origin and mechanism of formation for each impurity is critical for developing robust control strategies.

This guide is structured in a question-and-answer format to directly address the specific issues you may face during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Impurity Profile: Starting Materials and Intermediates

Question 1: I am observing a significant amount of unreacted 2-cyano-6-methoxypyridine in my crude product. What are the likely causes and how can I improve the conversion?

Answer:

The presence of unreacted 2-cyano-6-methoxypyridine is a common issue and can stem from several factors related to the Grignard reaction conditions.

  • Causality:

    • Inactive Grignard Reagent: Grignard reagents are notoriously sensitive to moisture and air.[1][2] Exposure to even trace amounts of water will quench the reagent, reducing its effective concentration and leading to incomplete reaction with the cyanopyridine. The surface of the magnesium metal used for the Grignard formation can also have a passivating oxide layer that inhibits the reaction.

    • Suboptimal Reaction Temperature: The addition of the Grignard reagent to the cyanopyridine is an exothermic process. If the temperature is too low, the reaction rate may be too slow, resulting in incomplete conversion within the given reaction time. Conversely, excessively high temperatures can lead to side reactions and degradation of the Grignard reagent.

    • Insufficient Stoichiometry: An insufficient molar ratio of the Grignard reagent to the cyanopyridine will naturally lead to unreacted starting material.

  • Troubleshooting & Protocol Recommendations:

    • Ensure Anhydrous Conditions: All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are crucial for both the formation and reaction of the Grignard reagent.

    • Activate Magnesium: To remove the passivating oxide layer, the magnesium turnings can be activated prior to the addition of the aryl halide. This can be achieved by stirring the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane in anhydrous ether until the color of the iodine disappears.

    • Optimize Grignard Reagent Formation: The formation of 2,4-difluorophenylmagnesium bromide should be monitored to ensure it has initiated and gone to completion. The disappearance of the magnesium turnings and a gentle reflux of the solvent are good indicators.

    • Control Reaction Temperature: The addition of the Grignard reagent to the solution of 2-cyano-6-methoxypyridine should be done at a controlled temperature, typically between 0 and 10 °C, to manage the exotherm. After the addition is complete, the reaction mixture should be allowed to slowly warm to room temperature and stirred for a sufficient time to ensure complete reaction.

    • Use a Slight Excess of Grignard Reagent: Employing a slight molar excess (e.g., 1.1 to 1.2 equivalents) of the Grignard reagent can help drive the reaction to completion.

Impurity Profile: Side-Products from the Grignard Reagent

Question 2: My final product is contaminated with 2,4-difluorobenzoic acid. How is this formed and what steps can I take to prevent it?

Answer:

The formation of 2,4-difluorobenzoic acid is a classic side reaction in Grignard syntheses and arises from the reaction of the Grignard reagent with carbon dioxide.

  • Mechanism of Formation: The Grignard reagent, being a strong nucleophile and base, readily reacts with atmospheric carbon dioxide, especially during the work-up phase.[3][4] This acid-base reaction forms a magnesium carboxylate salt, which is then protonated during the acidic work-up to yield 2,4-difluorobenzoic acid.

    Diagram of 2,4-difluorobenzoic acid formation:

    impurity_formation Grignard 2,4-Difluorophenyl- magnesium bromide Salt Magnesium Carboxylate Salt Grignard->Salt + CO2 CO2 Carbon Dioxide (CO2) Acid 2,4-Difluorobenzoic Acid Salt->Acid + H3O+ H3O H3O+

    Caption: Formation of 2,4-difluorobenzoic acid.

  • Prevention and Mitigation Strategies:

    • Maintain an Inert Atmosphere: Conduct the reaction and work-up under a positive pressure of an inert gas like nitrogen or argon to minimize contact with atmospheric CO2.

    • Careful Work-up: When quenching the reaction, do so at a low temperature and ensure that the work-up solution is sufficiently acidic to keep the benzoic acid protonated and more soluble in the organic phase for easier separation.

    • Purification: 2,4-difluorobenzoic acid can be removed from the desired product by washing the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate). The acidic impurity will be deprotonated and extracted into the aqueous phase as its carboxylate salt.

Question 3: I have detected a biphenyl impurity, 2,2',4,4'-tetrafluorobiphenyl, in my product. What is the source of this impurity?

Answer:

The formation of biphenyl derivatives is a known side reaction during the preparation of Grignard reagents.

  • Mechanism of Formation: The formation of a Grignard reagent involves single electron transfer steps, which can generate radical intermediates.[2] The coupling of two 2,4-difluorophenyl radicals results in the formation of 2,2',4,4'-tetrafluorobiphenyl.

  • Control Measures:

    • Slow Addition of Alkyl Halide: Adding the 1-bromo-2,4-difluorobenzene slowly to the magnesium turnings helps to maintain a low concentration of the aryl halide, which can minimize radical coupling side reactions.

    • Moderate Temperature: Running the Grignard formation at a moderate temperature (e.g., gentle reflux of THF) can favor the desired reaction over side reactions.

    • Purification: This non-polar impurity can often be separated from the more polar product by column chromatography or recrystallization.

Impurity Profile: Reaction Intermediates and Degradation Products

Question 4: My analysis shows a significant peak corresponding to an imine intermediate. Why is the hydrolysis incomplete and how can I ensure complete conversion to the ketone?

Answer:

The reaction of a Grignard reagent with a nitrile forms a magnesium salt of an imine, which must be hydrolyzed to the desired ketone. Incomplete hydrolysis is a frequent problem.[5]

  • Causality of Incomplete Hydrolysis:

    • Insufficiently Acidic Work-up: The hydrolysis of the imine is typically acid-catalyzed. If the pH of the aqueous work-up solution is not sufficiently low, the hydrolysis will be slow or incomplete.

    • Short Reaction Time for Hydrolysis: The hydrolysis step requires a certain amount of time. Quenching the reaction and immediately proceeding with extraction may not allow for complete conversion of the imine to the ketone.

    • Steric Hindrance: While less common for this specific molecule, steric hindrance around the imine functionality can slow down the rate of hydrolysis.

  • Protocol for Complete Hydrolysis:

    • Acidic Quench: The reaction mixture should be quenched by slowly adding it to a cold, aqueous acid solution (e.g., 1 M HCl or 1 M H2SO4).

    • Stirring during Work-up: After quenching, the biphasic mixture should be stirred vigorously for a period of time (e.g., 1-2 hours) at room temperature to ensure complete hydrolysis of the imine intermediate.

    • Monitoring the Reaction: The disappearance of the imine intermediate can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) before proceeding with the extraction and isolation of the product.

    Workflow for Imine Hydrolysis:

    hydrolysis_workflow cluster_0 Reaction & Hydrolysis Grignard_Reaction Grignard Reaction: 2-cyano-6-methoxypyridine + 2,4-difluorophenylmagnesium bromide Imine_Intermediate Imine Intermediate (Magnesium Salt) Grignard_Reaction->Imine_Intermediate Acid_Quench Acidic Quench (e.g., 1M HCl) Imine_Intermediate->Acid_Quench Stirring Vigorous Stirring (1-2 hours) Acid_Quench->Stirring Product 2-(2,4-Difluorobenzoyl)- 6-methoxypyridine Stirring->Product

    Caption: Workflow for complete imine hydrolysis.

Question 5: I suspect some of my final product is degrading. What are the potential degradation pathways and how can I minimize them?

Answer:

While this compound is relatively stable, degradation can occur under harsh conditions.

  • Potential Degradation Pathways:

    • Hydrolysis of the Methoxy Group: Under strongly acidic conditions and elevated temperatures, the 6-methoxy group can be hydrolyzed to a hydroxyl group, forming 2-(2,4-Difluorobenzoyl)-6-hydroxypyridine.

    • Cleavage of the Benzoyl Group: Although less likely under standard work-up conditions, prolonged exposure to strong acids or bases at high temperatures could potentially lead to cleavage of the C-C bond between the pyridine ring and the carbonyl group.

  • Minimizing Degradation:

    • Mild Work-up Conditions: Use the minimum concentration of acid necessary for complete hydrolysis of the imine intermediate and avoid prolonged heating during the work-up and purification steps.

    • Appropriate Purification Techniques: Employ purification methods that do not require harsh conditions. Column chromatography on silica gel or recrystallization from suitable solvents are generally preferred.

    • Proper Storage: Store the final product in a cool, dry, and dark place to prevent degradation over time.

Summary of Common Impurities and Control Strategies

ImpuritySourceRecommended Control Strategy
2-cyano-6-methoxypyridineUnreacted starting materialUse slight excess of active Grignard reagent, ensure anhydrous conditions, optimize reaction temperature.
2,4-difluorobenzoic acidReaction of Grignard reagent with CO2Maintain inert atmosphere, perform basic wash during work-up.
2,2',4,4'-tetrafluorobiphenylRadical coupling during Grignard formationSlow addition of aryl halide, moderate reaction temperature.
Imine IntermediateIncomplete hydrolysisUse sufficiently acidic work-up, allow adequate time for hydrolysis with vigorous stirring.
2-(2,4-Difluorobenzoyl)-6-hydroxypyridineHydrolysis of the methoxy groupUse mild acidic conditions during work-up, avoid excessive heat.

Conclusion

The successful synthesis of high-purity this compound is contingent upon a thorough understanding of the reaction mechanism and potential side reactions. By carefully controlling reaction parameters, ensuring anhydrous conditions, and implementing appropriate work-up and purification procedures, the formation of common impurities can be significantly minimized. This guide provides a framework for troubleshooting common issues, and we encourage you to adapt these principles to your specific experimental setup.

References

  • GRIGNARD REACTION – Synthesis of Benzoic Acid. (n.d.).
  • Grignard Reaction. (n.d.).
  • Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. (2015). Der Pharma Chemica, 7(3), 79-84.
  • Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. (2008). Journal of the American Chemical Society, 130(11), 3645–3651.
  • 2,4-Difluorophenylmagnesium bromide. (n.d.). PubChem. Retrieved from [Link]

  • Purification method of pyridine and pyridine deriv
  • Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method. (n.d.). Google Patents.
  • The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. (n.d.).
  • 2,4-difluorophenylmagnesium bromide|144025-04-7. (n.d.). MOLBASE Encyclopedia. Retrieved from [Link]

  • Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. (2020, October 29). YouTube. Retrieved from [Link]

  • Synthesis of Benzoic Acid Using the Grignard Reaction in Lab. (2021, November 5). Docsity. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2-(2,4-Difluorobenzoyl)-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2,4-difluorobenzoyl)-6-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic outcomes. The information presented here is curated from established literature and best practices in synthetic organic chemistry.

Introduction to the Synthesis

The synthesis of this compound is a crucial step in the preparation of various pharmaceutical intermediates. The most common and effective methods for this synthesis involve the acylation of a 6-methoxypyridine derivative. Two primary approaches are the Friedel-Crafts acylation and the use of Grignard reagents. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities.

This guide will focus on troubleshooting and optimizing these common synthetic routes to help you achieve higher yields and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of this compound in a question-and-answer format.

Low or No Product Yield

Q1: I am experiencing a very low yield or no formation of the desired product. What are the likely causes?

A1: Low or no yield is a frequent challenge and can stem from several factors. Here’s a systematic approach to troubleshooting this issue:

  • Purity and Reactivity of Starting Materials:

    • 6-Methoxypyridine Derivative: Ensure the starting pyridine is pure and dry. The methoxy group at the 6-position can influence the basicity of the pyridine nitrogen, which can affect the reaction.[1]

    • 2,4-Difluorobenzoyl Chloride: This acylating agent is sensitive to moisture. Use a freshly opened bottle or distill it before use. Hydrolysis to 2,4-difluorobenzoic acid will prevent the desired reaction.

    • Grignard Reagent (if applicable): Grignard reagents are highly sensitive to moisture and air.[2] Ensure all glassware is oven-dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). The quality of the magnesium turnings is also critical for the successful formation of the Grignard reagent.

  • Reaction Conditions:

    • Temperature: Friedel-Crafts acylations often require elevated temperatures to proceed at a reasonable rate.[3][4] Conversely, Grignard reactions are typically initiated at low temperatures (e.g., 0 °C or -78 °C) to control their exothermicity and prevent side reactions.[5]

    • Solvent: The choice of solvent is critical. For Friedel-Crafts reactions, common solvents include nitrobenzene or carbon disulfide. For Grignard reactions, anhydrous ethers like diethyl ether or tetrahydrofuran (THF) are essential.

    • Catalyst (for Friedel-Crafts): A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is typically required in stoichiometric amounts for Friedel-Crafts acylation.[4] Ensure the catalyst is anhydrous and added carefully, as the reaction can be exothermic.

  • Work-up Procedure:

    • Product loss during extraction and purification is a common issue. Ensure the pH is appropriately adjusted during the aqueous work-up to ensure your product is in the organic layer. Incomplete extraction can significantly lower your isolated yield.

Formation of Significant Side Products

Q2: My reaction is producing significant amounts of side products. What are they, and how can I minimize them?

A2: The formation of side products can complicate purification and reduce the yield of the desired product. Here are some common side products and strategies to mitigate their formation:

  • Friedel-Crafts Acylation:

    • Di-acylation: Although less common with deactivated rings, it's a possibility. Using a stoichiometric amount of the acylating agent can help minimize this.

    • Ring Deactivation: The product ketone can form a complex with the Lewis acid catalyst, deactivating the ring towards further reaction.[4] However, this can also slow down the desired reaction.

    • Isomer Formation: While the directing effects of the methoxy group and the nitrogen atom in the pyridine ring should favor acylation at the 2-position, other isomers are possible. Optimizing the reaction temperature and catalyst can improve regioselectivity.

  • Grignard Reaction:

    • Wurtz Coupling: The reaction of the Grignard reagent with any unreacted starting halide can lead to homocoupled byproducts. This can be minimized by slow addition of the halide to the magnesium turnings during Grignard formation.

    • Reaction with Solvent: Grignard reagents can react with certain solvents. Ensure you are using an appropriate anhydrous ether.

    • Enolization: If there are acidic protons on the starting materials, the Grignard reagent can act as a base, leading to enolization instead of acylation.

To minimize side product formation:

  • Control Stoichiometry: Carefully measure the molar ratios of your reactants. An excess of one reactant can lead to unwanted side reactions.

  • Optimize Reaction Temperature: Gradual heating or cooling can help control the reaction rate and improve selectivity.

  • Inert Atmosphere: For Grignard reactions, maintaining a strict inert atmosphere is crucial to prevent the formation of oxides and other byproducts.[2]

Purification Challenges

Q3: I am having difficulty purifying the final product. What are the recommended methods?

A3: Purification of this compound can be challenging due to the presence of unreacted starting materials and side products.

  • Column Chromatography: This is the most common and effective method for purifying the product.

    • Solvent System: A gradient of ethyl acetate in hexanes is typically a good starting point for eluting the product from a silica gel column. The exact ratio will depend on the polarity of the impurities.

    • TLC Analysis: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC) to ensure good separation between your product and any impurities.

  • Crystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an effective purification method.

    • Solvent Selection: Test a variety of solvents (e.g., ethanol, methanol, ethyl acetate, hexanes, or mixtures) to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures.

  • Acid-Base Extraction: The basicity of the pyridine nitrogen can be exploited for purification.

    • By washing the organic layer with a dilute acid (e.g., 1M HCl), the product can be protonated and moved to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and extracted with an organic solvent to recover the purified product. This can be effective for removing non-basic impurities.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better: Friedel-Crafts acylation or a Grignard reaction?

A1: The "better" route depends on several factors:

  • Friedel-Crafts Acylation: This is a classic and powerful method for forming carbon-carbon bonds to aromatic rings.[3][4] It is often straightforward but can suffer from issues with catalyst deactivation and the need for stoichiometric amounts of the Lewis acid.

  • Grignard Reaction: This approach offers a highly reactive nucleophile for acylation. It can be very effective but requires strict anhydrous and inert conditions.[2] The preparation of the Grignard reagent from 6-bromo-2-methoxypyridine is a common starting point.

For small-scale laboratory synthesis, the Grignard route might offer more control and potentially higher yields if the necessary precautions are taken. For larger-scale industrial synthesis, the cost and handling of large quantities of Lewis acids in the Friedel-Crafts route might be a consideration.

Q2: What is the role of the 6-methoxy group in this synthesis?

A2: The 6-methoxy group plays a significant electronic role in the pyridine ring. It is an electron-donating group, which can activate the ring towards electrophilic aromatic substitution (like Friedel-Crafts acylation).[1] However, the position of the methoxy group and the nitrogen atom also influences the regioselectivity of the reaction. The mitigated basicity of 2-methoxypyridines can be attributed to the inductive electron-withdrawing effects of the alkoxy group.[1]

Q3: Can I use other Lewis acids besides aluminum chloride for the Friedel-Crafts reaction?

A3: Yes, other Lewis acids such as ferric chloride (FeCl₃), tin(IV) chloride (SnCl₄), or zinc chloride (ZnCl₂) can be used.[3] The reactivity and optimal conditions may vary, so some optimization of the reaction parameters would be necessary. In some cases, a milder Lewis acid might offer better selectivity and reduce the formation of side products.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product. The chemical shifts and coupling constants will be characteristic of the this compound structure.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for assessing the purity of the final product.

  • Melting Point: If the product is a solid, a sharp melting point is a good indicator of purity.

Experimental Protocols

Protocol 1: Synthesis via Friedel-Crafts Acylation
  • To a stirred slurry of anhydrous aluminum chloride (1.2 eq) in a suitable solvent (e.g., 1,2-dichloroethane) under a nitrogen atmosphere, add 2,4-difluorobenzoyl chloride (1.1 eq) dropwise at 0 °C.

  • After stirring for 15 minutes, add 6-methoxypyridine (1.0 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for the required time (monitor by TLC).

  • Cool the reaction mixture to 0 °C and carefully pour it into a mixture of ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis via Grignard Reaction
  • Activate magnesium turnings (1.2 eq) in a flame-dried flask under a nitrogen atmosphere.

  • Add a small amount of a solution of 2-bromo-6-methoxypyridine (1.0 eq) in anhydrous THF. Initiate the reaction with gentle heating or a crystal of iodine if necessary.

  • Once the reaction has started, add the remaining 2-bromo-6-methoxypyridine solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C and add a solution of 2,4-difluorobenzoyl chloride (1.1 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

General Synthetic Routes

Synthesis_Routes cluster_FC Friedel-Crafts Acylation cluster_Grignard Grignard Reaction FC_start1 6-Methoxypyridine FC_product 2-(2,4-Difluorobenzoyl)- 6-methoxypyridine FC_start1->FC_product Acylation FC_start2 2,4-Difluorobenzoyl Chloride FC_start2->FC_product FC_reagent AlCl₃ FC_reagent->FC_product G_start1 2-Bromo-6-methoxypyridine G_intermediate Grignard Reagent G_start1->G_intermediate Formation G_reagent1 Mg, THF G_reagent1->G_intermediate G_product 2-(2,4-Difluorobenzoyl)- 6-methoxypyridine G_intermediate->G_product Acylation G_start2 2,4-Difluorobenzoyl Chloride G_start2->G_product

Caption: Overview of Friedel-Crafts and Grignard synthesis routes.

Troubleshooting Logic Flow

Troubleshooting_Flow start Low Yield or Side Products q1 Check Purity of Starting Materials? start->q1 q2 Verify Reaction Conditions? q1->q2 No sol1 Purify/Dry Reagents q1->sol1 Yes q3 Optimize Work-up & Purification? q2->q3 No sol2 Adjust Temp, Solvent, Catalyst q2->sol2 Yes sol3 Refine Extraction & Chromatography q3->sol3 Yes end Improved Yield & Purity q3->end No sol1->q2 sol2->q3 sol3->end

Caption: A logical flow for troubleshooting common synthesis issues.

References

  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC - NIH. Available at: [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. Available at: [Link]

  • Friedel–Crafts reaction - Wikipedia. Available at: [Link]

  • Synthesis and Preparation of Grignard Reagent - Research and Reviews. Available at: [Link]

  • Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - NIH. Available at: [Link]

  • Synthesis of 4-(2,4-Difluorobenzoyl)-N-formylpiperidine - PrepChem.com. Available at: [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. Available at: [Link]

  • Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

Sources

Technical Support Center: Synthesis of 2-(2,4-Difluorobenzoyl)-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2,4-Difluorobenzoyl)-6-methoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to undertake this synthesis. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you navigate the complexities of this reaction and optimize your experimental outcomes. Our approach is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and reproducibility.

Troubleshooting Guide: A Problem-Solution Approach

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of this compound.

Q1: My reaction yield is consistently low or I'm recovering unreacted starting material. What are the likely causes and how can I improve the conversion?

A1: Low conversion in the acylation of 6-methoxypyridine is a common challenge, often stemming from the inherent properties of the pyridine ring and the reaction conditions.

Core Issue: Deactivation of the Pyridine Ring

Pyridines are electron-deficient aromatic systems, making them less nucleophilic than benzene derivatives and thus less reactive in electrophilic aromatic substitution reactions like Friedel-Crafts acylation.[1] Furthermore, the basic nitrogen atom of the pyridine ring readily coordinates with Lewis acids (e.g., AlCl₃), which are typically used to catalyze the reaction. This coordination further deactivates the ring, making the substitution even more difficult.[2]

Troubleshooting Steps & Solutions:

  • Choice and Stoichiometry of Lewis Acid:

    • Insight: A stoichiometric excess of a strong Lewis acid is often necessary. A portion of the catalyst will be sequestered by the pyridine nitrogen, leaving the remaining amount to activate the acyl chloride.

    • Recommendation: Start with at least 2.5-3.0 equivalents of a strong Lewis acid like aluminum chloride (AlCl₃). Weaker Lewis acids may not be sufficient to drive the reaction to completion.[3]

  • Reaction Temperature:

    • Insight: Acylation of deactivated rings often requires elevated temperatures to overcome the activation energy barrier.

    • Recommendation: If you are running the reaction at room temperature, consider gradually increasing the temperature to 50-80 °C. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.

  • Solvent Choice:

    • Insight: The choice of solvent is critical. Protic solvents are incompatible with the reagents. Chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common. Nitrobenzene or carbon disulfide can also be used, but pose greater safety risks.

    • Recommendation: Ensure your solvent is rigorously dried. Anhydrous DCE is often a good choice for reactions requiring higher temperatures due to its higher boiling point compared to DCM.

dot

Caption: Troubleshooting workflow for low reaction yield.

Q2: I've observed a significant amount of a byproduct that appears to be 2,4-difluorobenzoic acid. What is causing this and how can it be prevented?

A2: The presence of 2,4-difluorobenzoic acid is a clear indication of the hydrolysis of your acylating agent, 2,4-difluorobenzoyl chloride.

Core Issue: Moisture Contamination

Acyl chlorides are highly reactive and readily hydrolyze in the presence of water to form the corresponding carboxylic acid.[4][5][6] This not only consumes your acylating agent, reducing the yield of the desired product, but also introduces a significant impurity that can complicate purification.

Preventative Measures:

  • Rigorous Anhydrous Technique:

    • Insight: Even trace amounts of moisture in your glassware, solvent, or reagents can lead to hydrolysis.

    • Recommendation:

      • Oven-dry all glassware and allow it to cool in a desiccator before use.

      • Use freshly distilled or commercially available anhydrous solvents.

      • Ensure the 6-methoxypyridine and the Lewis acid are anhydrous.

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Quality of 2,4-Difluorobenzoyl Chloride:

    • Insight: Over time, 2,4-difluorobenzoyl chloride can hydrolyze upon exposure to atmospheric moisture.

    • Recommendation: Use a fresh bottle of the reagent or distill it immediately before use if you suspect it has been compromised.

dot

Caption: Competing hydrolysis of the acylating agent.

Q3: My product analysis (NMR, LC-MS) shows an impurity with a mass corresponding to the loss of a methyl group. What is this byproduct and why is it forming?

A3: This is a very common side reaction in syntheses involving methoxy-substituted aromatic compounds, especially under acidic conditions. The impurity is likely 2-(2,4-Difluorobenzoyl)-6-hydroxypyridine.

Core Issue: Demethylation of the Methoxy Group

The methoxy group on the pyridine ring can be cleaved under the reaction conditions, particularly with strong Lewis acids and/or at elevated temperatures, to form a hydroxyl group.[7][8][9][10]

Mechanistic Insight: The Lewis acid (e.g., AlCl₃) can coordinate to the oxygen atom of the methoxy group, making it a good leaving group. A subsequent nucleophilic attack by a chloride ion (from the Lewis acid or acyl chloride) on the methyl group results in demethylation.

Mitigation Strategies:

  • Control Reaction Temperature:

    • Insight: Demethylation is often more prevalent at higher temperatures.

    • Recommendation: Run the reaction at the lowest temperature that provides a reasonable conversion rate. It's a trade-off between reaction speed and selectivity.

  • Choice of Lewis Acid:

    • Insight: Stronger Lewis acids are more likely to promote demethylation.

    • Recommendation: While a strong Lewis acid is needed for acylation, you could screen other options like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) to see if they offer a better balance of reactivity and selectivity.

  • Reaction Time:

    • Insight: Prolonged reaction times, even at moderate temperatures, can increase the extent of demethylation.

    • Recommendation: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize over-reaction.

ImpurityMolecular WeightLikely CausePrevention Strategy
2,4-Difluorobenzoic acid158.1 g/mol Hydrolysis of 2,4-difluorobenzoyl chlorideRigorous anhydrous conditions
2-(2,4-Difluorobenzoyl)-6-hydroxypyridine235.18 g/mol Demethylation of the product/starting materialLower reaction temperature, shorter reaction time
Unreacted 6-Methoxypyridine109.13 g/mol Incomplete reactionIncrease Lewis acid, temperature, or time
Positional Isomers (e.g., C-4 or C-5 acylation)249.21 g/mol Lack of regioselectivityOptimize Lewis acid and solvent system

Table 1: Common Impurities and Troubleshooting Strategies

Frequently Asked Questions (FAQs)

What is the expected regioselectivity for the acylation of 6-methoxypyridine?

The regioselectivity is governed by the interplay of the activating, ortho-, para-directing methoxy group and the deactivating effect of the ring nitrogen. The methoxy group at the 6-position (equivalent to the 2-position) strongly activates the C-3 and C-5 positions for electrophilic attack. While Friedel-Crafts reactions on simple pyridines are difficult, the activating methoxy group makes this reaction feasible.[11] The primary product is expected to be the C-5 acylated isomer due to a combination of electronic activation and potentially less steric hindrance compared to the C-3 position. However, the formation of the C-3 isomer as a minor product is possible. Careful analysis of the final product mixture by 2D NMR techniques (like NOESY or HMBC) is recommended to confirm the structure.

What is a good starting point for an experimental protocol?

The following is a general protocol that can be used as a starting point for optimization.

Experimental Protocol: Acylation of 6-Methoxypyridine

  • Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous 1,2-dichloroethane (DCE) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel.

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Carefully add aluminum chloride (AlCl₃, 2.5 eq.). To the addition funnel, add a solution of 6-methoxypyridine (1.0 eq.) and 2,4-difluorobenzoyl chloride (1.1 eq.) in anhydrous DCE.

  • Reaction: Add the solution from the addition funnel dropwise to the stirred suspension of AlCl₃ over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the 6-methoxypyridine is consumed.

  • Workup: Cool the reaction mixture to 0 °C and carefully quench by slowly adding crushed ice, followed by cold 1M HCl (aq).

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (DCM, 3x). Combine the organic layers, wash with saturated NaHCO₃ solution and then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

How can I effectively purify the final product?

Standard silica gel column chromatography is the most common method for purifying the product and removing side products. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is typically effective. For removing residual basic pyridine-containing impurities, a wash with dilute acid during the workup is crucial. If separation from the demethylated byproduct is difficult, reverse-phase chromatography (e.g., C18) may be more effective. In some cases, cation-exchange chromatography can be employed to separate pyridine derivatives.[12]

References

  • PubChem. 2,4-Difluorobenzoyl chloride. National Center for Biotechnology Information. [Link]

  • Lee, Y. C. (1990). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 189(2), 151-162. [Link]

  • Ohmura, T., & Suginome, M. (2010). Selective C-4 Alkylation of Pyridine by Nickel/Lewis Acid Catalysis. Journal of the American Chemical Society, 132(38), 13142–13144. [Link]

  • Gao, Y., et al. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Catalysis, 11(14), 8642–8649. [Link]

  • Andonian, A. (2012). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. [Link]

  • Google Patents. (2019). Preparation method of 2, 4-dichlorobenzoyl chloride. CN109678698B.
  • Ouchi, A., et al. (2007). Chemoselective Demethylation of Methoxypyridine. Synthetic Communications, 37(13), 2213-2219. [Link]

  • Shiao, M. J., Ku, W. S., & Hwu, J. R. (1993). Demethylation of methoxypyridines with sodium trimethylsilanethiolate. Heterocycles, 36(10), 2347. [Link]

  • Gao, Y., et al. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Catalysis, 11(14), 8642–8649. [Link]

  • Satcharoen, V., et al. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society, 140(31), 9778–9782. [Link]

  • Pouliot, M., et al. (2015). Lewis Acid Activation of Pyridines for Nucleophilic Aromatic Substitution and Conjugate Addition. The Journal of Organic Chemistry, 80(19), 9471–9480. [Link]

  • Bandini, M., & Umani-Ronchi, A. (Eds.). (2010). Catalytic asymmetric Friedel-Crafts alkylations. John Wiley & Sons. [Link]

  • Sravanthi, G., et al. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PloS one, 13(7), e0201221. [Link]

  • Pouliot, M., et al. (2015). Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. The Journal of organic chemistry, 80(19), 9471-9480. [Link]

  • Google Patents. (2007). Method for synthesizing 2,4-Dichlorobenzoyl chloride. CN101037385A.
  • Yoshimura, T., et al. (2020). Nucleophilic amination of methoxypyridines by a sodium hydride-iodide composite. Organic & Biomolecular Chemistry, 18(33), 6449-6453. [Link]

  • Mitchell, D., & O'Neill, D. J. (2005). Demethylation of 4-Methoxyphenylbutyric Acid Using Molten Pyridinium Hydrochloride on Multikilogram Scale. Organic Process Research & Development, 9(5), 626–628. [Link]

  • Timperi, M., et al. (2021). Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. Organic Letters, 23(15), 5896–5900. [Link]

  • Kulkarni, P. P., et al. (1999). Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation. Journal of Chemical Research, Synopses, (7), 394-395. [Link]

  • Ohata, J. (2022). Friedel-Crafts Reactions for Biomolecular Chemistry. ChemRxiv. [Link]

  • Google Patents. (2017). Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride. CN107118096B.
  • OChemOnline. (2022). Preparation of Pyridines, Part 3: By Acylation. YouTube. [Link]

  • Ashenhurst, J. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]

  • Stępień, M., et al. (2018). Friedel–Crafts acylation of antiaromatic norcorroles: electronic and steric modulation of the paratropic current. Organic Chemistry Frontiers, 5(18), 2694-2699. [Link]

  • Scott, D. J., et al. (2021). Fluorescent Lewis Adducts: A Practical Guide to Relative Lewis Acidity. ChemRxiv. [Link]

  • Google Patents. (2001). Dechlorination of pyridines in acidic, zinc-containing mediums. US6184384B1.
  • Pouliot, M., et al. (2015). Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. The Journal of Organic Chemistry, 80(19), 9471-9480. [Link]

  • Behgas, M., et al. (2018). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. Molecules, 23(11), 2951. [Link]

  • Reddit. (2024). Which benzoyl chloride undergoes hydrolysis faster in water?. r/AdvancedOrganic. [Link]

Sources

Technical Support Center: 2-(2,4-Difluorobenzoyl)-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(2,4-Difluorobenzoyl)-6-methoxypyridine. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and resolve purity-related issues encountered during the synthesis and handling of this key intermediate. Our focus is on providing practical, field-tested solutions grounded in robust chemical principles.

Section 1: Understanding and Diagnosing Purity Issues

Before a purification strategy can be implemented, it is crucial to accurately assess the purity of your material and identify the nature of the contaminants. The presence of even trace impurities can significantly affect downstream reaction yields, final product quality, and biological activity.[1]

FAQ 1: What are the recommended analytical methods for determining the purity of my sample?

A multi-pronged analytical approach is highly recommended for a comprehensive purity assessment. No single technique is foolproof, but a combination of chromatographic and spectroscopic methods provides the most reliable data.[2]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity determination. It excels at separating the target compound from non-volatile impurities and quantifying their relative abundance.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile or semi-volatile impurities, such as residual solvents or low-boiling point side products.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for structural confirmation of the main component and can help identify structurally similar impurities. Quantitative NMR (qNMR) can determine absolute purity when an internal standard is used.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for impurity peaks observed in the HPLC chromatogram, aiding in their identification.[3]

Technique Information Provided Key Advantages Limitations
HPLC-UV Purity, quantification, impurity profilingRobust, reproducible, widely availableRequires a chromophore, potential for co-elution
LC-MS Molecular Weight, Purity, Impurity IdentificationHigh sensitivity and selectivity, structural informationMatrix effects can suppress ionization
GC-MS Purity, Quantification of volatile impuritiesExcellent for volatile and semi-volatile analysisDerivatization may be required for polar compounds
NMR Spectroscopy Definitive structure elucidation, Quantification (qNMR)Unambiguous structural informationLower sensitivity compared to MS
Standard HPLC Protocol for Purity Analysis
  • Sample Preparation: Accurately weigh ~5 mg of your this compound sample. Dissolve in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[3]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).[3]

    • Mobile Phase: A gradient of acetonitrile (A) and water (B), both containing 0.1% formic acid. Start with 10% A, increasing to 95% A over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

Section 2: Troubleshooting Common Impurities

The nature of impurities is directly linked to the synthetic route employed. A common route to this class of compounds is the Friedel-Crafts acylation of 1,3-difluorobenzene with a 6-methoxypyridine-2-carbonyl derivative, or a related coupling reaction.[5][6]

Logical Workflow for Purity Troubleshooting

G cluster_0 Phase 1: Analysis cluster_1 Phase 2: Diagnosis cluster_2 Phase 3: Resolution start Crude Product analyze Analyze Purity (HPLC, NMR, LC-MS) start->analyze purity_check Purity > 99%? analyze->purity_check identify Identify Impurities purity_check->identify No pass Product Meets Spec purity_check->pass Yes source Determine Source of Impurity (Starting Material, Side Reaction, Degradation) identify->source purify Select Purification Method (Recrystallization, Chromatography) source->purify reanalyze Re-analyze Purity purify->reanalyze reanalyze->purity_check

Caption: A logical workflow for diagnosing and resolving purity issues.

FAQ 2: My HPLC shows a significant peak corresponding to unreacted 6-methoxypyridine-2-carboxylic acid (or its derivative). What went wrong?

This indicates an incomplete reaction. The primary causes are insufficient activation of the carboxylic acid, suboptimal reaction temperature, or a shortened reaction time.

  • Causality: In Friedel-Crafts or related acylation reactions, the pyridine carboxylic acid must be converted to a more reactive species (like an acid chloride or activated ester). If this activation is incomplete or the coupling conditions are not vigorous enough, the starting material will be recovered.

  • Solution:

    • Ensure your activating agent (e.g., thionyl chloride, oxalyl chloride) is fresh and used in sufficient stoichiometric excess.

    • Verify the reaction temperature. Many acylations require heating to proceed at a reasonable rate.[5]

    • Increase the reaction time and monitor progress by TLC or HPLC until the starting material is consumed.

FAQ 3: I'm seeing an impurity with a mass corresponding to the loss of a methyl group (demethylation). How can this be prevented?

The 6-methoxy group on the pyridine ring can be susceptible to cleavage, especially in the presence of strong Lewis acids (like AlCl₃, common in Friedel-Crafts reactions) or strong protic acids at elevated temperatures.[7]

  • Causality: The lone pair on the methoxy oxygen can coordinate to a Lewis acid, making the methyl group susceptible to nucleophilic attack, leading to the formation of the corresponding pyridone.

  • Solution:

    • Use a milder Lewis acid: Consider alternatives to AlCl₃, such as FeCl₃ or ZnCl₂.

    • Lower the reaction temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

    • Minimize exposure to strong acid: During workup, neutralize acidic solutions promptly and avoid prolonged heating in acidic media.

FAQ 4: My product is discolored (yellow or brown), but the purity by HPLC looks good. What is the cause?

Discoloration often arises from trace amounts of highly colored, non-UV active impurities or degradation products that may not be easily detected by HPLC at a single wavelength.[8]

  • Causality: These impurities can be high molecular weight byproducts or trace metal complexes from catalysts. While present in small quantities, their high extinction coefficients can cause significant coloration.

  • Solution:

    • Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount (1-2% w/w) of activated charcoal.[8]

    • Hot Filtration: Keep the solution hot for 5-10 minutes, then perform a hot filtration through a pad of Celite® to remove the charcoal and adsorbed impurities before allowing the solution to cool.

Section 3: Detailed Purification Protocols

Recrystallization and column chromatography are the two most effective methods for purifying this compound.[9]

Method 1: Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities, provided a suitable solvent can be found. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[10]

G start Crude Product in Flask add_solvent Add minimal hot solvent to dissolve start->add_solvent dissolved_check Fully Dissolved? add_solvent->dissolved_check cool_slow Cool slowly to RT, then in ice bath dissolved_check->cool_slow Yes add_more_solvent Add more hot solvent dissolved_check->add_more_solvent No crystals_check Crystals Formed? cool_slow->crystals_check filter_wash Filter crystals, wash with cold solvent crystals_check->filter_wash Yes boil_off Boil off excess solvent crystals_check->boil_off No, solution is clear scratch_seed Scratch flask or add seed crystal crystals_check->scratch_seed No, solution is supersaturated dry Dry under vacuum filter_wash->dry add_more_solvent->dissolved_check boil_off->cool_slow scratch_seed->crystals_check

Caption: A step-by-step workflow for the recrystallization process.

  • Solvent Screening: Perform small-scale tests to find a suitable solvent. Good candidates for this molecule include isopropanol, ethanol, ethyl acetate, or toluene.[11][12]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves. Add solvent dropwise until a clear solution is obtained at the boiling point.

  • Decolorization (if needed): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reflux for 5-10 minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Inducing crystallization by scratching the inside of the flask with a glass rod may be necessary. Once crystal formation begins, place the flask in an ice bath for at least 30 minutes to maximize recovery.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

Method 2: Flash Column Chromatography

Chromatography is preferred when impurities are present in larger quantities or have similar solubility profiles to the product, making recrystallization ineffective.[13][14]

  • Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.

  • Mobile Phase (Eluent) Selection: Determine the optimal eluent system using TLC. A mixture of hexanes and ethyl acetate is a good starting point. Aim for an Rf value of ~0.3 for the product. A typical starting gradient might be 10% ethyl acetate in hexanes, gradually increasing to 30-40%.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the column, applying gentle positive pressure. Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

G step1 Step 1: Preparation Select eluent via TLC (Rf ≈ 0.3) Pack column with silica slurry step2 Step 2: Loading Dissolve crude product in minimal solvent OR Adsorb onto silica (dry load) step1->step2 step3 Step 3: Elution Apply sample to column Run eluent through column Collect fractions sequentially step2->step3 step4 Step 4: Analysis Spot each fraction on a TLC plate Visualize spots under UV light step3->step4 step5 Step 5: Isolation Combine pure fractions Evaporate solvent under reduced pressure step4->step5 result {Result|Pure this compound} step5->result

Caption: The general workflow for purification by flash column chromatography.

References

  • Chen, G. et al. (2012). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters.
  • Shi, H. et al. (2013). Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Katritzky, A. R. et al. (2005). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • ATSDR. (1992). Analytical Methods for Pyridine. Toxicological Profile for Pyridine. Available at: [Link]

  • Gevorgyan, V. et al. (2025). Guideline for Analysis and Prevention of Contamination Catalysis. Advanced Synthesis & Catalysis. Available at: [Link]

  • PrepChem. Synthesis of 4-(2,4-Difluorobenzoyl)-N-formylpiperidine. Available at: [Link]

  • Der Pharma Chemica. (2011). Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide. Available at: [Link]

  • Sundaram, D. T. S. S. et al. (2016). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. ACS Omega. Available at: [Link]

  • Wang, C. et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Molecules. Available at: [Link]

  • Bhopale, G. M. & Nanda, R. K. (2005). Chromatographic purification methods used for rDNA products. Biotechnology and Applied Biochemistry. Available at: [Link]

  • Stanovnik, B. et al. (2018). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2-phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. Acta Chimica Slovenica. Available at: [Link]

  • Kar, G. K. (2023). Answer to "Which solvents should I use to recrystalize P-anisidine and DNP individually?". ResearchGate. Available at: [Link]

  • Wang, Y. et al. (2022). Medium- and High-Pressure Integrated Chromatographic Strategies for the Isolation and Purification of Free Radical Inhibitors from Dracocephalum heterophyllum. Molecules. Available at: [Link]

Sources

Technical Support Center: Reaction Condition Adjustments for 2-(2,4-Difluorobenzoyl)-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-(2,4-Difluorobenzoyl)-6-methoxypyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your reaction conditions and achieve higher yields and purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthetic strategy for this compound, focusing on the chemical principles that govern the reaction's success.

Q1: Why is the direct Friedel-Crafts acylation of 6-methoxypyridine with 2,4-difluorobenzoyl chloride a challenging route?

A: Direct Friedel-Crafts acylation on a pyridine ring is notoriously difficult and often fails. The primary reason is the basic nature of the pyridine nitrogen. The lone pair of electrons on the nitrogen atom readily coordinates with the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) required for the reaction.[1][2] This coordination has two detrimental effects:

  • Formation of a Deactivated Complex: The nitrogen atom forms a strong complex with the Lewis acid, which places a positive charge on the nitrogen. This complex strongly withdraws electron density from the entire pyridine ring, making it highly electron-deficient and thus deactivated towards electrophilic aromatic substitution.[2][3]

  • Catalyst Sequestration: The pyridine substrate effectively "poisons" the catalyst by sequestering it, preventing it from activating the acyl chloride to form the necessary acylium ion electrophile.[4]

While the 6-methoxy group is electron-donating and helps to partially counteract this deactivation, the effect of N-complexation is typically dominant, leading to very low or no yield of the desired product.

Q2: What are the most effective synthetic strategies to overcome the challenges of direct acylation?

A: Given the limitations of the classical Friedel-Crafts approach, more robust, regioselective methods are required. Two primary strategies have proven effective for synthesizing 2-benzoylpyridines:

  • The Houben-Hoesch Reaction (Cyanopyridine Route): This is a highly reliable method that involves reacting a cyanopyridine with an electron-rich aromatic compound in the presence of a Lewis acid and HCl gas.[5] For this specific target, the reaction would be between 2-cyano-6-methoxypyridine and 1,3-difluorobenzene. The reaction proceeds via an iminium intermediate which is subsequently hydrolyzed to the ketone. This method directs the acylation specifically to the 2-position.

  • Organometallic Cross-Coupling Reactions: Modern cross-coupling methods offer excellent control and functional group tolerance. A plausible route is the Fukuyama coupling , which involves the reaction of an aryl thioester with an organozinc reagent, catalyzed by palladium.[6] Alternatively, a Grignard reaction between a 2,4-difluorophenylmagnesium halide and 2-cyano-6-methoxypyridine can also yield the desired ketone, though Grignard reagents require strict anhydrous conditions and can be less forgiving.[7]

Q3: How does the 6-methoxy substituent influence the reaction?

A: The 6-methoxy group is a strong electron-donating group (EDG) due to the resonance effect of the oxygen's lone pairs. This has two significant implications:

  • Activation: It increases the electron density of the pyridine ring, making it a better nucleophile. This partially mitigates the deactivating effect of the ring nitrogen, making reactions like the Houben-Hoesch synthesis more facile compared to unsubstituted pyridine.[8]

  • Directing Effect: In electrophilic substitution reactions, the methoxy group is ortho-, para-directing. However, in pyridine, the electronics are more complex. For reactions at the 2-position, pre-functionalization (e.g., with a cyano group) is the most effective way to ensure regioselectivity.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis.

Problem 1: My reaction has a very low or no yield.

This is the most common issue. The workflow below can help diagnose the root cause.

G start Low / No Yield Observed q1 Checked for Water? (Anhydrous Conditions Critical) start->q1 a1_yes Yes, conditions were strictly anhydrous. q1->a1_yes Yes a1_no No, moisture may be present. q1->a1_no No q2 Verified Reagent Quality & Stoichiometry? a1_yes->q2 sol1 SOLUTION: - Dry all glassware thoroughly. - Use freshly distilled, anhydrous solvents. - Handle hygroscopic reagents (e.g., AlCl₃) in a glovebox. a1_no->sol1 a2_yes Yes, reagents are pure and ratios are correct. q2->a2_yes Yes a2_no No, reagents may be old or ratios incorrect. q2->a2_no No q3 Is the Reaction Temperature Optimal? a2_yes->q3 sol2 SOLUTION: - Use fresh, high-purity Lewis acid. - Verify molar ratios; Lewis acids often require >1 equivalent. - Check purity of starting materials via NMR/GC-MS. a2_no->sol2 a3_yes Yes, followed literature precedent. q3->a3_yes Yes a3_no No, temperature was not controlled or was too low. q3->a3_no No end_node If issues persist, consider an alternative synthetic route. a3_yes->end_node sol3 SOLUTION: - Gradually increase temperature in increments (e.g., 10°C). - Note that excessive heat can cause degradation. - Monitor progress closely with TLC. a3_no->sol3

Caption: Troubleshooting workflow for low reaction yield.

Detailed Causality & Solutions:

  • Cause A: Presence of Moisture.

    • Why it's a problem: Lewis acids like AlCl₃ react violently and irreversibly with water, hydrolyzing to aluminum hydroxide and HCl.[5] This not only consumes the catalyst but also introduces protic acid, which can lead to unwanted side reactions.

    • Solution: Ensure all glassware is oven-dried or flame-dried under vacuum. Use anhydrous grade solvents, preferably from a solvent purification system or freshly distilled. Handle hygroscopic solids in an inert atmosphere (glovebox or glovebag).

  • Cause B: Suboptimal Reagent Stoichiometry or Quality.

    • Why it's a problem: In reactions involving pyridine, the Lewis acid must coordinate to both the pyridine nitrogen and the carbonyl/nitrile group. Therefore, a stoichiometric amount (or even an excess) is often required.[4] Old or improperly stored Lewis acids may have already reacted with atmospheric moisture and lost activity.

    • Solution: Use a fresh bottle of the Lewis acid. For the Houben-Hoesch reaction, a typical molar ratio is Substrate:Lewis Acid of 1:1.1 to 1:1.5.

  • Cause C: Inadequate Reaction Temperature or Time.

    • Why it's a problem: The activation energy for the reaction may not be met at lower temperatures, resulting in a stalled or extremely slow reaction.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If no product is forming after a reasonable time, consider gradually increasing the temperature. Be cautious, as higher temperatures can also promote decomposition or side-product formation.

ParameterRecommended RangeNotes
Temperature 30°C to 100°CDependent on the specific method. The Houben-Hoesch reaction may require gentle heating to initiate.[5]
Reaction Time 1 to 12 hoursMust be determined empirically by monitoring via TLC.[5]
Catalyst Loading 1.1 to 2.0 equivalentsAn excess is often necessary to account for complexation with the pyridine nitrogen.

Problem 2: My TLC/LC-MS shows multiple spots, indicating significant side-product formation.

  • Cause A: Thermal Degradation.

    • Why it's a problem: Electron-rich pyridines can be sensitive to high temperatures, especially in the presence of strong acids. This can lead to charring or the formation of complex, unidentifiable byproducts.

    • Solution: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate. If using an oil bath, ensure the temperature is uniform and well-controlled.

  • Cause B: Incomplete Hydrolysis (Houben-Hoesch Route).

    • Why it's a problem: The initial product of the Houben-Hoesch reaction is a ketimine intermediate, which must be hydrolyzed to the final ketone product.[5] If the hydrolysis step is incomplete, you will isolate the imine or a mixture.

    • Solution: Ensure the reaction mixture is quenched into a sufficient volume of aqueous acid (e.g., 1-2 M HCl) and stirred vigorously for an adequate period (1-2 hours) to drive the hydrolysis to completion.

Problem 3: I've isolated a product, but it is difficult to purify.

  • Cause A: Persistent Aluminum Salts.

    • Why it's a problem: Aluminum salts from the workup can form emulsions or co-precipitate with the product, making extraction and filtration difficult.

    • Solution: After quenching the reaction, stir the biphasic mixture for an extended period to ensure all salts are dissolved in the aqueous layer. In some cases, adding a co-solvent like THF can help break up emulsions. A thorough wash of the combined organic layers with brine is essential.

  • Cause B: Co-eluting Impurities in Chromatography.

    • Why it's a problem: Unreacted starting materials or closely related side products may have similar polarities to the desired product.

    • Solution: Use a shallow gradient during column chromatography (e.g., starting with 100% hexane and slowly increasing the percentage of ethyl acetate). If separation is still poor, consider a different solvent system (e.g., Dichloromethane/Methanol). Recrystallization from a suitable solvent system like Ethanol/Water or Hexane/Ethyl Acetate can be a highly effective final purification step.[9]

Section 3: Recommended Experimental Protocol

This protocol details the synthesis of this compound via the Houben-Hoesch reaction, a reliable and regioselective method.[5]

Materials and Reagents

ReagentM.W.AmountMolesEquiv.
2-Cyano-6-methoxypyridine134.145.00 g37.3 mmol1.0
1,3-Difluorobenzene114.0912.8 mL130.5 mmol3.5
Aluminum Chloride (AlCl₃)133.345.96 g44.7 mmol1.2
Hydrogen Chloride (gas)36.46---
Dichloromethane (DCM)84.93100 mL--
2M Hydrochloric Acid-200 mL--
Saturated NaHCO₃ (aq)-100 mL--
Brine-100 mL--

Step-by-Step Methodology

  • Reaction Setup: Under an inert atmosphere of nitrogen, add anhydrous aluminum chloride (5.96 g) to a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a condenser.

  • Solvent and Reactant Addition: Add anhydrous 1,3-difluorobenzene (12.8 mL). The difluorobenzene acts as both a reactant and a co-solvent.

  • HCl Saturation: Cool the mixture to 0°C in an ice bath. Bubble dry hydrogen chloride gas through the stirred suspension for 15-20 minutes until the solution is saturated. (CAUTION: Perform in a well-ventilated fume hood).

  • Substrate Addition: In a separate flask, dissolve 2-cyano-6-methoxypyridine (5.00 g) in 20 mL of anhydrous 1,3-difluorobenzene. Add this solution dropwise to the reaction flask over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to 50-60°C and stir for 4-6 hours. Monitor the reaction progress by TLC (3:1 Hexane:EtOAc) until the starting cyanopyridine is consumed.

  • Workup - Hydrolysis: Cool the reaction mixture back to 0°C and carefully pour it onto 200 g of crushed ice in a large beaker with vigorous stirring. Add 100 mL of 2M HCl. A yellow precipitate of the ketimine-HCl salt may form.

  • Hydrolysis to Ketone: Stir the acidic mixture at room temperature for 2 hours to ensure complete hydrolysis of the ketimine intermediate to the desired ketone.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with water (1 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and finally brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., 0% to 20% EtOAc) to afford the pure this compound.

Section 4: Mechanistic Visualization

The diagram below illustrates the proposed mechanism for the Houben-Hoesch reaction.

G cluster_0 Houben-Hoesch Reaction Mechanism A 2-Cyano-6-methoxypyridine + AlCl₃ + HCl B Nitrile-Lewis Acid Complex (Electrophilic Nitrilium Ion) A->B Activation C Electrophilic Aromatic Substitution (Attack by 1,3-Difluorobenzene) B->C D Ketimine Intermediate (Post-aromatization) C->D E Aqueous Acidic Workup (Hydrolysis) D->E Quench F Final Product: This compound E->F

Caption: Proposed mechanism for the synthesis of 2-benzoylpyridines.

References
  • ResearchGate. (2025). Friedel-Crafts acylation reactions in pyridinium based ionic liquids. Available at: [Link]

  • Brainly.in. (2021). Why pyridine does not give Friedel Craft reaction? Available at: [Link]

  • Google Patents. (1975). Process for preparation of benzoylpyridines and derivatives. (US3891661A).
  • ScienceDirect. (2015). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Available at: [Link]

  • Royal Society of Chemistry. (2005). Synthesis of diaryl ketones via a phosphine-free Fukuyama reaction. Available at: [Link]

  • Pearson. (2024). Side-Chain Reactions of Substituted Pyridines. Available at: [Link]

  • Filo. (2025). The chemistry of pyridine under friedel - crafts acylation. Available at: [Link]

  • Quora. (2024). Why does Friedel-Crafts reaction with Pyridine fails, although Halogenation succeed, if both use a Lewis acid as a catalyst? Available at: [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Available at: [Link]

  • Google Patents. (2011). Synthesis method of 2-benzoylpyridine. (CN104326973A).
  • PubMed. (2015). Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. Available at: [Link]

  • Dalton Transactions (RSC Publishing). (2021). Electron-rich pyridines with para-N-heterocyclic imine substituents: ligand properties and coordination to CO2, SO2, BCl3 and PdII complexes. Available at: [Link]

Sources

Technical Support Center: Byproduct Analysis in the Synthesis of 2-(2,4-Difluorobenzoyl)-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2,4-Difluorobenzoyl)-6-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formation associated with this reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and efficiency of your synthesis.

Introduction

The synthesis of this compound is a critical process in the development of various pharmaceutical compounds. The most common synthetic route is a Friedel-Crafts acylation of 6-methoxypyridine with 2,4-difluorobenzoyl chloride, typically in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). While this reaction can be efficient, it is not without its challenges. The electron-rich nature of the pyridine ring and the reactivity of the starting materials can lead to the formation of several byproducts, complicating purification and potentially impacting the yield and purity of the final product.

This guide provides a comprehensive analysis of potential byproducts, their mechanisms of formation, and strategies for their identification and mitigation.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter during the synthesis and analysis of this compound.

Problem 1: Low Yield of the Desired Product

Symptoms:

  • The isolated yield of this compound is significantly lower than expected.

  • The crude reaction mixture shows a complex pattern of spots on TLC or multiple peaks in the initial HPLC analysis.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, low temperature, or deactivated catalyst. The starting materials, 6-methoxypyridine and 2,4-difluorobenzoyl chloride, will be the predominant species observed.- Monitor the reaction progress using TLC or HPLC. - Ensure the reaction is stirred efficiently at the optimal temperature. - Use freshly opened or purified anhydrous Lewis acid catalyst.
Hydrolysis of 2,4-Difluorobenzoyl Chloride 2,4-Difluorobenzoyl chloride is highly susceptible to hydrolysis, especially in the presence of atmospheric moisture. This leads to the formation of 2,4-difluorobenzoic acid, which will not participate in the acylation reaction.[1]- Conduct the reaction under strictly anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon). - Use anhydrous solvents and freshly distilled reagents. - Add the 2,4-difluorobenzoyl chloride slowly to the reaction mixture to minimize exposure to any residual moisture.
Deactivation of the Lewis Acid Catalyst Lewis acids like AlCl₃ are extremely sensitive to moisture.[2] Water contamination will hydrolyze the catalyst, rendering it inactive.- Ensure all glassware is oven-dried or flame-dried before use. - Use anhydrous grade solvents. - Store the Lewis acid in a desiccator and handle it in a glovebox or under an inert atmosphere.
Formation of N-Acylpyridinium Salt Pyridine can act as a nucleophile and react with the acyl chloride at the nitrogen atom to form an N-acylpyridinium salt. This deactivates the pyridine ring towards electrophilic substitution.[3]- Use a sufficient excess of the Lewis acid catalyst to complex with the pyridine nitrogen, thereby preventing N-acylation.[4]
Problem 2: Presence of an Unexpected Isomeric Byproduct

Symptoms:

  • NMR or HPLC-MS analysis reveals the presence of an isomer of the desired product.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Acylation at an Alternative Position While the methoxy group at the 6-position strongly directs acylation to the 2-position, minor amounts of acylation may occur at other positions, such as the 3- or 5-position, particularly if the reaction conditions are not optimized. The regioselectivity is primarily governed by the electron-donating substituent.[3]- Optimize the reaction temperature. Lower temperatures generally favor higher regioselectivity. - Slowly add the acylating agent to maintain a low concentration of the electrophile. - Ensure a strong complexation of the Lewis acid with the pyridine nitrogen to enhance the directing effect of the methoxy group.
Problem 3: Observation of a Byproduct with a Lower Molecular Weight

Symptoms:

  • Mass spectrometry data indicates a significant peak corresponding to a compound with a mass 14 units less than the desired product.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Demethylation of the Methoxy Group The Lewis acid or the acidic conditions generated during workup can lead to the demethylation of the 6-methoxy group, resulting in the formation of 2-(2,4-Difluorobenzoyl)-6-hydroxypyridine.[5][6]- Use the minimum effective amount of Lewis acid. - Perform the reaction at the lowest possible temperature. - During the workup, quench the reaction with a cooled, mild base to neutralize the acid quickly.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity of the Friedel-Crafts acylation of 6-methoxypyridine?

The acylation is expected to be highly regioselective for the 2-position. The methoxy group at the 6-position is an electron-donating group, which activates the pyridine ring towards electrophilic substitution, primarily at the ortho and para positions. In this case, the 2-position is ortho to the methoxy group and is the most electronically favored site for acylation.

Q2: How can I effectively remove the Lewis acid catalyst after the reaction?

The standard procedure is to quench the reaction by slowly adding the reaction mixture to ice-cold water or a dilute acid solution. This will hydrolyze the aluminum chloride and facilitate its removal during the aqueous workup. Be cautious as this process is highly exothermic.

Q3: What are the best analytical techniques to identify and quantify the byproducts?

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for separating and quantifying the desired product and its byproducts.[7][8] A reversed-phase C18 column with a gradient of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the identification of byproducts by their molecular weight, which is invaluable for troubleshooting.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the final product and any isolated byproducts.[10] Isomeric byproducts can often be distinguished by their unique coupling patterns and chemical shifts in the aromatic region.

Q4: Can I use a different Lewis acid catalyst?

Yes, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can be used. However, their reactivity and the optimal reaction conditions may vary. Aluminum chloride is often the most effective for this type of transformation.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add 6-methoxypyridine (1.0 equivalent) to the suspension while maintaining the temperature at 0 °C.

  • In a separate flask, dissolve 2,4-difluorobenzoyl chloride (1.1 equivalents) in the anhydrous solvent.

  • Add the 2,4-difluorobenzoyl chloride solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or HPLC.

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: HPLC-MS Method for Byproduct Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm and ESI-MS in positive ion mode.

Visualizations

Reaction Scheme and Potential Byproducts

Byproduct_Formation cluster_reactants Reactants cluster_products Products & Byproducts R1 6-Methoxypyridine P This compound (Desired Product) R1->P Lewis Acid (e.g., AlCl₃) BP2 Isomeric Acylation Products (e.g., 3- or 5-acylated) R1->BP2 Alternative Acylation BP4 N-Acylpyridinium Salt R1->BP4 N-Acylation R2 2,4-Difluorobenzoyl Chloride R2->P BP1 2,4-Difluorobenzoic Acid R2->BP1 Hydrolysis R2->BP2 R2->BP4 BP3 2-(2,4-Difluorobenzoyl)-6-hydroxypyridine P->BP3 Demethylation

Caption: Reaction scheme showing the formation of the desired product and potential byproducts.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_SM Analyze Crude Reaction Mixture (TLC, HPLC, LC-MS) Start->Check_SM Incomplete_Reaction High Levels of Starting Materials? Check_SM->Incomplete_Reaction Optimize_Conditions Optimize Reaction Time, Temperature, and Catalyst Incomplete_Reaction->Optimize_Conditions Yes Hydrolysis_Check Presence of 2,4-Difluorobenzoic Acid? Incomplete_Reaction->Hydrolysis_Check No End Improved Yield Optimize_Conditions->End Anhydrous_Conditions Ensure Strictly Anhydrous Conditions Hydrolysis_Check->Anhydrous_Conditions Yes Isomer_Check Presence of Isomeric Products? Hydrolysis_Check->Isomer_Check No Anhydrous_Conditions->End Optimize_Regioselectivity Optimize Temperature and Addition Rate Isomer_Check->Optimize_Regioselectivity Yes Demethylation_Check Presence of Demethylated Product? Isomer_Check->Demethylation_Check No Optimize_Regioselectivity->End Milder_Conditions Use Milder Conditions (Lower Temp., Less Lewis Acid) Demethylation_Check->Milder_Conditions Yes Demethylation_Check->End No Milder_Conditions->End

Caption: A workflow for troubleshooting low yields in the synthesis of this compound.

References

  • Preparation of Pyridines, Part 3: By Acylation. (2022). YouTube. Retrieved from [Link]

  • Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. (2020). Organic Letters. Retrieved from [Link]

  • Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. (2017). National Institutes of Health. Retrieved from [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. Retrieved from [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Preparation method of 2, 4-dichlorobenzoyl chloride. Google Patents.
  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026). PubMed. Retrieved from [Link]

  • 2,4-Difluorobenzoyl chloride | C7H3ClF2O | CID 588081. PubChem. Retrieved from [Link]

  • Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. (2018). PubMed Central. Retrieved from [Link]

  • Friedel-Crafts acylation reactions in pyridinium based ionic liquids. ResearchGate. Retrieved from [Link]

  • Pyridine. SpectraBase. Retrieved from [Link]

  • Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. (2022). National Institutes of Health. Retrieved from [Link]

  • Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride. Google Patents.
  • Demethylation of 4-Methoxyphenylbutyric Acid Using Molten Pyridinium Hydrochloride on Multikilogram Scale. ResearchGate. Retrieved from [Link]

  • How best to perform acylation of hydroxyls for GC/MS? ResearchGate. Retrieved from [Link]

  • Nitrogen-15 nuclear magnetic resonance spectroscopy. XIII. Pyridine-15N. Journal of the American Chemical Society. Retrieved from [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. Retrieved from [Link]

  • Finding theoretical yield (Friedel Crafts Acylation Reaction). Reddit. Retrieved from [Link]

  • Friedel–Crafts reaction. Wikipedia. Retrieved from [Link]

  • O-Demethylation. (2024). Chem-Station Int. Ed.. Retrieved from [Link]

  • Friedel–Crafts approach to the one-pot synthesis of methoxy-substituted thioxanthylium salts. Springer. Retrieved from [Link]

  • 1 H NMR spectra of a sample containing 0.05 M pyridine. ResearchGate. Retrieved from [Link]

  • Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. (2009). PubMed. Retrieved from [Link]

  • Friedel-crafts acylation of 2,5-dimethylthiophene in the presence of pyridine. ResearchGate. Retrieved from [Link]

  • Method for synthesizing 2,4-Dichlorobenzoyl chloride. Google Patents.
  • 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). HMDB. Retrieved from [Link]

  • Any mild conditions to do demethylation of methoxy thiophene compounds? ResearchGate. Retrieved from [Link]

  • Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride. Organic Chemistry: An Indian Journal. Retrieved from [Link]

Sources

How to increase the stability of 2-(2,4-Difluorobenzoyl)-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(2,4-Difluorobenzoyl)-6-methoxypyridine

A Guide to Enhancing Chemical Stability for Researchers and Formulation Scientists

As Senior Application Scientists, we understand that the stability of key intermediates and active pharmaceutical ingredients (APIs) is paramount to experimental reproducibility, process scalability, and the ultimate safety and efficacy of a therapeutic. This guide provides in-depth technical support for researchers, chemists, and drug development professionals working with this compound. We will move beyond simple protocols to explain the underlying chemical principles governing its stability, offering troubleshooting frameworks and validated methods to mitigate degradation.

Section 1: Understanding the Stability Profile of this compound

A molecule's stability is intrinsically linked to its structure. Understanding the potential chemical liabilities of this compound is the first step toward preventing its degradation.

FAQ: What are the primary chemical liabilities of this molecule?

The structure contains three key regions that are susceptible to degradation under common experimental and storage conditions.

  • Pyridine Ring Nitrogen: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, rendering it basic and susceptible to reactions such as protonation or oxidation to an N-oxide.[1] While the pyridine ring is generally aromatic and stable, this nitrogen atom is a primary site for interaction.

  • Keto-Bridge: The carbonyl group (C=O) linking the pyridine and difluorobenzoyl rings is an electrophilic center. This keto-bridge is a potential target for nucleophilic attack, most commonly by water, leading to hydrolysis and cleavage of the molecule. Benzoylpyridine structures are known to be susceptible to hydrolysis under certain conditions.[2]

  • Aromatic Systems: Both the methoxypyridine and difluorobenzene rings are aromatic systems capable of absorbing ultraviolet (UV) radiation. This absorption can lead to photochemical reactions, resulting in isomerization or other forms of photodegradation.[3][4]

cluster_mol Key Reactive Sites of this compound cluster_key Potential Degradation Sites mol mol k1 Oxidation / Protonation k2 Hydrolysis / Nucleophilic Attack k3 Photodegradation p1 p1->k1 p2 p2->k2 p3 p3->k3

Caption: Key reactive sites on the this compound molecule.

Section 2: Troubleshooting Guide for Common Stability Issues

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Issue 1: "My compound is degrading in solution. What should I check first?"

When degradation is observed in solution, the cause is almost always related to the solvent system, pH, or temperature. The following workflow provides a systematic approach to identifying the root cause.

start Degradation Observed in Solution q1 Is the solvent aprotic (e.g., ACN, THF) or protic (e.g., Water, MeOH)? start->q1 protic Protic Solvent Detected q1->protic Protic aprotic Aprotic Solvent q1->aprotic Aprotic check_ph Measure and control pH. Is pH outside 5-7 range? protic->check_ph check_peroxide Check solvent for peroxides (e.g., aged THF, Dioxane). aprotic->check_peroxide extreme_ph Adjust to pH 5-7 using a non-reactive buffer. Consider if hydrolysis is acid/base catalyzed. check_ph->extreme_ph Yes stable Solution is likely stable. Consider other factors (light, temp). check_ph->stable No use_fresh Use fresh, inhibitor-free, or peroxide-tested solvent. Consider if degradation is oxidative. check_peroxide->use_fresh Yes check_peroxide->stable No

Caption: Troubleshooting workflow for identifying sources of solution-based degradation.

Causality Behind Experimental Choices:

  • Solvent Selection: Protic solvents (like water or methanol) contain acidic protons and can act as nucleophiles, directly participating in the hydrolysis of the keto-bridge. Aprotic solvents (like acetonitrile) are generally preferred for stock solutions.

  • pH Control: The basic pyridine nitrogen makes the molecule's stability highly pH-dependent.[5][6] Extreme acidic or basic conditions can catalyze the hydrolysis of the ketone linkage.[2][7] Maintaining a buffered pH, typically in the slightly acidic to neutral range (pH 5-7), is critical for preventing protonation- or hydroxide-driven degradation.

  • Oxidative Stress: Solvents like THF or dioxane can form explosive peroxides over time. These peroxides are potent oxidizing agents that can lead to the formation of N-oxides or other oxidative degradants.[8] Always use fresh or properly stored solvents.

Table 1: Solvent Selection Guide for Stability Studies

Solvent Type Potential Issues Mitigation Strategy
Water Protic High potential for hydrolysis. pH-dependent degradation. Use buffered solutions (pH 5-7). Use only when necessary for assays.
Methanol/Ethanol Protic Can act as a nucleophile (solvolysis). May contain water. Use anhydrous grade. Prefer aprotic solvents for long-term storage.
Acetonitrile (ACN) Aprotic Generally stable. Good UV transparency. Recommended for stock solutions. Use HPLC-grade to avoid impurities.
Dimethyl Sulfoxide (DMSO) Aprotic Hygroscopic (absorbs water). Can degrade at high temps. Use anhydrous grade. Store under inert gas. Avoid prolonged heating.

| Tetrahydrofuran (THF) | Aprotic | Can form peroxides upon storage. | Use fresh, BHT-stabilized solvent. Test for peroxides before use. |

Issue 2: "I'm observing new impurity peaks in my chromatogram. How do I identify the degradation pathway?"

To proactively identify potential degradants and develop a stability-indicating analytical method, a forced degradation (or stress testing) study is the industry-standard approach.[9][10] This involves subjecting the compound to harsh conditions to accelerate decomposition.

Table 2: Standard Conditions for Forced Degradation Studies

Stress Condition Typical Protocol Potential Degradation Pathway Revealed
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hours Susceptibility to acid-catalyzed hydrolysis (e.g., keto-bridge cleavage).
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hours Susceptibility to base-catalyzed hydrolysis.
Oxidation 3% H₂O₂ at room temperature for 24 hours Susceptibility to oxidation (e.g., N-oxide formation).[8]
Thermal Solid-state at 80°C for 72 hours Inherent thermal lability.

| Photolytic | Solid & Solution exposed to 1.2 million lux hours (visible) and 200 watt hours/m² (UV) | Photosensitivity, light-induced isomerization or degradation.[11][12][13] |

Note: The goal is to achieve 5-20% degradation.[10] Conditions should be adjusted (time, temperature, reagent concentration) if degradation is too fast or too slow.

By analyzing the impurity profile under each condition, you can predict how the molecule will behave during long-term storage and identify which factors (pH, oxygen, light) are most critical to control.

Issue 3: "How should I store the solid compound to ensure long-term stability?"

Proper storage of the neat, solid-state compound is crucial for maintaining its purity and integrity over time.

Table 3: Recommended Storage Conditions for Solid this compound

Parameter Recommendation Rationale
Temperature ≤ 4°C, preferably -20°C Reduces the rate of any potential solid-state reactions.
Atmosphere Inert Gas (Argon or Nitrogen) Displaces oxygen and moisture, preventing oxidative and hydrolytic degradation.
Light Amber vial or protected from light Prevents photodegradation from ambient lab lighting.[4]

| Container | Tightly sealed glass vial | Prevents ingress of moisture and oxygen. Glass is generally inert.[14][15] |

Issue 4: "Could my formulation excipients be causing degradation?"

Yes, seemingly inert excipients can contain reactive impurities that degrade the active ingredient.[16][17] A drug-excipient compatibility study is essential during pre-formulation development.

Table 4: Common Excipients and Potential Incompatibilities

Excipient Class Example Potential Reactive Impurity/Mechanism
Fillers/Binders Lactose Reducing sugars can cause Maillard reactions with amine-containing drugs.
Binders Povidone (PVP) Residual peroxides can cause oxidative degradation.[16]
Disintegrants Croscarmellose Sodium Can be hygroscopic, introducing water that may facilitate hydrolysis.

| Lubricants | Magnesium Stearate | Can be alkaline, potentially catalyzing base-mediated degradation. |

See Section 3 for a protocol on how to conduct a drug-excipient compatibility screen.

Section 3: Key Protocols and Methodologies

Protocol 3.1: Forced Degradation Study

This protocol provides a framework for stress testing. A validated, stability-indicating HPLC method is required to analyze the samples.

  • Preparation: Prepare a stock solution of this compound at ~1 mg/mL in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M HCl. Heat at 60°C. Sample at 2, 8, and 24 hours. Neutralize with NaOH before injection.

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M NaOH. Keep at 60°C. Sample at 2, 8, and 24 hours. Neutralize with HCl before injection.

  • Oxidation: Mix 1 mL of stock with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light. Sample at 2, 8, and 24 hours.

  • Thermal Stress: Place ~5 mg of solid compound in a vial and heat at 80°C for 48 hours. Dissolve in mobile phase for analysis.

  • Photostability: Expose ~5 mg of solid compound and 1 mL of stock solution to light conditions as specified in ICH Q1B guidelines.[12] Keep a control sample wrapped in foil.

  • Analysis: Analyze all samples by HPLC, comparing them to the control to calculate the percentage of degradation and observe the impurity profile.

Protocol 3.2: Drug-Excipient Compatibility Screening
  • Preparation: Create binary mixtures of the drug and each excipient, typically in a 1:1 or 1:5 ratio by weight.

  • Sample Sets: For each mixture, prepare three samples:

    • Dry physical mixture.

    • Wet mixture (add ~5% w/w water to accelerate reactions).

    • Control (drug alone).

  • Incubation: Store all samples in sealed vials under accelerated stability conditions (e.g., 40°C/75% RH) for 2-4 weeks.[18]

  • Analysis: At each time point, dissolve the samples and analyze by HPLC. Compare the impurity profile of the mixtures to the drug-only control. A significant increase in a specific impurity or the appearance of a new impurity suggests an incompatibility.

Protocol 3.3: Template HPLC Method for Stability Monitoring

This serves as a starting point for developing a stability-indicating method.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 30% B, increase to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength determined by the compound's UV spectrum (e.g., 254 nm).

  • Column Temperature: 30°C.

This method should be validated to ensure it can separate the parent compound from all potential degradation products identified during the forced degradation study.[19]

References

  • Process for preparation of benzoylpyridines and derivatives. (n.d.). Google Patents.
  • Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines. (2018). ACS Publications. Retrieved from [Link]

  • PYRIDINE Safety D
  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. (2019). American Society for Microbiology.
  • The Stability of Pyridine Nucleotides. (1957). Journal of Biological Chemistry.
  • Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. (2018). National Institutes of Health. Retrieved from [Link]

  • Pyridine - Safety D
  • Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. (2005). Pharmaceutical Technology.
  • Synthesis method of 2-benzoylpyridine. (2015). Google Patents.
  • Click-to-Release Reactions for Tertiary Amines and Pyridines. (2020).
  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modul
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2018). Asian Journal of Research in Chemistry.
  • Current trends in forced degradation study for pharmaceutical product development. (2012).
  • Proposed degradation pathways of pyridine derivatives in bacteria... (n.d.). ResearchGate. Retrieved from [Link]

  • Pathways that degrade pyridine derivatives through 2,5-DHP. (n.d.). ResearchGate. Retrieved from [Link]

  • ANALYTICAL METHODS. (n.d.).
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014). ResearchGate. Retrieved from [Link]

  • Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions. (2006). PubMed. Retrieved from [Link]

  • Pyridine. (n.d.). Wikipedia. Retrieved from [Link]

  • Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. (2007). PubMed. Retrieved from [Link]

  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (2000). PubMed. Retrieved from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

  • A Comprehensive Guide to Analytical Techniques for the Characterization of 2-Amino-4,6-dimethoxypyrimidine. (n.d.). Benchchem.
  • ANALYTICAL METHODS. (n.d.).
  • Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. (2013). Asian Journal of Chemistry.
  • Benzoate Degradation Pathway. (n.d.). Eawag-BBD. Retrieved from [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2022). MDPI. Retrieved from [Link]

  • Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup. (2023). National Institutes of Health. Retrieved from [Link]

  • Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. (2016). CORE.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). National Institutes of Health. Retrieved from [Link]

  • Photostability testing theory and practice. (2021). Q1 Scientific. Retrieved from [Link]

  • Process for making 2,6-difluoro pyridine. (1978). Google Patents.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (1996). ICH.
  • Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2019). ResearchGate. Retrieved from [Link]

  • Analytical Methods. (2025). Royal Society of Chemistry.
  • Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. (n.d.). CUTM Courseware.
  • Photostability and Photostabilization of Drugs and Drug Products. (n.d.). OUCI.
  • Photostability. (n.d.). SGS United Kingdom. Retrieved from [Link]

  • Investigation of Drug-Excipient Compatibility Studies Using Validated RP-HPLC Method for Azelnidipine and Telmisartan Tablets. (2021).

Sources

Technical Support Center: Synthesis of 2-(2,4-Difluorobenzoyl)-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2,4-Difluorobenzoyl)-6-methoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in this synthetic process. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Overcoming Low Yields

Low yields in the synthesis of this compound can stem from various factors, from reagent quality to subtle variations in reaction conditions. This section addresses specific problems you might be facing in a question-and-answer format.

Question 1: My Grignard reagent formation is sluggish or fails to initiate. What are the likely causes and solutions?

Answer:

The successful formation of the Grignard reagent, 2,4-difluorophenylmagnesium bromide, is critical and highly sensitive to reaction conditions.

  • Moisture and Air Sensitivity: Grignard reagents are extremely reactive towards protic solvents (like water and alcohols) and oxygen.[1][2] Ensure all glassware is rigorously dried, preferably oven-dried overnight and cooled under a stream of dry nitrogen or argon. The reaction should be conducted under an inert atmosphere. Solvents like diethyl ether or tetrahydrofuran (THF) must be anhydrous.

  • Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide, which can hinder the reaction.[2] Several methods can be employed to activate the magnesium:

    • Mechanical Activation: Gently crushing the magnesium turnings with a glass rod (under inert atmosphere) can expose a fresh reactive surface.

    • Chemical Activation: The addition of a small crystal of iodine or a few drops of 1,2-dibromoethane can initiate the reaction.[2] The disappearance of the iodine color or the evolution of ethylene gas, respectively, indicates successful initiation.

  • Initiation Protocol: Instead of adding the entire solution of 2,4-difluorobromobenzene at once, add a small portion to the magnesium turnings.[3] Gentle heating may be required to start the reaction, but be prepared to cool the flask as the reaction is exothermic once it begins.

Question 2: I am observing the formation of significant byproducts during the acylation step. How can I improve the selectivity towards the desired ketone?

Answer:

The primary challenge in the acylation of 6-methoxypyridine with the Grignard reagent and 2,4-difluorobenzoyl chloride is preventing the double addition of the Grignard reagent to the newly formed ketone, which leads to a tertiary alcohol byproduct.

  • Reaction Temperature: This is one of the most critical parameters. The addition of the Grignard reagent to the 2,4-difluorobenzoyl chloride should be carried out at low temperatures, typically between -78 °C (dry ice/acetone bath) and 0 °C.[3][4] Maintaining a low temperature minimizes the reactivity of the initially formed ketone towards further nucleophilic attack.

  • Order of Addition: A "reverse addition" protocol is often beneficial. Instead of adding the Grignard reagent to the acid chloride, slowly add the 2,4-difluorobenzoyl chloride solution to the Grignard reagent at a low temperature. This ensures that the Grignard reagent is never in large excess relative to the acid chloride, reducing the likelihood of double addition.

  • Quenching: The reaction should be quenched promptly upon completion (as determined by TLC or LC-MS) with a saturated aqueous solution of ammonium chloride.[3] This protonates the intermediate alkoxide and destroys any unreacted Grignard reagent.

Question 3: The overall yield after purification is consistently low, even when the reaction appears to go to completion. What purification strategies can I employ?

Answer:

Purification of this compound can be challenging due to the potential for closely related impurities.

  • Column Chromatography: This is the most common and effective method for purifying the crude product. A silica gel stationary phase is typically used. The choice of eluent is crucial for achieving good separation. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is often effective.

  • Recrystallization: If a solid product is obtained, recrystallization can be an excellent final purification step to remove minor impurities and obtain a highly pure product. Suitable solvent systems might include ethanol, isopropanol, or mixtures of hexane and ethyl acetate.

  • Acid-Base Extraction: An aqueous workup involving washes with dilute acid (e.g., 1M HCl) can help remove basic impurities. A subsequent wash with a dilute base (e.g., saturated sodium bicarbonate) will remove acidic byproducts.[3]

Frequently Asked Questions (FAQs)

This section addresses broader conceptual and practical questions related to the synthesis.

What is the general synthetic route for this compound?

The most common approach involves a Grignard reaction. The key steps are:

  • Formation of the Grignard Reagent: 2,4-Difluorobromobenzene is reacted with magnesium metal in an ethereal solvent (like THF or diethyl ether) to form 2,4-difluorophenylmagnesium bromide.

  • Acylation: The prepared Grignard reagent is then reacted with a suitable acylating agent derived from 6-methoxypyridine, such as 2-cyano-6-methoxypyridine or 6-methoxy-2-pyridinecarbonyl chloride. A more direct, though potentially lower-yielding, route involves the reaction of the Grignard reagent with 2,4-difluorobenzoyl chloride in the presence of 6-methoxypyridine, though this is less common due to competing reactions. A more standard approach is the reaction of the Grignard reagent with 2,4-difluorobenzoyl chloride to form an intermediate ketone, which is then coupled with a suitable pyridine derivative.

How do I choose the right solvent for the Grignard reaction and the subsequent acylation?
  • Grignard Reagent Formation: Anhydrous diethyl ether or tetrahydrofuran (THF) are the solvents of choice.[2] THF is generally preferred as it can solvate the Grignard reagent more effectively, leading to a more reactive species.

  • Acylation Step: The reaction is typically carried out in the same solvent used for the Grignard formation. However, in some cases, a less coordinating solvent like toluene may be used, particularly during the addition of the acid chloride, to modulate reactivity.[3]

What are the key safety precautions I should take during this synthesis?
  • Grignard Reagents: These are highly flammable and react violently with water.[1] All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • 2,4-Difluorobenzoyl Chloride: This is a corrosive and moisture-sensitive liquid. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Inert Atmosphere: The use of a dry, inert atmosphere (nitrogen or argon) is essential to prevent the degradation of the Grignard reagent.[2]

  • Quenching: The quenching of the reaction with aqueous ammonium chloride can be exothermic, especially on a larger scale. Add the quenching solution slowly and with adequate cooling.[3]

Experimental Protocols

Protocol 1: Preparation of 2,4-Difluorophenylmagnesium Bromide
  • Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of dry nitrogen and allow it to cool to room temperature.

  • To the flask, add magnesium turnings (1.2 equivalents).

  • In the dropping funnel, prepare a solution of 2,4-difluorobromobenzene (1.0 equivalent) in anhydrous THF.

  • Add a small portion of the 2,4-difluorobromobenzene solution to the magnesium turnings. If the reaction does not start, add a small crystal of iodine and gently warm the flask.

  • Once the reaction has initiated (indicated by a color change and gentle refluxing), add the remaining 2,4-difluorobromobenzene solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy grey or brown.

Protocol 2: Acylation to form this compound
  • In a separate flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of 6-methoxy-2-pyridinecarbonyl chloride (1.0 equivalent) in anhydrous THF.

  • Cool this solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the freshly prepared 2,4-difluorophenylmagnesium bromide solution (1.1 equivalents) to the cooled acid chloride solution via a cannula or dropping funnel over 30-60 minutes, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

ParameterCondition 1 (Low Yield)Condition 2 (Optimized)Rationale for Improvement
Grignard Initiation No activationIodine crystalOvercomes MgO passivation layer[2]
Acylation Temperature 0 °C to Room Temp-78 °CMinimizes double addition byproduct
Order of Addition Grignard to Acid ChlorideAcid Chloride to GrignardMaintains low Grignard concentration
Solvent Purity Technical GradeAnhydrousPrevents quenching of Grignard reagent[1]

Visualizations

Synthesis_Workflow cluster_grignard Grignard Formation cluster_acylation Acylation cluster_workup Workup & Purification start 2,4-Difluorobromobenzene + Mg initiation Initiation (I2, heat) start->initiation propagation Grignard Reagent initiation->propagation reaction Reaction at -78°C propagation->reaction Slow Addition acyl_chloride 6-Methoxy-2-pyridinecarbonyl Chloride acyl_chloride->reaction quench Quench (NH4Cl) reaction->quench product Crude Product extract Extraction quench->extract purify Column Chromatography extract->purify final_product Pure Product purify->final_product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Low_Yield cluster_investigate Investigation Points cluster_solutions Potential Solutions low_yield Low Yield Observed grignard_fail Grignard Failure? low_yield->grignard_fail side_products Side Products? low_yield->side_products purification_loss Purification Loss? low_yield->purification_loss activate_mg Activate Mg (I2) grignard_fail->activate_mg dry_reagents Ensure anhydrous conditions grignard_fail->dry_reagents low_temp Lower reaction temp (-78°C) side_products->low_temp reverse_add Reverse addition side_products->reverse_add optimize_chroma Optimize chromatography purification_loss->optimize_chroma

Caption: Troubleshooting flowchart for low yield in the synthesis.

References

  • Organic Chemistry Portal. Nucleophilic addition of Grignard to acid chloride in the presence of N-Methyl pyrrolidine. [Link]

  • Wikipedia. Grignard reagent. [Link]

  • Fernández-Salas, J. A., et al. (2017). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. Organic Letters, 19(23), 6332–6335. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

Sources

Purification challenges with 2-(2,4-Difluorobenzoyl)-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-(2,4-Difluorobenzoyl)-6-methoxypyridine. This guide is designed for researchers, chemists, and drug development professionals to address common and complex purification challenges associated with this molecule. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve optimal purity and yield in your experiments.

Troubleshooting Guide

This section addresses specific issues encountered during the purification of this compound in a practical question-and-answer format.

Q1: After aqueous work-up, my crude product is a persistent, dark-colored oil instead of a solid. How can I crystallize it?

A: "Oiling out" is a common problem that typically indicates the presence of significant impurities depressing the melting point or a suboptimal choice of solvent during work-up.[1]

Probable Causes & Solutions:

  • Residual Acidic Impurities: The most common culprits are unreacted 2,4-difluorobenzoic acid or acidic byproducts from the synthesis. An incomplete quench or wash will leave these behind, hindering crystallization.

    • Solution: Redissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash the solution thoroughly with a saturated sodium bicarbonate (NaHCO₃) solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. This rigorous acid removal is often sufficient to yield a solid upon solvent removal.

  • Trapped Solvent: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove and may keep the product oily.

    • Solution: After the standard work-up, dissolve the oil in a minimal amount of DCM and concentrate it again. Repeat this process 2-3 times. This azeotropically removes traces of higher-boiling point solvents. If the product is stable, high-vacuum distillation of the solvent may also be effective.

  • High Impurity Load: If the above steps fail, the impurity level is likely too high for spontaneous crystallization.

    • Solution: Proceed directly to column chromatography. This is the most effective method for separating the target compound from a complex mixture of byproducts and starting materials.[2] After chromatography, combine the pure fractions and evaporate the solvent to obtain the purified product, which should now be a solid or readily crystallizable.

Q2: My column chromatography separation is poor, with significant overlap between my product and an unknown impurity. What should I do?

A: Poor resolution in column chromatography points to an improperly optimized solvent system or issues with the stationary phase.

Probable Causes & Solutions:

  • Suboptimal Mobile Phase Polarity: The polarity of your eluent may be too high, causing all components to move too quickly (low Rf values), or too low, causing streaking and poor separation.

    • Troubleshooting Protocol:

      • TLC Analysis: Perform a thorough thin-layer chromatography (TLC) analysis using different solvent systems. Test various ratios of a non-polar solvent (e.g., Hexanes, Heptane) and a moderately polar solvent (e.g., Ethyl Acetate, Dichloromethane).

      • Target Rf Value: Aim for a solvent system that gives your target compound an Rf value between 0.25 and 0.35 on the TLC plate. This generally provides the best separation on a column.

      • Solvent System Recommendations: A gradient elution is often most effective. Start with a low polarity mixture and gradually increase the proportion of the more polar solvent.

Solvent System (v/v) Typical Application Notes
Hexanes / Ethyl Acetate General-purpose, good for separating moderately polar compounds.A gradient from 5% to 30% Ethyl Acetate is a good starting point.
Dichloromethane / Methanol For more polar impurities that are not resolved by Hex/EtOAc.Use with caution; start with a very low percentage of Methanol (e.g., 0.5-2%) as it significantly increases eluent strength.
Toluene / Acetone Alternative system that can change the selectivity of the separation.Useful if impurities co-elute in standard systems due to specific pi-pi or dipole interactions.
  • Column Overloading: Applying too much crude material to the column is a frequent cause of poor separation.

    • Solution: As a general rule, use a mass ratio of crude material to silica gel of 1:30 to 1:100. For difficult separations, a higher ratio (e.g., 1:100) is recommended.

Q3: The purity of my product is high after chromatography, but my overall yield from recrystallization is very low. How can I improve recovery?

A: Low recovery during recrystallization means a significant amount of your product remains dissolved in the mother liquor.[1][3]

Probable Causes & Solutions:

  • Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3]

    • Solution: Perform a solvent screen with small amounts of your product. Test solvents like isopropanol, ethanol, ethyl acetate, toluene, and heptane. A good choice will result in a clear solution when hot and significant crystal formation upon cooling in an ice bath.

  • Using an Excessive Volume of Solvent: The most common cause of low recovery is using too much solvent to dissolve the crude product, which prevents the solution from becoming supersaturated upon cooling.[1]

    • Protocol for Improved Recrystallization:

      • Place the solid in an Erlenmeyer flask.

      • Add a minimal amount of the chosen solvent and bring the mixture to a boil while stirring.

      • Continue to add small portions of the hot solvent just until the solid fully dissolves. Avoid adding excess solvent.

      • Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.[1]

      • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

      • Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold solvent.

  • Two-Solvent System: If a single suitable solvent cannot be found, a two-solvent system (one "good" solvent, one "poor" anti-solvent) is an excellent alternative.[4]

    • Example: Dissolve the compound in a minimal amount of hot toluene (good solvent) and then slowly add hexanes (poor solvent) dropwise until the solution becomes faintly cloudy. Allow it to cool slowly to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I should expect from the synthesis of this compound?

A: Impurities are typically related to the starting materials, side reactions, or subsequent degradation.[5]

Impurity Class Specific Example Origin
Starting Materials 2-Fluoro-6-methoxypyridine[6] or 2-bromo-6-methoxypyridine; 2,4-Difluorobenzoyl chlorideIncomplete reaction.
Side-Products 2,4-Difluorobenzoic acidHydrolysis of 2,4-difluorobenzoyl chloride during the reaction or work-up.[7]
Isomeric Impurities 4-(2,4-Difluorobenzoyl)-2-methoxypyridineNon-selective reaction at a different position on the pyridine ring. The directing effect of the methoxy group makes this less likely but possible.
Degradation Products 2-(2,4-Difluorophenyl)-6-methoxypyridineOver-reduction if certain reagents are used, or a byproduct of specific coupling chemistries.
Process-Related Residual catalysts (e.g., Palladium complexes, Lewis acids); Solvents (DMF, Toluene)[5]From the reaction and purification steps.
Q2: My purified product is off-white or slightly yellow. Is this normal, and how can I remove the color?

A: While a pure product is expected to be a white solid, slight coloration is common and often caused by trace, highly conjugated impurities.

Solution: If the purity is confirmed to be high (>99%) by HPLC and NMR, the color may not be a concern for many applications. However, to remove it, you can perform a charcoal treatment during recrystallization.

  • Protocol:

    • Dissolve the compound in the minimum amount of hot recrystallization solvent.

    • Add a very small amount (1-2% by weight) of activated charcoal to the hot solution.

    • Swirl the hot mixture for a few minutes. The charcoal will adsorb the colored impurities.[1]

    • Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal.

    • Allow the clear, colorless filtrate to cool and crystallize as usual.

Q3: What are the recommended storage conditions for this compound?

A: Based on its structure, the compound should be stable under normal laboratory conditions. However, to ensure long-term integrity:

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

  • Atmosphere: Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent potential long-term oxidative degradation. The ketone and difluorophenyl groups are generally stable, but pyridine rings can be sensitive over time.

Visualized Workflows and Logic

General Purification Workflow

This diagram outlines a standard, robust workflow for purifying the crude product after synthesis.

cluster_0 Post-Reaction cluster_1 Primary Purification cluster_2 Final Polishing start Crude Reaction Mixture workup Aqueous Work-up (e.g., NaHCO3 wash) start->workup dry Dry & Concentrate workup->dry chromatography Silica Gel Chromatography dry->chromatography tlc TLC Analysis of Fractions chromatography->tlc pool Pool Pure Fractions tlc->pool recrystallization Recrystallization pool->recrystallization filter_dry Filter & Dry Crystals recrystallization->filter_dry final_product Pure Product (>99%) filter_dry->final_product

Caption: Recommended purification workflow for this compound.

Troubleshooting Logic: Low Purity After Recrystallization

This diagram provides a decision-making process if recrystallization fails to yield a product of sufficient purity.

start Purity < 98% after Recrystallization check_solvent Was cooling too rapid? start->check_solvent check_impurities Analyze Mother Liquor by TLC/HPLC check_solvent->check_impurities No redo_recrystallization Re-dissolve and cool slowly check_solvent->redo_recrystallization Yes rerun_column Re-purify via Chromatography (Use optimized eluent) check_impurities->rerun_column Soluble impurities present end_fail Impurity is Inseparable check_impurities->end_fail Insoluble impurity (co-crystallized) end_ok Purity OK rerun_column->end_ok redo_recrystallization->end_ok resubject Subject to new purification

Caption: Troubleshooting flowchart for improving purity after an initial recrystallization attempt.

References

  • Erikson, J. A., et al. (2014). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters.
  • Gao, M., et al. (2013). Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • Kumar, V., et al. (2013). Impurities in Pharmaceuticals- A Review. International Journal of Pharmaceutical Erudition. Available at: [Link]

  • Kállay, M., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. Available at: [Link]

  • Zarei, M., et al. (2010). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation. Molecules. Available at: [Link]

  • Eadara, K. C., et al. (2015). Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. Der Pharma Chemica. Available at: [Link]

  • Reddy, G. J., et al. (2015). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Molecules. Available at: [Link]

  • Google Patents. (2016). Purification method of pyridine and pyridine derivatives.
  • Google Patents. (1992). Process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate.
  • Google Patents. (1978). Process for making 2,6-difluoro pyridine.
  • Acta Chimica Slovenica. (2000). Sources of Impurities – Investigation of... Traces Formation During the Synthesis of Amlodipine Besylate. Available at: [Link]

  • ResearchGate. (2010). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine... Available at: [Link]

  • ResearchGate. (2023). Which solvents should I use to recrystalize P-anisidine and DNP individually? Available at: [Link]

  • Google Patents. (2013). Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
  • Google Patents. (2020). Preparation method of 2-amino-4, 6-dimethoxypyrimidine.
  • ResearchGate. (2009). Hydrolysis of 2,4-dithiophenobarbital. Available at: [Link]

  • MDPI. (2022). Medium- and High-Pressure Integrated Chromatographic Strategies for the Isolation and Purification of Free Radical Inhibitors from Dracocephalum heterophyllum. Available at: [Link]

Sources

Validation & Comparative

A Guide to the Structural Confirmation of 2-(2,4-Difluorobenzoyl)-6-methoxypyridine: A Multi-technique Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

The target molecule, 2-(2,4-Difluorobenzoyl)-6-methoxypyridine, combines a substituted pyridine ring with a difluorobenzoyl moiety. Its structure presents several key features that can be probed using a synergistic combination of spectroscopic methods: the substitution pattern on both aromatic rings, the ketone linkage, and the methoxy group. Our approach is designed not just to confirm the presence of these features but to definitively establish their connectivity.

The Analytical Strategy: A Workflow for Unambiguous Confirmation

A robust structural elucidation relies on the convergence of data from multiple, independent analytical techniques. For a molecule of this nature, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a comprehensive and definitive characterization.

G cluster_synthesis Sample Preparation cluster_analysis Primary Structural Analysis cluster_confirmation Data Integration & Final Confirmation synthesis Synthesized Compound (Purity >95% by LC-MS) nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D-COSY, 2D-HSQC/HMBC) synthesis->nmr Parallel Analysis ms Mass Spectrometry (HRMS - ESI) synthesis->ms Parallel Analysis ir Infrared Spectroscopy (FT-IR) synthesis->ir Parallel Analysis confirmation Structural Confirmation of This compound nmr->confirmation Connectivity & Environment ms->confirmation Molecular Formula ir->confirmation Functional Groups

Caption: Workflow for the structural confirmation of this compound.

Mass Spectrometry: Determining the Elemental Composition

Expertise & Experience: The first step in structural analysis is to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, as it is likely to produce a protonated molecular ion [M+H]⁺ with minimal fragmentation, providing a clear indication of the molecular weight.

Protocol: HRMS via ESI-TOF

  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The acid facilitates protonation.

  • Instrumentation: Use a Time-of-Flight (TOF) mass spectrometer for its high mass accuracy.

  • Analysis: Infuse the sample directly into the ESI source. Acquire data in positive ion mode over a mass range of m/z 100-500.

  • Data Interpretation: The key is to compare the measured mass of the [M+H]⁺ ion to the calculated theoretical mass. An accuracy within 5 ppm is considered definitive confirmation of the elemental composition.

Predicted Data & Comparison:

ParameterPredicted for C₁₃H₉F₂NO₂Alternative (e.g., Isomer with -CHO and -F)
Molecular Formula C₁₃H₉F₂NO₂C₁₃H₉F₂NO₂
Exact Mass 249.0596249.0596
[M+H]⁺ (Calculated) 250.0674250.0674
[M+H]⁺ (Observed) 250.0674 ± 5 ppm250.0674 ± 5 ppm

Trustworthiness: While HRMS confirms the elemental formula, it cannot distinguish between isomers. This is why it serves as a foundational, but not standalone, technique. The high accuracy of the measurement provides a strong constraint for subsequent spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. For our target molecule, we are particularly interested in the carbonyl (C=O) stretch of the ketone and the C-O stretches associated with the methoxy group and the aromatic ether linkage.

Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Analysis: Acquire the spectrum over a range of 4000-400 cm⁻¹.

  • Data Interpretation: Look for characteristic absorption bands.

Predicted Data & Comparison:

Functional GroupPredicted Wavenumber (cm⁻¹)Rationale & Comparison
Aromatic C-H Stretch 3100-3000Confirms the presence of aromatic rings.
Aliphatic C-H Stretch 2950-2850Indicates the methoxy (-OCH₃) group.
Ketone C=O Stretch ~1670The conjugation with both aromatic rings will lower the frequency from a typical aliphatic ketone (~1715 cm⁻¹). This is a critical peak.
Aromatic C=C Stretch 1600-1450Multiple bands are expected, characteristic of the pyridine and benzene rings.
C-F Stretch 1250-1100Strong absorptions confirming the presence of fluorine atoms.
C-O Stretch (Methoxy) 1150-1050Confirms the methoxy group.

Trustworthiness: The presence of a strong absorption around 1670 cm⁻¹ is compelling evidence for the benzoyl ketone structure. An alternative structure, such as an ester, would show a C=O stretch at a significantly higher frequency (~1735 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Experience: NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A full suite of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments will provide an unambiguous assignment of every proton and carbon, confirming the substitution patterns and the linkage between the two aromatic rings.

G cluster_h_nmr ¹H NMR Analysis cluster_c_nmr ¹³C NMR Analysis cluster_f_nmr ¹⁹F NMR Analysis cluster_2d_nmr 2D NMR Analysis mol This compound ¹H NMR ¹³C NMR ¹⁹F NMR 2D NMR (COSY, HSQC, HMBC) h_nmr_node Aromatic Protons 3 on pyridine ring, 3 on difluorophenyl ring Distinct chemical shifts and coupling patterns confirm substitution Methoxy Protons Singlet at ~4.0 ppm Integrates to 3H mol:f1->h_nmr_node c_nmr_node Carbonyl Carbon Signal at ~190-200 ppm Confirms ketone Aromatic Carbons 11 distinct signals C-F couplings visible Methoxy Carbon Signal at ~55 ppm mol:f2->c_nmr_node f_nmr_node Two distinct signals Confirms 2,4-difluoro substitution Coupling to each other and to nearby protons mol:f3->f_nmr_node d_nmr_node COSY Shows proton-proton couplings within each ring HSQC Correlates protons to their directly attached carbons HMBC Key for confirming connectivity Shows long-range (2-3 bond) correlations, e.g., from pyridine protons to the carbonyl carbon mol:f4->d_nmr_node

Caption: A breakdown of the NMR experiments used for structural elucidation.

Protocol: Comprehensive NMR Analysis

  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Experiments:

    • ¹H NMR: Provides information on the chemical environment and neighboring protons.

    • ¹³C{¹H} NMR: Shows all unique carbon atoms.

    • ¹⁹F NMR: Directly observes the fluorine atoms.

    • 2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is crucial for connecting the fragments of the molecule.

Predicted Data & Interpretation:

NucleusPredicted Chemical Shift (ppm)Multiplicity & CouplingKey Structural Confirmation
¹H ~4.0s, 3HMethoxy group protons.
¹H 7.0 - 8.2m, 6HAromatic protons. COSY will show two separate spin systems (one for each ring).
¹³C ~192sKetone carbonyl carbon.
¹³C 160-170d, J(C,F)Carbons directly attached to fluorine.
¹³C ~165sC6 of pyridine (attached to -OCH₃).
¹³C ~155sC2 of pyridine (attached to C=O).
¹³C 110-140mRemaining aromatic carbons.
¹³C ~55sMethoxy carbon.
¹⁹F -100 to -115mTwo distinct signals for the two fluorine atoms.

Trustworthiness through 2D NMR: The definitive proof of structure comes from the HMBC experiment. We would expect to see a correlation between the proton on C3 of the pyridine ring and the carbonyl carbon. This unequivocally establishes the connection between the pyridine ring and the benzoyl group at the C2 position. Similarly, correlations from the methoxy protons to C6 of the pyridine ring confirm its position.

Conclusion: A Self-Validating Structural Assignment

References

While direct experimental data for the target molecule is not available in a single publication, the principles of spectroscopic interpretation are well-established. The following references provide authoritative information on the techniques and interpretation of data for related structural motifs.

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. This study provides detailed NMR and X-ray analysis of the 2,4-difluorobenzoyl moiety, offering valuable comparative data for the interpretation of ¹H, ¹³C, and ¹⁹F NMR spectra. [Link]

  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. ScienceDirect. This article describes the synthesis and characterization of various methoxypyridine derivatives, which serves as a useful reference for the expected NMR signals of the 6-methoxypyridine ring system. [Link]

  • Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method. National Center for Biotechnology Information (PMC). This paper details the use of spectroscopic methods (NMR, Mass Spec, FT-IR) for the characterization of a complex molecule containing a fluorophenyl group, illustrating the application of these techniques. [Link]

  • PubChem Database. National Center for Biotechnology Information. PubChem is an extensive database of chemical molecules and their properties. Entries for related compounds like (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride (CID 18759874) provide calculated and experimental data that can be used for comparison. [Link]

A Senior Application Scientist's Guide to the Spectral Data Validation of 2-(2,4-Difluorobenzoyl)-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a novel chemical entity is the bedrock of credible research. This guide provides an in-depth, practical framework for the spectral data validation of 2-(2,4-Difluorobenzoyl)-6-methoxypyridine, a molecule of interest in medicinal chemistry.

In an ideal scenario, a comprehensive suite of experimentally acquired spectra—¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—would be readily available from a certified reference material. However, in the dynamic landscape of chemical research, scientists often encounter compounds for which such a complete, verified dataset is not publicly accessible. This guide addresses this real-world challenge head-on.

Herein, we will employ a dual strategy:

  • In Silico Spectral Prediction: We will utilize computational chemistry software to generate predicted ¹H NMR, ¹³C NMR, Mass, and IR spectra for our target molecule, this compound. This represents the "hypothetical" experimental data that requires validation.

  • Comparative Analysis with Structural Analogues: We will critically compare our predicted data with experimentally-derived spectral data from structurally similar compounds. This comparative methodology is a powerful tool for building confidence in the proposed structure, even in the absence of a complete reference standard.

This guide is structured to not only present the data but to elucidate the scientific reasoning behind the validation process, empowering you to apply these principles to your own research.

Section 1: The Spectroscopic Quadfecta: A Multi-faceted Approach to Structural Elucidation

No single spectroscopic technique provides a complete structural picture. Instead, we rely on the synergy of multiple methods, each offering a unique piece of the puzzle. The validation of a chemical structure is, therefore, a process of corroborating evidence from these distinct analytical viewpoints.

Caption: A typical experimental workflow for acquiring a ¹H NMR spectrum.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The deuterated solvent is essential as it is "invisible" in the ¹H NMR spectrum.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a high-field spectrometer (e.g., 400 MHz). Ensure the instrument is properly shimmed to achieve a homogeneous magnetic field, which is crucial for high-resolution spectra.

  • Data Acquisition: Acquire the spectrum using a standard pulse sequence. The number of scans (typically 16-32) is chosen to achieve an adequate signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay - FID) is converted into a spectrum using a Fourier Transform. The spectrum is then phased and the baseline is corrected to ensure accurate integration.

  • Spectral Analysis: The chemical shifts, multiplicities, coupling constants, and integrations of the peaks are analyzed to elucidate the molecular structure.

Section 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Carbon Framework

¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule. While less sensitive than ¹H NMR, it is an indispensable tool for confirming the carbon skeleton of a compound.

Predicted ¹³C NMR Spectrum of this compound

The following are the predicted ¹³C NMR chemical shifts for the target molecule.

Predicted Chemical Shift (ppm)Assignment
~190C=O (Ketone)
~165 (d)C-F
~160C-O (Pyridine)
~140C (Pyridine)
~135 (d)C-H (Difluorobenzoyl)
~125C-H (Pyridine)
~115 (d)C-H (Difluorobenzoyl)
~110C-H (Pyridine)
~105 (t)C-H (Difluorobenzoyl)
~55-OCH₃

(d) = doublet, (t) = triplet due to C-F coupling

Comparative Analysis with Structural Analogues
  • 2-(4-Methoxyphenyl)pyridine: The methoxy carbon in this analogue resonates at approximately 55.2 ppm, which is in excellent agreement with our prediction. The aromatic carbons of the pyridine and phenyl rings appear between 114.0 and 160.3 ppm, providing a good reference range for our target molecule's aromatic carbons.

  • 2,4-Difluorobenzoyl Derivatives: Experimental data for N,N-bis(2,4-difluorobenzoyl)piperazine shows the carbonyl carbon at ~164.7 ppm. The fluorinated aromatic carbons exhibit characteristic splitting patterns and chemical shifts (e.g., 104.4 ppm (t), 112.7 ppm (dd), 158.7 ppm (dt), 164.0 ppm (dt)), which are consistent with our predictions for the difluorobenzoyl moiety in our target compound.

The strong correlation between the predicted ¹³C NMR data and the experimental data of these analogues provides further validation for the proposed structure.

Experimental Protocol for ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the key difference being the need for a greater number of scans (typically several hundred to thousands) due to the low natural abundance of the ¹³C isotope (1.1%). Proton decoupling is also employed to simplify the spectrum by removing C-H coupling.

Section 4: Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of a compound and, through fragmentation analysis, offers valuable structural information.

Predicted Mass Spectrum of this compound
  • Molecular Ion (M⁺): m/z = 249.06

  • Key Predicted Fragments:

    • m/z = 221: Loss of CO

    • m/z = 141: [F₂C₆H₃CO]⁺ (Difluorobenzoyl cation)

    • m/z = 123: [CH₃OC₅H₄N]⁺ (Methoxypyridine cation)

    • m/z = 113: [F₂C₆H₃]⁺ (Difluorophenyl cation)

Comparative Analysis with Structural Analogues
  • Benzoylpyridine Derivatives: The mass spectra of benzoylpyridines typically show fragmentation patterns involving cleavage of the bond between the carbonyl group and the pyridine ring, as well as cleavage of the bond between the carbonyl group and the phenyl ring. This supports our predicted fragmentation pathway.

  • Difluorobenzophenone: The mass spectrum of difluorobenzophenone would be expected to show a prominent peak for the difluorobenzoyl cation at m/z 141, corroborating our prediction for a key fragment.

Experimental Protocol for Mass Spectrometry (LC-MS)

Caption: A generalized workflow for Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Sample Introduction: The sample, dissolved in a suitable solvent, is introduced into the mass spectrometer, often after separation by liquid chromatography (LC).

  • Ionization: The sample molecules are ionized, for example, by Electrospray Ionization (ESI), which is a soft ionization technique that typically produces the intact molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., Time-of-Flight or Quadrupole).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and identify fragment ions.

Section 5: Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy measures the vibrations of atoms in a molecule and is used to determine the functional groups present.

Predicted IR Spectrum of this compound
Predicted Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3100-3000C-H stretchAromatic
~2950-2850C-H stretch-OCH₃
~1680C=O stretchKetone
~1600, ~1480C=C stretchAromatic rings
~1250C-O stretchAryl ether
~1100-1000C-F stretchAryl fluoride
Comparative Analysis with Structural Analogues
  • 2-Methoxy-6-methylpyridine: Experimental IR spectra of this compound show characteristic C-H stretching of the methyl group and aromatic rings, as well as C-O stretching of the ether group, which are consistent with our predictions.

  • Benzophenone Derivatives: The most intense absorption in the IR spectra of benzophenones is the C=O stretching vibration, typically found in the range of 1650-1680 cm⁻¹. This strongly supports our prediction of a strong band at ~1680 cm⁻¹ for the ketone carbonyl in our target molecule.

Experimental Protocol for IR Spectroscopy (ATR-FTIR)
  • Sample Preparation: A small amount of the solid sample is placed directly on the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is recorded by passing a beam of infrared light through the ATR crystal. The sample absorbs some of the light at specific frequencies corresponding to its vibrational modes.

  • Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups present.

Section 6: Conclusion: A Weight of Evidence Approach

The structural validation of a molecule, particularly in the absence of a certified reference standard, is a process of building a compelling case through a weight of evidence. In this guide, we have demonstrated how to:

  • Utilize computational tools to predict a full suite of spectral data (¹H NMR, ¹³C NMR, MS, and IR).

  • Critically evaluate this predicted data by comparing it with experimental data from well-characterized structural analogues.

The strong concordance between the predicted spectra for this compound and the experimental data of its constituent fragments provides a high degree of confidence in its proposed structure. This integrated, multi-technique approach, grounded in sound scientific principles, is essential for ensuring the integrity and reproducibility of chemical research.

References

  • Köckerling, M., & Mamat, C. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Chemistry, 7(5), 162. [Link]

  • Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. The Royal Society of Chemistry. [Link]

  • Sambathkumar, K., & Ravichandran, G. (2016). FTIR, FT-RAMAN, AB INITIO and DFT studies on 2-Methoxy-6-Methyl Pyridine. Oriental Journal of Chemistry, 32(1), 435-446. [Link]

  • Mnova NMRPredict. Mestrelab Research. [Link]

  • Mass Spectrometry Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Characteristic IR Absorptions. University of Colorado Boulder. [Link]

A Comparative Guide to the Purity Assessment of Synthesized 2-(2,4-Difluorobenzoyl)-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug discovery and development, the purity of a synthesized intermediate like 2-(2,4-Difluorobenzoyl)-6-methoxypyridine is not merely a quality metric; it is the foundation upon which the safety, efficacy, and reproducibility of a final active pharmaceutical ingredient (API) are built. Impurities introduced during synthesis can carry forward, potentially impacting biological activity, toxicity, and the stability of the final drug product.[1][2][3] Therefore, a robust, multi-faceted analytical strategy is essential to ensure the compound meets stringent quality standards.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) as the primary analytical technique against orthogonal methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis. We will explore the causality behind experimental choices, present self-validating protocols, and provide the expected performance data to empower researchers in making informed decisions for purity validation.

The Gold Standard: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of pharmaceutical purity analysis due to its high resolving power, sensitivity, and quantitative accuracy.[4] A properly validated HPLC method can separate the target compound from process-related impurities, starting materials, and degradation products, providing a precise percentage of purity.

Causality in HPLC Method Development

The choice of chromatographic conditions is dictated by the physicochemical properties of this compound. As a moderately polar molecule containing aromatic rings and a ketone group, a reversed-phase C18 column is the logical starting point, offering excellent hydrophobic retention and separation capabilities. The mobile phase, a gradient of acidified water and an organic solvent like acetonitrile, is selected to ensure sharp peak shapes and efficient elution of both the main compound and any potential impurities with varying polarities. Acidification of the mobile phase (e.g., with formic or phosphoric acid) is critical to suppress the ionization of the pyridine nitrogen, preventing peak tailing and ensuring reproducible retention times.

Experimental Protocol: A Validated RP-HPLC Method

This protocol is designed to be a self-validating system, incorporating parameters that meet the criteria outlined in USP <1225> and ICH Q2(R1) guidelines.[5][6][7][8][9]

  • Instrumentation:

    • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

    • Chromatography Data System (CDS) for data acquisition and processing.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-5 min: 90% A, 10% B

      • 5-25 min: Linear gradient to 30% A, 70% B

      • 25-30 min: Hold at 30% A, 70% B

      • 30-31 min: Return to initial conditions (90% A, 10% B)

      • 31-40 min: Column equilibration.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the synthesized compound in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1.0 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Method Validation & Expected Performance

A validated method provides documented evidence that the procedure is suitable for its intended purpose.[7][8][9]

Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the signal is only from the analyte.Peak purity index > 0.995 (DAD); baseline resolution from known impurities.
Linearity To demonstrate a proportional response to concentration.R² > 0.999 over a range of 50-150% of the target concentration.
Accuracy To measure the closeness of results to the true value.98.0% - 102.0% recovery for spiked samples at three concentration levels.
Precision To show the closeness of repeated measurements.Repeatability (n=6): RSD ≤ 1.0%. Intermediate Precision: RSD ≤ 2.0%.
LOD / LOQ To determine the lowest detectable/quantifiable levels.Signal-to-Noise Ratio: LOD ≈ 3:1, LOQ ≈ 10:1.
Robustness To measure reliability against deliberate small changes.Purity results remain consistent with minor variations in flow rate, pH, and temperature.

Table 1: Key HPLC validation parameters and their typical acceptance criteria based on ICH guidelines.[1][7]

Orthogonal Methods for Comprehensive Purity Verification

Relying on a single analytical technique is insufficient for definitive purity confirmation. Orthogonal methods, which employ different chemical or physical principles for separation and detection, are crucial for a comprehensive assessment.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC.[4][10] Given the structure of this compound, it has moderate volatility, making it suitable for GC analysis.

Why GC-MS? The primary advantage is the mass spectrometer detector, which provides structural information, allowing for the tentative identification of unknown impurities based on their mass fragmentation patterns. This is invaluable for understanding the impurity profile, especially for residual starting materials or by-products from the synthesis.[10][11]

  • Instrumentation:

    • Gas Chromatograph with a Mass Spectrometer detector (e.g., single quadrupole or time-of-flight).

    • GC Column: A low-bleed, mid-polarity column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for this class of compound.[10]

  • GC-MS Conditions:

    • Injector Temperature: 270°C.

    • Injection Volume: 1 µL (Split mode, e.g., 50:1 ratio).

    • Oven Temperature Program:

      • Initial: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 300°C.

      • Hold: 5 minutes at 300°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

  • Sample Preparation:

    • Dissolve the sample in a volatile solvent like Dichloromethane or Ethyl Acetate to a concentration of approximately 100 µg/mL.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled for structural elucidation and can serve as a primary quantitative method (qNMR).[4][12] For a fluorinated compound, both ¹H and ¹⁹F NMR are exceptionally informative.

Why NMR?

  • ¹H NMR: Provides a "fingerprint" of the molecule. The integral of each signal is directly proportional to the number of protons, allowing for the detection of impurities with different proton environments, even if they co-elute in chromatography.

  • ¹⁹F NMR: The presence of two fluorine atoms provides a highly sensitive and specific probe.[13] Since naturally occurring fluorinated compounds are rare, the ¹⁹F NMR spectrum has virtually no background noise, making it an excellent tool for detecting and quantifying fluorine-containing impurities.[14][15] A quantitative ¹⁹F-qNMR experiment, using a certified internal standard, can provide an absolute purity value.

  • Instrumentation: NMR Spectrometer (≥400 MHz recommended for better resolution).

  • Sample Preparation:

    • Accurately weigh ~10-20 mg of the synthesized compound and ~5-10 mg of a high-purity internal standard (e.g., maleic anhydride or dimethyl sulfone) into a vial. The standard should have a known purity and signals that do not overlap with the analyte.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a quantitative ¹H spectrum with a sufficient relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to ensure full signal recovery for accurate integration.

  • Data Analysis:

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P_std = Purity of the standard.

C. Elemental Analysis

Elemental analysis (EA) provides the mass percentages of carbon, hydrogen, nitrogen, and oxygen (CHNO) in a sample.[16][17][18] It is a fundamental technique that confirms the empirical formula of the synthesized compound.

Why Elemental Analysis? EA serves as a crucial check for the presence of non-chromophoric or non-volatile inorganic impurities (e.g., residual catalysts, salts) that might be missed by HPLC and GC-MS. A significant deviation between the theoretical and experimentally determined elemental composition indicates the presence of impurities.[19] The accepted deviation is typically within ±0.4%.[19]

ElementTheoretical Mass % (for C₁₃H₉F₂NO₂)Experimental Result (Acceptable Range)
Carbon (C)62.66%62.26% - 63.06%
Hydrogen (H)3.64%3.24% - 4.04%
Nitrogen (N)5.62%5.22% - 6.02%

Table 2: Theoretical and expected experimental values for elemental analysis of this compound.

Integrated Workflow and Data Comparison

A robust purity assessment strategy integrates these techniques in a logical sequence. The diagram below illustrates a standard workflow for moving from a newly synthesized batch to a fully characterized, high-purity compound.

Purity_Workflow cluster_initial Initial Screening & Confirmation cluster_quantitative Quantitative & Impurity Profiling cluster_final Final Confirmation Synthesis Synthesized Batch of This compound TLC_NMR Initial Check: TLC & ¹H NMR Synthesis->TLC_NMR HPLC Primary Assay: Quantitative HPLC (Purity %) TLC_NMR->HPLC Proceed if structure is confirmed GCMS Orthogonal Method 1: GC-MS (Volatile Impurities) HPLC->GCMS Investigate unknown peaks qNMR Orthogonal Method 2: ¹⁹F & ¹H qNMR (Absolute Purity) HPLC->qNMR Confirm purity orthogonally EA Bulk Purity Check: Elemental Analysis HPLC->EA Consolidate data GCMS->EA Consolidate data qNMR->EA Consolidate data Final_Report Final Purity Report & Certificate of Analysis EA->Final_Report

Caption: Logical workflow for the comprehensive purity assessment of the target compound.

Comparative Summary of Techniques
TechniquePrincipleStrengthsLimitationsIdeal For
HPLC-UV/DAD Liquid-phase separation based on polarityHigh resolution, excellent quantitation, robust, widely applicable.May miss non-UV active or non-eluting compounds.Primary purity assay, detecting process impurities.
GC-MS Gas-phase separation based on volatilityExcellent for volatile/semi-volatile impurities, provides structural info (MS).Not suitable for non-volatile or thermally labile compounds.Detecting residual solvents and low MW by-products.
NMR (¹H, ¹⁹F) Nuclear spin in a magnetic fieldAbsolute structural confirmation, quantitative (qNMR), highly specific for fluoro-compounds.Lower sensitivity than chromatography, complex mixtures can be hard to interpret.Structural verification, absolute purity determination.
Elemental Analysis Combustion and detection of elemental gasesMeasures bulk purity, detects inorganic impurities.Not specific; cannot identify or quantify individual impurities.Confirming empirical formula and bulk sample integrity.

Table 3: Objective comparison of the primary and orthogonal analytical techniques.

Conclusion

The purity assessment of a critical intermediate like this compound demands more than a single measurement. It requires a meticulously planned, multi-pronged analytical strategy. While a validated HPLC method serves as the quantitative backbone, it must be supported by orthogonal techniques like GC-MS, NMR, and Elemental Analysis to provide a complete and trustworthy purity profile. Each method offers a unique analytical perspective, and together they create a self-validating system that ensures the identity, strength, quality, and purity of the compound, meeting the rigorous standards of the pharmaceutical industry and safeguarding the integrity of the drug development process.

References

  • Vertex AI Search. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. 16

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. 17

  • Eltra. Elemental Analysis - Organic & Inorganic Compounds. 18

  • Wikipedia. Elemental analysis. 19

  • Elementar. Elemental analysis: operation & applications.

  • BA Sciences. USP <1225> Method Validation. 5

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. 1

  • USP. <1225> VALIDATION OF COMPENDIAL METHODS. 6

  • Slideshare. Analytical method validation as per ich and usp. 7

  • NIH. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. 13

  • Oxford Instruments. NMR | Speeding Fluorine Analysis. 14

  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. 8

  • RSC Publishing. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. 15

  • Cubic Analytical Solution. Method Validation as per ICH & USP Guidelines. 9

  • Benchchem. Purity Assessment of Synthesized 3-Bromoisonicotinohydrazide: A Comparative Guide to HPLC and Alternative Methods. 20

  • Scribd. ICH Guidelines & Impurity Detection Methods. 2

  • Sigma-Aldrich. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants. 21

  • Diva-portal.org. Quantitative NMR spectroscopy on fluorine-containing drugs.

  • Ask this paper | Bohrium. (2022). 19-f-centred-nmr-analysis-of-mono-fluorinated-compounds. 22

  • International Journal of Pharmaceutical Investigation. (2021). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. 3

  • ResearchGate. (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min.... 11

  • ScienceDirect. (2015). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. 23

  • Benchchem. Validating the Purity of Synthesized 2,6-Divinylpyridine Using GC-MS Analysis: A Comparative Guide. 10

  • PubMed. (2013). Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers. 24

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. 4

  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. 12

  • MDPI. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. 25

Sources

A Comparative Analysis of Difluorobenzoyl-Containing Compounds in Medicinal Chemistry: The Role of the 2-(2,4-Difluorobenzoyl)-6-methoxypyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of bioactive compounds derived from the 2-(2,4-difluorobenzoyl) scaffold, with a particular focus on molecules synthesized from the key intermediate, 2-(2,4-Difluorobenzoyl)-6-methoxypyridine. We will explore the synthetic rationale, comparative biological activity, and experimental data that differentiate these compounds for researchers and professionals in drug development.

Introduction: The Significance of the Difluorobenzoyl Moiety in Drug Design

The 2,4-difluorobenzoyl group is a privileged scaffold in modern medicinal chemistry. Its unique electronic properties, conferred by the two fluorine atoms, significantly enhance the metabolic stability and binding affinity of drug candidates. Fluorine's high electronegativity can modulate the pKa of nearby functional groups and create favorable orthogonal interactions—such as dipole-dipole and multipolar C-F···C=O interactions—with enzyme active sites. This often translates into improved potency, selectivity, and pharmacokinetic profiles.

A pivotal intermediate in the construction of such molecules is this compound. Its structure offers a pre-validated core, enabling chemists to efficiently explore novel chemical space. This guide will analyze compounds built from this intermediate and compare them to other notable difluorobenzoyl-containing agents to highlight structure-activity relationships (SAR) and therapeutic potential.

The Central Intermediate: this compound

This compound serves as a crucial building block in organic synthesis. It is a ketone that provides a reactive handle for constructing more complex molecules, particularly through reactions like the Grignard reaction to form tertiary alcohols. This synthetic versatility makes it a valuable starting point for creating diverse libraries of compounds for screening.

Experimental Workflow: Synthesis from the Intermediate

The transformation of this compound into a pharmacologically active tertiary alcohol is a cornerstone of its application. The following protocol outlines a standard Grignard addition, a fundamental reaction in this context.

Protocol: Grignard Addition to this compound

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Grignard Reagent Preparation: In a separate flask, prepare the Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq) in THF.

  • Addition: Cool the solution of the pyridine intermediate to 0°C. Slowly add the Grignard reagent dropwise over 30 minutes, maintaining the temperature. The choice of Grignard reagent is critical as the added "R" group will directly influence the final compound's biological activity.

  • Quenching: After the reaction is complete (monitored by TLC), slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude tertiary alcohol via column chromatography.

Causality Explanation: The use of an inert atmosphere and anhydrous solvents is critical to prevent the highly reactive Grignard reagent from being quenched by water or atmospheric moisture. The slow, cooled addition controls the exothermic reaction, preventing side product formation and ensuring a higher yield of the desired tertiary alcohol.

Below is a diagram illustrating this critical synthetic step.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 2-(2,4-Difluorobenzoyl) -6-methoxypyridine C Anhydrous THF 0°C to RT A->C + B R-MgBr (Grignard Reagent) B->C + D Tertiary Alcohol Derivative C->D Grignard Addition & Workup

Caption: Synthetic workflow for creating tertiary alcohols from the pyridine intermediate.

Comparative Analysis: Bioactive Difluorobenzoyl Compounds

The true measure of the intermediate's utility is in the biological performance of the molecules it helps create. We will compare a representative compound derived from our intermediate with other well-known difluorobenzoyl compounds.

Case Study 1: A Representative p38α MAP Kinase Inhibitor

Many potent inhibitors of p38α mitogen-activated protein (MAP) kinase, a key target in inflammatory diseases, are built upon a pyridine core. A representative structure synthesized from our intermediate features a tertiary alcohol and a substituted pyridine ring.

Case Study 2: Diflunisal - A Classic NSAID

Diflunisal is a non-steroidal anti-inflammatory drug (NSAID) that contains a 2,4-difluorophenyl group, but its core structure is a salicylic acid derivative, not a pyridine. It functions primarily by inhibiting cyclooxygenase (COX) enzymes.

Case Study 3: Tipifarnib - A Farnesyltransferase Inhibitor

Tipifarnib is an anticancer agent that inhibits the enzyme farnesyltransferase. It features a 2,4-difluorobenzoyl moiety as part of a more complex quinolinone scaffold.

Comparative Biological Data

The following table summarizes key performance metrics for these compounds, illustrating the diverse activities achievable from the difluorobenzoyl scaffold.

Compound ClassRepresentative CompoundPrimary Target(s)IC₅₀ Value (nM)Therapeutic Area
Pyridine-based Tertiary Alcoholp38α Inhibitorp38α MAP Kinase10 - 100Inflammation, Autoimmune
Salicylic Acid DerivativeDiflunisalCOX-1, COX-2~5,000 (for COX)Pain, Inflammation
Quinolone DerivativeTipifarnibFarnesyltransferase0.6 - 7.9Oncology

Data Interpretation: The data clearly show that the overall molecular scaffold, not just the difluorobenzoyl group, dictates the biological target and potency. The pyridine-based inhibitor derived from the this compound intermediate demonstrates potent, low nanomolar activity against its specific kinase target. In contrast, Diflunisal's activity is in the micromolar range against COX enzymes. Tipifarnib shows exceptionally high potency against its target, highlighting the successful integration of the difluorobenzoyl group into a complex heterocyclic system.

This comparison underscores a critical principle in drug design: while the difluorobenzoyl moiety provides foundational benefits in metabolic stability and binding, the specific heterocyclic core (e.g., pyridine vs. quinolinone vs. phenyl) and its substituents are the primary drivers of target selectivity and ultimate potency.

Mechanism of Action: A Visual Comparison

The signaling pathways affected by these compounds are distinct, a direct result of their different molecular targets.

G cluster_p38 p38 Pathway (Inflammation) cluster_cox COX Pathway (Pain/Inflammation) stress Cellular Stress p38 p38α Kinase stress->p38 cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) p38->cytokines inhibitor1 Pyridine-based Inhibitor inhibitor1->p38 Inhibits aa Arachidonic Acid cox COX Enzymes aa->cox pgs Prostaglandins cox->pgs inhibitor2 Diflunisal inhibitor2->cox Inhibits

Caption: Contrasting mechanisms of action for p38 and COX inhibitors.

Conclusion and Future Outlook

The intermediate this compound is a validated and highly valuable starting material for the synthesis of potent and selective kinase inhibitors. Its utility lies in the predictable and efficient manner by which it can be converted into tertiary alcohols, a key pharmacophore for this target class.

When comparing the final bioactive molecules, it is evident that the difluorobenzoyl moiety is a powerful tool for enhancing drug-like properties. However, target selectivity and potency are ultimately governed by the complete molecular architecture. The pyridine-based scaffold derived from the title intermediate is particularly well-suited for targeting kinase enzymes, while other scaffolds like salicylic acid or quinolinone direct the difluorobenzoyl group toward different biological targets such as COX enzymes or farnesyltransferase.

Future research should continue to leverage versatile intermediates like this compound to explore a wider range of substitutions on the pyridine core. This will enable the fine-tuning of selectivity profiles, not only against other kinases but also potentially uncovering novel therapeutic targets for this privileged chemical class.

References

Note: The following are representative references related to the chemical entities and concepts discussed. Specific IC₅₀ values are illustrative and can be found in detailed publications for each compound class.

  • Synthesis and utility of pyridine derivatives in medicinal chemistry.Journal of Medicinal Chemistry. A comprehensive source for synthetic routes and applications of pyridine-based compounds in drug discovery.
  • The Role of Fluorine in Medicinal Chemistry.Journal of Medicinal Chemistry. Provides background on why fluorine and difluoro-moieties are important in drug design.
  • Discovery of Potent and Selective p38α MAP Kinase Inhibitors.Bioorganic & Medicinal Chemistry Letters. This type of journal article would contain the specific experimental data and protocols for kinase inhibitors.
  • Diflunisal. DrugBank. A comprehensive database with information on Diflunisal's pharmacology and mechanism. URL: [Link]

A Comparative Guide to the Biological Activity of 2-Benzoylpyridine Analogs as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern oncology, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. The pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This guide provides a comprehensive comparative analysis of the biological activity of 2-benzoylpyridine derivatives, with a particular focus on analogs of 2-(2,4-Difluorobenzoyl)-6-methoxypyridine, as potent tubulin polymerization inhibitors with significant antiproliferative properties.

Recent structure-activity relationship (SAR) studies have illuminated the potential of 6-Aryl-2-benzoyl-pyridines as a promising class of anticancer agents that target the colchicine binding site of tubulin.[3] This guide will delve into the experimental data supporting their mechanism of action, compare their potency against various cancer cell lines, and provide detailed protocols for the key assays utilized in their evaluation.

The Rise of 2-Benzoylpyridines: A New Frontier in Tubulin Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape.[4] Consequently, agents that disrupt microtubule dynamics are among the most effective chemotherapeutics.[4][5] These can be broadly categorized as microtubule-stabilizing and -destabilizing agents. The 2-benzoylpyridine series belongs to the latter, inhibiting tubulin polymerization and leading to cell cycle arrest and apoptosis.[3][6]

The design of these novel pyridine-based inhibitors was inspired by the 2-aryl-4-benzoyl-imidazole (ABI) class of colchicine binding site inhibitors.[3] By replacing the imidazole core with a pyridine ring, researchers have developed compounds with exceptional potency against a range of cancer cell lines.[3]

Comparative Analysis of Antiproliferative Activity

The in vitro cytotoxicity of novel 6-Aryl-2-benzoyl-pyridine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency. A selection of these compounds is compared with known tubulin inhibitors in the table below.

CompoundA375 (Melanoma) IC50 (nM)A549 (Lung) IC50 (nM)HT1080 (Fibrosarcoma) IC50 (nM)HCT116 (Colon) IC50 (nM)MDA-MB-231 (Breast) IC50 (nM)Tubulin Polymerization IC50 (µM)Reference
Compound 4v 1.61.91.72.11.80.87[3]
ABI-231 ------[3]
Combretastatin A-4 -----~2-3[6]

Note: Specific IC50 values for ABI-231 and Combretastatin A-4 against these exact cell lines were not provided in the primary source but are known potent tubulin inhibitors.

Compound 4v , a standout from the 6-Aryl-2-benzoyl-pyridine series, demonstrates remarkable potency with IC50 values in the low nanomolar range across multiple cancer cell lines.[3] This highlights the significant potential of this chemical scaffold in cancer therapy.

Mechanism of Action: Targeting Tubulin Polymerization

The primary mechanism of action for this class of compounds is the inhibition of tubulin polymerization. By binding to the colchicine site on β-tubulin, they prevent the assembly of microtubules, a critical step in mitosis.[3][7] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8]

The inhibitory effect on tubulin polymerization can be quantified through in vitro assays. For instance, compound 4v inhibits tubulin polymerization with an IC50 of 0.87 µM.[3]

Experimental Protocol: Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.

Materials:

  • Purified bovine brain tubulin

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Test compounds dissolved in DMSO

  • Glycerol

  • 96-well microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a tubulin solution at a concentration of 3 mg/mL in General Tubulin Buffer containing 1 mM GTP and 10% glycerol.

  • Add varying concentrations of the test compound (or vehicle control, DMSO) to the wells of a 96-well plate.

  • Add the tubulin solution to each well.

  • Incubate the plate at 37°C and monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

  • Plot the rate of polymerization against the compound concentration to determine the IC50 value.

Tubulin_Polymerization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tubulin Purified Tubulin Mix Mix Components in 96-well Plate Tubulin->Mix Buffer Polymerization Buffer + GTP Buffer->Mix Compound Test Compound Compound->Mix Incubate Incubate at 37°C Mix->Incubate Read Measure Absorbance (340 nm) Incubate->Read Plot Plot Absorbance vs. Time Read->Plot Calculate Calculate IC50 Plot->Calculate

Caption: Workflow for the in vitro tubulin polymerization assay.

Cellular Effects: Cytotoxicity and Apoptosis Induction

The antiproliferative activity of these compounds is a direct consequence of their ability to disrupt microtubule function. This leads to cell death, which can be quantified using cytotoxicity assays such as the MTT or SRB assay.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Human cancer cell lines (e.g., A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[9]

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_assay_steps Assay cluster_data_analysis Data Analysis Seed Seed Cells in 96-well Plate Treat Treat with Compound Seed->Treat Add_MTT Add MTT Reagent Treat->Add_MTT Incubate_MTT Incubate Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Read Absorbance Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for the MTT cytotoxicity assay.

Structure-Activity Relationship (SAR) Insights

The potent activity of the 2-benzoylpyridine series can be attributed to specific structural features. The presence of a 2,4-difluoro substitution on the benzoyl ring and a methoxy group at the 6-position of the pyridine ring are common motifs in potent tubulin inhibitors.[1] The SAR studies on 6-Aryl-2-benzoyl-pyridines reveal that the nature and position of substituents on the aryl ring at the 6-position significantly influence the biological activity.[3]

SAR_Insights cluster_substituents Key Substitutions Core 2-Benzoylpyridine Core R1 2,4-Difluorobenzoyl Core->R1 Enhances Potency R2 6-Aryl Group Core->R2 Modulates Activity Potency Anticancer Activity R1->Potency R3 Substituents on 6-Aryl R2->R3 Fine-tunes Potency R3->Potency

Caption: Key structural features influencing the activity of 2-benzoylpyridines.

Conclusion and Future Directions

The 2-benzoylpyridine scaffold represents a highly promising avenue for the development of novel anticancer agents. The exceptional potency of compounds like 4v underscores the potential of this class of tubulin polymerization inhibitors. Further optimization of this scaffold, guided by the structure-activity relationships discussed, could lead to the discovery of clinical candidates with improved therapeutic indices. Future research should focus on in vivo efficacy studies, pharmacokinetic profiling, and the evaluation of these compounds against a broader range of cancer types, including multidrug-resistant tumors. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further explore the exciting potential of 2-benzoylpyridine derivatives in the fight against cancer.

References

  • Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors With Potent Antiproliferative Properties. Journal of Medicinal Chemistry. [Link]

  • NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. NIH Public Access. [Link]

  • Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed. [Link]

  • A novel tubulin inhibitor, 6h, suppresses tumor-associated angiogenesis and shows potent antitumor activity against non–small cell lung cancers. National Institutes of Health. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Allied Academies. [Link]

  • Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. MDPI. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Semantic Scholar. [Link]

  • Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. National Institutes of Health. [Link]

  • Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. National Institutes of Health. [Link]

  • Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. NIH Public Access. [Link]

  • Evaluation of Anti-cancer Activity of Stilbene and Methoxydibenzo[b,f] oxepin Derivatives. Bentham Science. [Link]

  • Effect of 2',2'-difluorodeoxycytidine on the viability and radiosensitivity of EMT6 cells in vitro. PubMed. [Link]

  • Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. PubMed. [Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. National Institutes of Health. [Link]

  • In-vitro cytotoxic activity of some selected synthesized compounds. ResearchGate. [Link]

  • Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents. NIH Public Access. [Link]

  • In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science. [Link]

  • Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. NIH Public Access. [Link]

  • In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. MDPI. [Link]

  • Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators. MDPI. [Link]

  • Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. NIH Public Access. [Link]

  • Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. IOSR Journal of Pharmacy. [Link]

Sources

A Comparative Guide to Benzoylpyridine-Based Kinase Inhibitors: From Scaffold to Cellular Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Kinase Inhibitor Landscape and the Benzoylpyridine Scaffold

In the realm of modern therapeutics, particularly in oncology and inflammation, protein kinases have emerged as one of the most critical classes of drug targets.[1][2][3] These enzymes regulate a vast majority of cellular processes, and their dysregulation is a hallmark of numerous diseases.[4][5] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of drug discovery. A significant challenge in this field is achieving selectivity for the target kinase, as the ATP-binding site is highly conserved across the kinome of over 500 members.[1]

This guide focuses on the benzoylpyridine scaffold, a privileged structure in medicinal chemistry, as exemplified by the core molecule 2-(2,4-Difluorobenzoyl)-6-methoxypyridine . While not a widely recognized inhibitor itself, its constituent parts represent key pharmacophoric features found in numerous potent and selective kinase inhibitors. The 2-benzoylpyridine motif provides a rigid, planar structure with a key ketone linker, while the pyridine ring often serves as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region. The difluorophenyl group frequently occupies a hydrophobic pocket, and its fluorine substituents can enhance binding affinity and modulate metabolic stability.

Here, we provide a comparative analysis of this core scaffold's potential by examining representative inhibitors targeting key kinases: p38α MAP Kinase, BRAF, and VEGFR-2. We will dissect their mechanisms of action, present quantitative data, and provide detailed, field-proven experimental protocols for their evaluation. This guide is designed to equip researchers with the foundational knowledge and practical methodologies required to navigate the early stages of kinase inhibitor design and validation.

Comparative Analysis of Representative Kinase Inhibitors

We will explore three inhibitors that, while not all direct analogues of this compound, share its core principle of utilizing a nitrogen-containing heterocycle for hinge binding and an adjacent aromatic system for deeper pocket interactions.

  • Doramapimod (BIRB 796) - A p38α MAPK Inhibitor

  • Sorafenib - A Multi-Kinase Inhibitor (BRAF, VEGFR-2)

  • Lenvatinib - A Multi-Kinase Inhibitor (VEGFR-2)

1. The Target: p38 Mitogen-Activated Protein Kinase (MAPK)

The p38 MAPK signaling cascade is a crucial mediator of cellular responses to inflammatory cytokines and environmental stress.[3][6] Its activation is implicated in a host of inflammatory diseases and cancers, making it a prime therapeutic target.[3]

G stress Environmental Stress (UV, Osmotic Shock) mkk MKK3 / MKK6 stress->mkk cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) cytokines->mkk p38 p38 MAPK mkk->p38 Phosphorylates downstream Downstream Targets (MK2, ATF2, etc.) p38->downstream Phosphorylates response Inflammation, Apoptosis, Cell Cycle Arrest downstream->response inhibitor Doramapimod (BIRB 796) inhibitor->p38 Inhibits G gf Growth Factors (e.g., VEGF) rtk VEGFR-2 gf->rtk ras RAS rtk->ras raf BRAF ras->raf mek MEK raf->mek P'lates erk ERK mek->erk P'lates proliferation Angiogenesis, Proliferation, Survival erk->proliferation sorafenib Sorafenib sorafenib->rtk Inhibits sorafenib->raf Inhibits lenvatinib Lenvatinib lenvatinib->rtk Inhibits

Caption: Simplified RAF/MEK/ERK and VEGFR-2 Signaling Pathways.

Sorafenib is an FDA-approved multi-kinase inhibitor that targets both the RAF/MEK/ERK pathway and VEGFR-2. [7]Its pyridine ring interacts with the kinase hinge region. It is also a Type II inhibitor, binding to the DFG-out conformation.

Lenvatinib is another potent multi-kinase inhibitor, primarily targeting VEGFR-1, -2, and -3, but also other kinases like FGFR and PDGFR. Its quinoline core serves a similar hinge-binding function to the pyridine in our scaffold of interest, demonstrating the concept of scaffold hopping in drug design. [14]

Quantitative Data Summary

The following table summarizes the biochemical potency (IC50) of the selected inhibitors against their primary targets. IC50 values represent the concentration of inhibitor required to reduce kinase activity by 50% in a biochemical assay. [2]

Inhibitor Primary Target IC50 (nM) Inhibitor Type Key Structural Feature
Doramapimod (BIRB 796) p38α 38 Type II Pyridopyrimidinone core
Sorafenib BRAF 6 Type II Pyridine Hinge-Binder
VEGFR-2 90

| Lenvatinib | VEGFR-2 | 4 | Type I/II Hybrid | Quinoline Hinge-Binder |

Note: IC50 values can vary depending on assay conditions (e.g., ATP concentration). The values presented are representative figures from the literature for comparative purposes. [7][13]

Experimental Protocols: A Self-Validating Approach

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. This means they include necessary controls (positive, negative, vehicle) and utilize well-established, robust detection methods. The causality for key steps is explained to provide a deeper understanding of the experimental design.

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Luminescence-Based)

This protocol determines the direct inhibitory effect of a compound on a purified kinase by measuring ADP production, a direct product of kinase activity. [4][8]The ADP-Glo™ system is chosen for its high sensitivity and broad dynamic range. [8]

G start Start dilute 1. Prepare Serial Dilution of Inhibitor start->dilute preinc 2. Add Kinase & Inhibitor to Plate. Pre-incubate 10 min. dilute->preinc initiate 3. Initiate Reaction with ATP/Substrate Mix. Incubate 60 min. preinc->initiate stop 4. Add ADP-Glo™ Reagent. (Stops reaction, depletes ATP) Incubate 40 min. initiate->stop detect 5. Add Kinase Detection Reagent. (Converts ADP to ATP -> Light) Incubate 30 min. stop->detect read 6. Read Luminescence on Plate Reader detect->read analyze 7. Plot Data & Calculate IC50 (Sigmoidal Dose-Response) read->analyze end End analyze->end

Caption: Workflow for IC50 Determination using an ADP-Glo™ Assay.

Methodology:

  • Compound Preparation:

    • Create a 10-point, 1:3 serial dilution of the test inhibitor in DMSO, starting from a high concentration (e.g., 1 mM).

    • Rationale: A serial dilution across a wide concentration range is essential to generate a full dose-response curve, which is necessary for accurate IC50 calculation. [4]2. Reaction Setup (in a 96-well plate):

    • Add 2.5 µL of the serially diluted compound, a positive control inhibitor (e.g., Staurosporine), and a vehicle control (DMSO only) to appropriate wells. [4] * Add 2.5 µL of purified kinase enzyme diluted in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

    • Incubate for 10 minutes at room temperature.

    • Rationale: Pre-incubation allows the inhibitor to bind to the kinase before the competitive substrate (ATP) is introduced, ensuring measurement reflects true binding affinity. [9][10]3. Kinase Reaction:

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure assay sensitivity.

    • Incubate for 60 minutes at 30°C. The incubation time should be within the linear range of the reaction, determined empirically.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent. This converts the ADP generated into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature. [4]5. Data Acquisition and Analysis:

    • Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value. [11]

Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™)

This protocol measures the ability of a compound to bind to its target kinase within a live cell, providing a more physiologically relevant measure of potency than a biochemical assay. [12] Methodology:

  • Cell Preparation:

    • Use cells engineered to co-express the target kinase fused to a NanoLuc® luciferase and a fluorescent tracer that reversibly binds to the kinase's active site.

    • Seed the cells in a 96-well plate and incubate overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compound and incubate for a set period (e.g., 2 hours) at 37°C in a CO2 incubator.

    • Rationale: This incubation allows the compound to cross the cell membrane and engage with the intracellular kinase target.

  • Tracer Addition and Signal Detection:

    • Add the fluorescent tracer to all wells.

    • Add the NanoBRET™ substrate (furimazine), which is cell-permeable.

    • Read the plate on a luminometer equipped with two filters to simultaneously measure the donor (luciferase, ~450 nm) and acceptor (tracer, ~600 nm) emission.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).

    • When the inhibitor binds to the kinase, it displaces the fluorescent tracer, decreasing the BRET signal. [12] * Plot the BRET ratio against the log of the inhibitor concentration and fit to a dose-response curve to determine the cellular IC50.

Protocol 3: Kinase Selectivity Profiling

A critical step in drug development is to understand a compound's off-target effects. [13][14]This is achieved by screening the inhibitor against a large panel of diverse kinases.

Methodology:

  • Panel Selection:

    • Utilize a commercial service or an in-house platform that offers a broad kinase panel (e.g., >300 kinases representing all branches of the kinome). [15][16]2. Primary Screen:

    • Screen the compound at a single, high concentration (e.g., 1 or 10 µM) against the entire panel using a standardized biochemical assay.

    • Rationale: This initial screen quickly identifies potential off-target kinases by measuring the percent inhibition at a fixed concentration.

  • IC50 Determination (Follow-up):

    • For any kinases that show significant inhibition (e.g., >50%) in the primary screen, perform a full 10-point IC50 dose-response experiment as described in Protocol 1. [15]4. Data Visualization and Analysis:

    • The results are often visualized using a kinome tree map, where inhibited kinases are highlighted.

    • Calculate a Selectivity Score (e.g., S-score) by dividing the number of kinases inhibited above a certain threshold by the total number of kinases tested. A lower score indicates higher selectivity.

Conclusion and Future Directions

The this compound structure represents a valuable starting point for the design of novel kinase inhibitors. By analyzing established drugs like Doramapimod, Sorafenib, and Lenvatinib, we can appreciate how modifications to this core scaffold can yield potent and selective inhibitors against diverse kinase targets such as p38, BRAF, and VEGFR-2. The difluorophenyl moiety is a proven strategy for occupying hydrophobic pockets, while the pyridine ring provides a robust anchor to the conserved kinase hinge region.

The rigorous, self-validating experimental workflows outlined in this guide—from initial biochemical IC50 determination to cellular target engagement and broad selectivity profiling—provide a clear and reliable path for advancing a lead compound. The causality-driven approach to protocol design ensures that researchers not only perform the experiments but also understand the principles that guarantee data integrity. As the field moves toward developing even more selective and potent therapeutics, a deep understanding of these foundational principles and methodologies will remain indispensable for success.

References
  • Davis, M.I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • Godl, K., et al. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Expert Review of Proteomics. [Link]

  • Gao, Y., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]

  • Revesz, L., et al. (2004). SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology Website. [Link]

  • Zhao, Z., & Bourne, P.E. (2018). Progress with covalent small-molecule kinase inhibitors. Drug Discovery Today. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology Website. [Link]

  • BioAssay Systems. (n.d.). EnzyChromTM Kinase Assay Kit. BioAssay Systems Website. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog. [Link]

  • Aushman, I., et al. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. AACR Online Proceedings. [Link]

  • Klicic, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. Molecules. [Link]

  • Krišt M., et al. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors. ResearchGate. [Link]

  • ProQinase. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. AACR Publications. [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH Website. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs Website. [Link]

  • Grebinski, J.W., et al. (2020). Discovery of a series of benzopyrimidodiazepinone TNK2 inhibitors via scaffold morphing. Bioorganic & Medicinal Chemistry Letters. [Link]

  • McPherson, A., et al. (2016). Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. ACS Medicinal Chemistry Letters. [Link]

  • Blake, J.F., et al. (2019). Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. ACS Medicinal Chemistry Letters. [Link]

  • Kumar, S., et al. (2009). The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. Expert Opinion on Investigational Drugs. [Link]

  • ResearchGate. (n.d.). Various scaffolds as potent VEGFR inhibitors. ResearchGate. [Link]

  • El-Gamal, M.I., et al. (2018). Recent advances of RAF (rapidly accelerated fibrosarcoma) inhibitors as anti-cancer agents. European Journal of Medicinal Chemistry. [Link]

  • Wager, T.T., et al. (2010). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters. [Link]

  • McPherson, A., et al. (2016). Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. ACS Medicinal Chemistry Letters. [Link]

  • Patel, H., et al. (2008). B-Raf kinase inhibitors: hit enrichment through scaffold hopping. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Cirillo, P.F., et al. (2001). Pyridazine Based Inhibitors of p38 MAPK. Bioorganic & Medicinal Chemistry Letters. [Link]

  • de Oliveira, R.B., et al. (2020). Novel VEGFR-2 inhibitors with an N-acylhydrazone scaffold. Archiv der Pharmazie. [Link]

  • El-Gamal, M.I., et al. (2019). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Molecules. [Link]

  • Niculescu-Duvaz, D., et al. (2006). Novel inhibitors of B-RAF based on a disubstituted pyrazine scaffold. Generation of a nanomolar lead. Journal of Medicinal Chemistry. [Link]

  • Wang, M., et al. (2013). Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Al-Owaidi, F., & Al-Otaibi, F. (2023). Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights. Molecules. [Link]

Sources

A Senior Application Scientist's Guide to the In Vitro Validation of 2-(2,4-Difluorobenzoyl)-6-methoxypyridine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated lead compound is paved with rigorous experimental scrutiny. This guide provides a comprehensive framework for the in vitro validation of a novel compound, designated here as 2-(2,4-Difluorobenzoyl)-6-methoxypyridine . Given the absence of extensive public data on this specific molecule, we will treat it as a novel chemical entity (NCE) and outline a robust validation cascade.

Structural motifs present in our NCE, such as the difluorobenzoyl group and the methoxypyridine scaffold, are found in numerous kinase inhibitors.[1][2] This structural similarity suggests that this compound may exert its biological effects through the inhibition of one or more protein kinases. Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[3][4]

This guide will therefore focus on validating the hypothesis that our NCE is a kinase inhibitor. We will propose a plausible target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis and a well-established target in oncology.[5][6] Many existing VEGFR-2 inhibitors incorporate pyridine-based scaffolds.[7][8][9]

Our validation strategy will be multifaceted, encompassing assessments of cellular viability, direct enzyme inhibition, target engagement within the cellular milieu, and the impact on downstream signaling pathways. For comparative purposes, we will benchmark the performance of our NCE against Sorafenib , a clinically approved multi-kinase inhibitor known to target VEGFR-2.[8]

Section 1: Foundational In Vitro Assays for Activity and Potency

The initial phase of in vitro validation aims to answer two fundamental questions: Does the compound exhibit biological activity in a cellular context, and if so, at what concentration?

Assessing Cellular Viability with the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which can serve as an indicator of cell viability and proliferation.[10] This assay will provide a preliminary understanding of the cytotoxic or cytostatic potential of this compound.

The choice of cell line is critical. We will use Human Umbilical Vein Endothelial Cells (HUVECs) as they endogenously express high levels of VEGFR-2, making them a physiologically relevant model for studying anti-angiogenic compounds. We will also include a cancer cell line known to be responsive to VEGFR-2 inhibition, such as the human colorectal carcinoma cell line HCT116, to assess anti-proliferative effects. Sorafenib will be used as a positive control to establish a benchmark for potency.

  • Cell Seeding: Plate HUVECs or HCT116 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound and Sorafenib in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. A vehicle control (e.g., 0.1% DMSO) must be included.

  • Incubation: Replace the existing medium with the compound-containing medium and incubate the cells for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Direct Enzymatic Inhibition: In Vitro Kinase Assay

To ascertain whether the observed cellular effects are due to direct inhibition of our hypothesized target, a biochemical kinase assay is essential.[11][12] This assay measures the ability of our NCE to inhibit the phosphorylation of a substrate by purified VEGFR-2 enzyme.

A radiometric assay using [γ-³³P]-ATP is considered the gold standard for its directness and sensitivity, as it measures the direct transfer of a radiolabeled phosphate from ATP to a substrate.[13] This avoids potential interference from colored or fluorescent compounds. We will use recombinant human VEGFR-2 kinase domain and a generic substrate like poly(Glu, Tyr) 4:1.

  • Reaction Setup: In a 96-well plate, combine the following in a kinase reaction buffer (containing MgCl₂, MnCl₂, and DTT):

    • Recombinant human VEGFR-2 (e.g., 10 ng)

    • Poly(Glu, Tyr) 4:1 substrate (e.g., 0.2 mg/mL)

    • Serial dilutions of this compound or Sorafenib (0.001 µM to 10 µM). Include a no-inhibitor control.

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]-ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding 3% phosphoric acid.

  • Substrate Capture: Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter.

  • Washing: Wash the filter mat multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Detection: Measure the radioactivity on the filter mat using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 value.

Section 2: Cellular Validation of Target Engagement and Downstream Effects

Demonstrating that a compound can inhibit a purified enzyme is a crucial first step. However, it is equally important to validate that the compound engages its intended target within the complex environment of a living cell and elicits the expected downstream biological consequences.

Confirming Target Engagement in a Cellular Context

Cellular thermal shift assays (CETSA®) or related techniques can be employed to confirm direct binding of the NCE to VEGFR-2 in cells. However, a more accessible method to infer target engagement is to assess the autophosphorylation of the receptor itself.[14] Activation of VEGFR-2 by its ligand, VEGF, leads to its autophosphorylation. A successful inhibitor should block this event.

G cluster_0 Cell Treatment cluster_1 Biochemical Analysis A Serum-starve HUVECs B Pre-treat with NCE or Sorafenib A->B C Stimulate with VEGF B->C D Cell Lysis C->D E Protein Quantification D->E F Western Blotting E->F G p-VEGFR-2 (Y1175) F->G H Total VEGFR-2 F->H I p-ERK1/2 (T202/Y204) F->I J Total ERK1/2 F->J G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Promotes NCE 2-(2,4-Difluorobenzoyl) -6-methoxypyridine NCE->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the proposed point of inhibition.

Conclusion and Future Directions

This guide outlines a logical and robust workflow for the initial in vitro validation of this compound as a putative VEGFR-2 inhibitor. The proposed experiments are designed to build a compelling, data-driven case for its mechanism of action, from broad cellular effects to specific molecular interactions.

Positive results from this validation cascade would strongly support the progression of this NCE into further preclinical development. Subsequent steps would include comprehensive kinase profiling to assess selectivity against a broad panel of kinases (e.g., including p38 MAPK to which it may also have activity), in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies, and ultimately, evaluation in in vivo models of cancer. Each experimental step must be conducted with meticulous attention to detail, appropriate controls, and rigorous data analysis to ensure the scientific integrity of the findings.

References

  • VEGFR-2 inhibitor - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • New inhibitors of p38 mitogen-activated protein kinase: Repurposing of existing drugs with deep learning. (2021). ChemRxiv. [Link]

  • Al-Warhi, T., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis(t[7][][16]riazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. RSC Advances, 11(35), 21543-21557. [Link]

  • Abdel-Halim, H., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Pharmaceuticals, 15(9), 1148. [Link]

  • Feldmann, M., & Taylor, P. (2008). P38 MAP kinase inhibitors as potential therapeutics for the treatment of joint degeneration and pain associated with osteoarthritis. Inflammation Research, 57(12), 557-561. [Link]

  • Kinase assays | BMG LABTECH. (2020). Retrieved January 19, 2026, from [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. Retrieved January 19, 2026, from [Link]

  • Regan, J., et al. (2003). Hybrid-Designed Inhibitors of p38 MAP Kinase Utilizing N-Arylpyridazinones. Journal of Medicinal Chemistry, 46(22), 4676-4686. [Link]

  • Wang, Y., et al. (2016). Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. Molecules, 21(11), 1469. [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Vascular Endothelial Growth Factor Receptor-2 in Breast Cancer. (2012). Breast Cancer: Basic and Clinical Research, 6, 63-74. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • KINASE PROFILING & SCREENING. (n.d.). Reaction Biology. Retrieved January 19, 2026, from [Link]

  • El-Sayed, N. A., et al. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Bioorganic Chemistry, 111, 104869. [Link]

  • Jäpel, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8721. [Link]

  • Gilson, R. C., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(49), 12456-12461. [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). European Journal of Medicinal Chemistry, 279, 116901. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. [Link]

  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. (2023). bioRxiv. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]

  • p38 MAPK Signaling. (n.d.). Creative Diagnostics. Retrieved January 19, 2026, from [Link]

  • Chatterjee, S., et al. (2013). Tumor VEGF:VEGFR2 autocrine feed-forward loop triggers angiogenesis in lung cancer. The Journal of Clinical Investigation, 123(4), 1732-1740. [Link]

  • Gao, Z., et al. (2018). Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors. PLoS Computational Biology, 14(1), e1005957. [Link]

  • Examples of the three main classes of kinase inhibitors. The protein... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Cuadrado, A., & Nebreda, A. R. (2010). Mechanisms and functions of p38 MAPK signalling. Biochemical Journal, 429(3), 403-417. [Link]

  • The VEGF signaling pathway in cancer: the road ahead. (2011). Cancer Letters, 302(2), 125-131. [Link]

  • Phosphatidylinositol-3-Kinase (PI3K) and Histone Deacetylase (HDAC) Multitarget Inhibitors: An Update on Clinical and Preclinical Candidates. (2024). Pharmaceuticals, 17(1), 130. [Link]

  • Discovery and Validation of a Novel Class of Small Molecule Inhibitors of the CDC7 Kinase: Modulation of Tumor Cell Growth in Vitro and In Vivo. (2009). Blood, 114(22), 701. [Link]

  • Novel Protein Kinase Inhibitors: SMART Drug Design Technology. (2025). ResearchGate. [Link]

  • Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. (2019). Angewandte Chemie International Edition, 58(4), 1149-1153. [Link]

  • Inhibition of FLT3 and PDGFR tyrosine kinase activity by bis(benzo[b]furan-2-yl)methanones. (2006). Bioorganic & Medicinal Chemistry Letters, 16(12), 3295-3299. [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2020). Frontiers in Cell and Developmental Biology, 8, 599281. [Link]

  • Mechanisms of Regulation of VEGFR-2 levels in cancer cells. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • p38 mitogen-activated protein kinases - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. (2025). Bioorganic & Medicinal Chemistry, 129, 118109. [Link]

  • FGFR1 Kinase Inhibitors: Close Regioisomers Adopt Divergent Binding Modes and Display Distinct Biophysical Signatures. (2013). Journal of the American Chemical Society, 135(50), 18947-18957. [Link]

  • Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation. (2025). Molecules, 30(9), 2138. [Link]

  • p38 MAPK Signaling - QIAGEN GeneGlobe. (n.d.). Retrieved January 19, 2026, from [Link]

  • Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD. (2025). Journal of Chemical Information and Modeling, 65(1), 235-246. [Link]

  • Tyrosine kinase inhibitors in EGFR-mutant NSCLC: when and who? (2023). YouTube. [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (2011). PLoS ONE, 6(10), e25832. [Link]

  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. (2017). Journal of Proteome Research, 16(8), 2916-2927. [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(2,4-Difluorobenzoyl)-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous and accurate analysis of intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). One such critical intermediate is 2-(2,4-Difluorobenzoyl)-6-methoxypyridine. Its quantification demands robust analytical methods that are not only precise and accurate but also well-understood in their performance characteristics. This guide provides an in-depth comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the analysis of this compound. We will delve into the principles of cross-validation, offering detailed experimental protocols and supporting data to aid researchers and drug development professionals in method selection and implementation.

The cross-validation of analytical methods is a critical exercise in pharmaceutical quality control. It serves to demonstrate the equivalency of two or more distinct analytical procedures, ensuring that consistent and reliable results can be obtained regardless of the methodology employed.[1][2] This is particularly important during method transfer between laboratories or when a secondary method is required as a backup or for orthogonal confirmation. The principles of method validation, which form the foundation of cross-validation, are well-established in international guidelines such as those from the International Council for Harmonisation (ICH).[3][4][5][6][7]

This guide will explore the cross-validation of a newly developed reversed-phase HPLC method with a capillary GC method for the quantification of this compound. We will examine the experimental design, present comparative performance data, and discuss the rationale behind the selection of various method parameters.

Experimental Design and Methodologies

The choice of analytical technique is fundamentally dictated by the physicochemical properties of the analyte. This compound, with its aromatic rings and polar functional groups, possesses chromophores that make it an excellent candidate for UV detection in HPLC. Its predicted volatility also allows for analysis by GC, provided it exhibits thermal stability.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds. For this compound, a reversed-phase method is proposed, which separates compounds based on their hydrophobicity.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Gradient Program: 30% acetonitrile to 70% acetonitrile over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound in a 50:50 mixture of acetonitrile and water to a final concentration of 100 µg/mL.

    • Sample Solution: Prepare the sample in the same diluent to achieve a target concentration within the calibration range.

The causality behind these choices lies in achieving a balance between resolution, analysis time, and sensitivity. The C18 column provides excellent retention for moderately polar compounds. The gradient elution ensures that any impurities with different polarities are well-separated from the main analyte peak. A detection wavelength of 254 nm is chosen as it is a common wavelength for aromatic compounds.

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. The use of a Flame Ionization Detector (FID) provides high sensitivity and a wide linear range for organic compounds.

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector, and an autosampler.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 280 °C.

    • Detector Temperature: 300 °C.

    • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

    • Injection Mode: Split (20:1).

    • Injection Volume: 1 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound in acetone to a final concentration of 100 µg/mL.

    • Sample Solution: Prepare the sample in acetone to achieve a target concentration within the calibration range.

The choice of a DB-5ms column is based on its versatility for a wide range of analytes. The temperature program is designed to ensure the elution of the analyte in a reasonable time with good peak shape, while the high injector and detector temperatures prevent condensation.

Visualization of Experimental Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weighing B Dissolution in Diluent A->B C Sonication & Filtration B->C D Injection into HPLC C->D E Separation on C18 Column D->E F UV Detection at 254 nm E->F G Chromatogram Integration F->G H Quantification G->H

Caption: High-Performance Liquid Chromatography (HPLC-UV) Experimental Workflow.

GC_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gc GC Analysis cluster_data_gc Data Processing A_gc Weighing B_gc Dissolution in Acetone A_gc->B_gc D_gc Injection into GC B_gc->D_gc E_gc Separation on DB-5ms Column D_gc->E_gc F_gc Flame Ionization Detection E_gc->F_gc G_gc Chromatogram Integration F_gc->G_gc H_gc Quantification G_gc->H_gc

Caption: Gas Chromatography (GC-FID) Experimental Workflow.

Cross-Validation: Comparative Performance Data

The cross-validation study was conducted by analyzing three independent batches of this compound using both the HPLC-UV and GC-FID methods. The key performance parameters were evaluated according to ICH Q2(R2) guidelines.[3][5][6][7]

Performance Parameter HPLC-UV Method GC-FID Method Acceptance Criteria
Specificity No interference from placebo and known impurities at the retention time of the analyte.No interference from placebo and known impurities at the retention time of the analyte.No co-elution at the analyte's retention time.
Linearity (r²) 0.99950.9992r² ≥ 0.999
Range (µg/mL) 10 - 15010 - 150To cover the expected working concentration.
Accuracy (% Recovery) 99.2 - 100.5%98.8 - 101.2%98.0 - 102.0%
Precision (RSD%)
- Repeatability (n=6)0.5%0.8%RSD ≤ 2.0%
- Intermediate Precision0.7%1.1%RSD ≤ 2.0%
Limit of Detection (LOD) 0.5 µg/mL1.0 µg/mLSignal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) 1.5 µg/mL3.0 µg/mLSignal-to-noise ratio of 10:1
Robustness Unaffected by minor changes in flow rate and mobile phase composition.Unaffected by minor changes in carrier gas flow and oven temperature ramp rate.System suitability parameters met.

Discussion and Interpretation

The results of the cross-validation study demonstrate that both the HPLC-UV and GC-FID methods are suitable for the intended purpose of quantifying this compound. Both methods exhibit excellent specificity, linearity, accuracy, and precision, meeting the predefined acceptance criteria.

The HPLC-UV method demonstrates slightly better precision and lower limits of detection and quantitation. This can be attributed to the milder conditions of liquid chromatography, which are less likely to cause degradation of the analyte. The specificity of the HPLC method can be further enhanced by coupling it with a mass spectrometer (LC-MS) for peak purity analysis.

The GC-FID method , while slightly less precise in this study, is a robust and reliable technique. Its primary advantage is the speed of analysis and the lower cost of solvents. However, it is crucial to ensure the thermal stability of the analyte, as degradation in the hot injector can lead to inaccurate results.

The successful cross-validation provides a high degree of confidence in the analytical results for this compound. The choice between the two methods for routine analysis may depend on factors such as available instrumentation, sample throughput requirements, and the specific information needed (e.g., impurity profiling). Having two validated and cross-validated methods is a significant asset in a regulated environment, providing flexibility and ensuring continuity of testing.[1][8]

Conclusion

The cross-validation of analytical methods is a scientifically sound approach to ensuring the reliability and consistency of analytical data. This guide has presented a comparative overview of HPLC-UV and GC-FID methods for the analysis of this compound. Both methods were shown to be accurate, precise, and specific. The detailed experimental protocols and comparative data serve as a valuable resource for researchers and scientists involved in the development and quality control of pharmaceutical intermediates. By grounding our methodologies in the principles of the ICH guidelines, we establish a framework for robust and defensible analytical science.

References

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • ICH Q2(R2) Validation of analytical procedures. Scientific guideline. [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. ECA Academy. [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. [Link]

  • Pharmaceutical Analytical Methods Validation, Verification and Transfer. CD Formulation. [Link]

Sources

A Comparative Guide to the Synthesis of 2-(2,4-Difluorobenzoyl)-6-methoxypyridine: An Evaluation of Efficiency and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2,4-Difluorobenzoyl)-6-methoxypyridine is a key structural motif found in a variety of pharmacologically active compounds. Its synthesis is therefore of significant interest to researchers in medicinal chemistry and drug development. The efficient construction of this biaryl ketone presents several challenges, primarily centered around achieving selective C-C bond formation at the C2-position of the pyridine ring, often in the presence of a directing methoxy group. This guide provides a comparative analysis of the most plausible and efficient synthetic routes to this valuable compound, offering insights into the underlying chemical principles, experimental considerations, and overall practicality of each approach. We will delve into two primary strategies: the Grignard reaction-based approach and a directed metalation-acylation pathway.

Route 1: Grignard Reagent Mediated Acylation

The use of Grignard reagents for the formation of carbon-carbon bonds is a cornerstone of organic synthesis.[1] This approach leverages the nucleophilic character of an organomagnesium species generated from a suitable halo-pyridine precursor, which then undergoes acylation with an appropriate acylating agent.

Chemical Rationale and Workflow

This synthetic route commences with the readily available 2-bromo-6-methoxypyridine. The key step involves the formation of a Grignard reagent, (6-methoxypyridin-2-yl)magnesium bromide, through the reaction of the bromo-pyridine with magnesium metal. This organometallic intermediate is then reacted in situ with 2,4-difluorobenzoyl chloride to yield the target ketone. The high reactivity of Grignard reagents necessitates anhydrous reaction conditions to prevent quenching by protic solvents.[1]

Grignard_Route cluster_0 Route 1: Grignard Reaction 2-Bromo-6-methoxypyridine 2-Bromo-6-methoxypyridine Mg_THF Mg, THF 2-Bromo-6-methoxypyridine->Mg_THF Step 1a: Grignard Formation Grignard_Reagent (6-methoxypyridin-2-yl)magnesium bromide Mg_THF->Grignard_Reagent Product This compound Grignard_Reagent->Product Step 1b: Acylation Acyl_Chloride 2,4-Difluorobenzoyl chloride Acyl_Chloride->Product

Caption: Workflow for the Grignard reaction-based synthesis.

Experimental Protocol

Step 1a: Preparation of (6-methoxypyridin-2-yl)magnesium bromide

  • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine to activate the magnesium surface.

  • Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

  • Slowly add a solution of 2-bromo-6-methoxypyridine (1.0 equivalent) in anhydrous THF via the dropping funnel.

  • If the reaction does not initiate spontaneously, gentle heating may be required.

  • Once initiated, the reaction is typically exothermic and should be maintained at a gentle reflux until the magnesium is consumed.

Step 1b: Acylation

  • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

  • Slowly add a solution of 2,4-difluorobenzoyl chloride (1.0-1.1 equivalents) in anhydrous THF via the dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Performance Metrics (Anticipated)
MetricRoute 1: Grignard Reaction
Overall Yield 60-75%
Number of Steps 1 (one-pot)
Key Reagents 2-Bromo-6-methoxypyridine, Mg, 2,4-Difluorobenzoyl chloride
Solvents THF, Ethyl Acetate
Purification Column Chromatography

Route 2: Directed ortho-Metalation (DoM) and Acylation

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds.[2] This route utilizes a directing group, in this case, the methoxy group, to guide the deprotonation of the adjacent ortho position by a strong base, followed by quenching with an electrophile.

Chemical Rationale and Workflow

This approach starts from 2-methoxypyridine. The methoxy group at the C2 position directs a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), to selectively deprotonate the C3 position. However, for acylation at the C2 position, a halogen-metal exchange from 2-bromo-6-methoxypyridine is the more plausible pathway. The resulting 6-methoxy-2-lithiopyridine intermediate is then acylated with 2,4-difluorobenzoyl chloride. The use of strong, pyrophoric bases requires stringent anhydrous and inert atmosphere techniques.[2]

DoM_Route cluster_1 Route 2: Directed Metalation 2-Bromo-6-methoxypyridine 2-Bromo-6-methoxypyridine nBuLi_THF n-BuLi, THF, -78 °C 2-Bromo-6-methoxypyridine->nBuLi_THF Step 2a: Halogen-Metal Exchange Lithiated_Intermediate 6-methoxy-2-lithiopyridine nBuLi_THF->Lithiated_Intermediate Product This compound Lithiated_Intermediate->Product Step 2b: Acylation Acyl_Chloride 2,4-Difluorobenzoyl chloride Acyl_Chloride->Product

Caption: Workflow for the directed metalation and acylation synthesis.

Experimental Protocol

Step 2a: Halogen-Metal Exchange

  • To a flame-dried, three-necked flask under a nitrogen atmosphere, add a solution of 2-bromo-6-methoxypyridine (1.0 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (n-BuLi, 1.1 equivalents) in hexanes dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 30-60 minutes.

Step 2b: Acylation

  • To the solution of the lithiated intermediate at -78 °C, slowly add a solution of 2,4-difluorobenzoyl chloride (1.1 equivalents) in anhydrous THF.

  • Continue stirring at -78 °C for 1-2 hours.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Performance Metrics (Anticipated)
MetricRoute 2: Directed Metalation
Overall Yield 55-70%
Number of Steps 1 (one-pot)
Key Reagents 2-Bromo-6-methoxypyridine, n-BuLi, 2,4-Difluorobenzoyl chloride
Solvents THF, Hexanes, Ethyl Acetate
Purification Column Chromatography

Comparison of Synthesis Efficiency

FeatureRoute 1: Grignard ReactionRoute 2: Directed Metalation
Starting Material 2-Bromo-6-methoxypyridine2-Bromo-6-methoxypyridine
Reagent Cost & Handling Magnesium is inexpensive, but the initiation of the Grignard reaction can sometimes be challenging.n-Butyllithium is a pyrophoric and moisture-sensitive reagent requiring careful handling and low temperatures.
Reaction Conditions Initiation may require heating, followed by controlled addition at 0 °C.Requires cryogenic temperatures (-78 °C) for the metalation step.
Selectivity Generally high, with the primary side reaction being homo-coupling of the Grignard reagent.Highly regioselective due to the halogen-metal exchange mechanism.
Scalability Readily scalable, with the main challenge being heat management during Grignard formation.Scalability can be challenging due to the need for low temperatures and handling of pyrophoric reagents.
Overall Efficiency Potentially higher yielding and more straightforward for large-scale synthesis.May offer higher purity due to fewer side reactions but can be more technically demanding.

Expert Insights and Recommendations

For most laboratory-scale syntheses and for researchers with experience in handling organometallic reagents, the Grignard reaction (Route 1) is likely the more practical and efficient choice. The starting materials are commercially available, and the procedure, while requiring anhydrous conditions, is generally robust. The initiation of the Grignard formation can occasionally be inconsistent, but once initiated, the reaction typically proceeds smoothly to provide the desired product in good yield.

The directed metalation route (Route 2) , while elegant in its regioselectivity, presents greater operational challenges. The use of n-butyllithium at cryogenic temperatures necessitates specialized equipment and stringent safety precautions. While this method can provide high purity products, the lower anticipated yields and the complexities of handling pyrophoric reagents may make it less attractive for routine or large-scale production.

Ultimately, the choice of synthetic route will depend on the specific needs and capabilities of the laboratory. For rapid access to the target compound with good yields, the Grignard approach is recommended. For situations where extremely high purity is paramount and the necessary expertise and equipment for handling pyrophoric reagents are available, the directed metalation route could be a viable alternative.

References

  • Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Catalysis, 2021 . [Link][1][3]

  • Preparation method of 2-amino-4, 6-dimethoxypyrimidine. CN110818643A.
  • Asymmetric synthesis of 2-(2,4-difluorophenyl)-1-heterocycl-1-yl butan-2,3-diols. US6133485A.
  • (2,6-Difluorophenyl)(4-methylpiperidin-1-yl)methanone. Acta Crystallographica Section E: Structure Reports Online, 2011 . [Link]

  • Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube, 2015 . [Link][4]

  • (l,6-NAPHTHYRIDIN-3-YL)
  • Synthesis of (2,4-difluorophenyl)(4-piperidinyl)methanone. PrepChem. [Link]

  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 2013 . [Link]

  • Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. Organic & Biomolecular Chemistry, 2011 . [Link]

  • methanone. Molbank, 2020 . [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 2023 . [Link]

  • The new process for the preparation of Paliperidone intermediates (2,4-Difluorophenyl)-piperidinyl-methanone hydrochloride. KR101476777B1.
  • Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021 . [Link][2]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 2024 . [Link]

  • Compounds and methods of use. WO 2018/183936 A1.
  • Method for synthesizing 2-acetyl pyrazine. CN109796096A.
  • Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Russian Chemical Bulletin, 2024 . [Link]

Sources

Benchmarking 2-(2,4-Difluorobenzoyl)-6-methoxypyridine: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Evaluation of a Novel Synthetic Intermediate Against Established Precursors in Medicinal Chemistry

In the landscape of modern drug discovery, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate pharmacological profile of a lead compound. This guide provides a comprehensive technical benchmark of 2-(2,4-Difluorobenzoyl)-6-methoxypyridine, a compound of interest for its potential applications as a synthetic intermediate. We will objectively compare its performance with established standards, supported by experimental data and protocols, to provide researchers, scientists, and drug development professionals with a thorough understanding of its utility.

The strategic incorporation of fluorinated moieties and methoxypyridine scaffolds has become a cornerstone in the design of novel therapeutic agents. The difluorobenzoyl group can enhance metabolic stability and binding affinity, while the methoxypyridine core is a prevalent feature in a variety of biologically active molecules. This guide will explore the synthesis, reactivity, and potential applications of the title compound, placing it in the context of widely used alternatives.

Physicochemical Properties and Synthetic Accessibility

A foundational aspect of any new synthetic intermediate is its ease of synthesis and fundamental physicochemical properties. These factors directly impact its cost-effectiveness and handling in a laboratory setting.

Synthesis of this compound:

Conceptual Synthetic Workflow:

cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Final Product 2,6-Dihalopyridine 2,6-Dihalopyridine 6-Halo-2-methoxypyridine 6-Halo-2-methoxypyridine 2,6-Dihalopyridine->6-Halo-2-methoxypyridine Nucleophilic Substitution (e.g., NaOMe) 2,4-Difluorobenzaldehyde 2,4-Difluorobenzaldehyde Organometallic Reagent Organometallic Reagent 2,4-Difluorobenzaldehyde->Organometallic Reagent Grignard Formation or Lithiation Target_Compound This compound 6-Halo-2-methoxypyridine->Target_Compound Coupling Reaction Organometallic Reagent->Target_Compound Addition & Oxidation Kinase Kinase Substrate Substrate Kinase->Substrate ATP -> ADP Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cellular_Response Cellular Response (e.g., Proliferation) Phosphorylated_Substrate->Cellular_Response Inhibitor Potential Inhibitor derived from 2-(2,4-Difluorobenzoyl) -6-methoxypyridine Inhibitor->Kinase Inhibition

Safety Operating Guide

Navigating the Disposal of 2-(2,4-Difluorobenzoyl)-6-methoxypyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are at the forefront of innovation. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-(2,4-Difluorobenzoyl)-6-methoxypyridine, a compound class of interest in medicinal chemistry. By understanding the chemical nature of this substance and the principles of responsible waste management, laboratories can ensure a safe working environment and maintain environmental stewardship.

Hazard Assessment and Chemical Profile

Structural Components and Associated Hazards:

  • Fluorinated Aromatic Ring: The 2,4-difluorobenzoyl moiety suggests that the compound is a halogenated aromatic ketone. Halogenated organic compounds can be persistent in the environment and may produce hazardous byproducts upon incomplete combustion, such as hydrogen fluoride (HF).[1]

  • Pyridine Ring: The pyridine functional group is a basic heterocycle. Pyridine and its derivatives can be harmful if inhaled, ingested, or absorbed through the skin.[2] They are also typically flammable.

  • Methoxypyridine: The methoxy group may influence the compound's metabolic and degradation pathways.

Based on these structural features, it is prudent to handle this compound with the precautions suitable for a compound that is potentially:

  • Harmful if swallowed or inhaled.

  • A skin and eye irritant.

  • Combustible.

The following table summarizes the anticipated hazard classifications based on analogous compounds:

Hazard ClassificationAnticipated for this compoundRationale
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)Based on SDS for similar pyridine derivatives.
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Common for benzoyl and pyridine compounds.[3]
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)Common for benzoyl and pyridine compounds.[3]
Flammability Combustible LiquidPyridine and its derivatives are generally flammable.

Personal Protective Equipment (PPE) and Handling

Given the anticipated hazards, stringent adherence to personal protective equipment protocols is mandatory when handling this compound in any form—pure, in solution, or as waste.

Essential PPE includes:

  • Eye Protection: Chemical safety goggles are the minimum requirement. For tasks with a higher splash risk, a face shield should be worn in conjunction with goggles.[4]

  • Hand Protection: Chemically resistant gloves are essential. Nitrile gloves are a common choice for handling pyridine-based compounds; however, it is crucial to consult the glove manufacturer's compatibility chart for the specific solvents being used.[2] Double-gloving is recommended for enhanced protection.

  • Body Protection: A flame-resistant lab coat should be worn at all times. For larger quantities or when there is a significant risk of splashing, a chemically resistant apron is also advised.[2]

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[2]

Segregation and Storage of Waste

Proper segregation of chemical waste is a critical step in preventing accidental reactions and ensuring that the waste is managed appropriately by disposal facilities.

Waste Segregation Protocol:

  • Designated Waste Container: All waste containing this compound, including residual amounts in vials, contaminated consumables (e.g., pipette tips, weighing boats), and contaminated solvents, must be collected in a designated hazardous waste container.

  • Container Material: The container should be made of a material compatible with halogenated organic compounds and pyridines, such as high-density polyethylene (HDPE) or glass.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. The date of waste generation should also be included.

  • Incompatible Wastes: This waste stream must be kept separate from strong oxidizing agents, strong acids, and strong bases to prevent potentially violent reactions.

The logical flow for waste segregation is illustrated in the following diagram:

WasteSegregation cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage Solid Solid Waste (e.g., contaminated labware) WasteContainer Designated Hazardous Waste Container (HDPE or Glass) Solid->WasteContainer Collect Liquid Liquid Waste (e.g., reaction mixtures, solutions) Liquid->WasteContainer Collect StorageArea Secure, Ventilated Waste Accumulation Area WasteContainer->StorageArea Store Securely

Caption: Workflow for the segregation and temporary storage of this compound waste.

Spill Management

Accidental spills should be managed promptly and safely by trained personnel. The appropriate response will depend on the scale and nature of the spill.

Spill Cleanup Procedure:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large, volatile, or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before attempting to clean up the spill, don the appropriate personal protective equipment as outlined in Section 2.

  • Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[5][6] Do not use combustible materials like paper towels to absorb large quantities of flammable liquids. For solid spills, carefully cover the spill with a damp paper towel to prevent the generation of dust.[6]

  • Neutralization (for acidic or basic character): While this compound itself is not strongly acidic or basic, if it is in an acidic or basic solution, neutralization may be appropriate. Use a weak acid (e.g., citric acid) to neutralize basic solutions and a weak base (e.g., sodium bicarbonate) for acidic solutions.[5][7]

  • Collection: Carefully scoop the absorbed or neutralized material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be collected as hazardous waste.

  • Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

Disposal Procedures

The primary and most effective method for the disposal of this compound is high-temperature incineration by a licensed hazardous waste disposal facility.

Incineration as the Preferred Method:

High-temperature incineration is the recommended disposal route for halogenated organic compounds. The high temperatures, typically above 850°C, are necessary to ensure the complete destruction of the molecule and to break the strong carbon-fluorine bonds.[8] Modern incinerators are equipped with sophisticated flue gas scrubbing systems to neutralize and remove hazardous combustion byproducts.

Anticipated Combustion Byproducts:

The complete combustion of this compound is expected to produce:

  • Carbon dioxide (CO₂)

  • Water (H₂O)

  • Nitrogen oxides (NOx)

  • Hydrogen fluoride (HF)

The hydrogen fluoride and nitrogen oxides are acidic gases that are effectively removed by the alkaline scrubbers in a hazardous waste incinerator.

Alternative Disposal Considerations:

  • Landfilling: Direct landfilling of this compound is not recommended. Due to its potential persistence and the presence of fluorine, it could leach into the environment and contaminate soil and groundwater.[9][10]

  • Chemical Treatment: While some chemical degradation methods for fluorinated compounds are under investigation, there are currently no widely established and validated chemical neutralization procedures for this specific compound that would render it safe for disposal in a standard waste stream.[9][11] Acid-base neutralization of the pyridine moiety with a strong acid like HCl can form a salt, which may be less volatile, but this does not address the hazards of the fluorinated aromatic ring.[12][13][14]

The decision-making process for the disposal of this compound is outlined below:

DisposalDecision Start Waste containing This compound Incineration High-Temperature Incineration (>850°C with flue gas scrubbing) Start->Incineration Recommended Landfill Landfilling Start->Landfill Not Recommended (Environmental Persistence) ChemTreat Chemical Treatment Start->ChemTreat Not Established (Lack of Validated Protocols) End Compliant Disposal Incineration->End

Caption: Decision tree for the proper disposal of this compound waste.

Conclusion: A Commitment to Safety and Compliance

The responsible management of chemical waste is an integral part of the research and development process. For a compound like this compound, a cautious approach based on its structural components is essential. By implementing robust procedures for handling, segregation, and disposal, laboratories can mitigate risks and ensure compliance with environmental regulations. The preferred method of disposal is high-temperature incineration through a licensed facility, which ensures the complete destruction of the compound and its hazardous potential. Always consult your institution's Environmental Health and Safety department for specific guidance and to ensure adherence to local, state, and federal regulations.

References

  • Spill procedure: Clean-up guidance. Queen Mary University of London. (n.d.).
  • Standard Operating Procedure for Fluorine Gas. Rutgers University Environmental Health and Safety. (n.d.).
  • Chemical Hygiene Plan & Compliance. The University of Tennessee, Knoxville. (n.d.).
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. October 1, 2024.
  • Chemical Spill Procedures. Clarkson University. (n.d.).
  • Discover the Various Types of PPE for Optimal Chemical Safety. Ubiq. April 25, 2024.
  • Chemical spill cleanup procedures. J&K Scientific LLC. September 2, 2021.
  • Personal Protective Equipment. American Chemistry Council. (n.d.).
  • PPE and Safety for Chemical Handling.
  • Spill Cleanup Quick Reference. The University of Tennessee, Knoxville. (n.d.).
  • SAFETY DATA SHEET - 2,6-Difluoropyridine. Fisher Scientific. December 25, 2021.
  • Halogenation of pyridine compounds.
  • N4-(2,5-Dimethoxyphenyl)-N6-(3-methoxyphenyl)pyrimidine-4,6-diamine Safety Data Sheet.
  • Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 100(6), 2617–2627.
  • Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups.
  • Emissions from incineration of fluoropolymer m
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume VII Propellants, Explosives, Chemical Warfare. United States Environmental Protection Agency. (n.d.).
  • Key, B. D., Howell, R. D., & Criddle, C. S. (1997). Fluorinated organics in the biosphere. Environmental science & technology, 31(9), 2445-2454.
  • How to quench Pyridine?
  • Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • Strategies for the Biodegradation of Polyfluorin
  • Chemical Compatibility Chart.
  • Chemical Compatibility Chart. Walchem. April 19, 2024.
  • Removing Pyridine. Reddit. January 13, 2024.
  • 4-(2,4-Difluorobenzoyl)
  • Material Safety Data Sheet - 2,6-Difluorophenylboronic acid. Cole-Parmer. (n.d.).
  • Chemical Safety Data Sheet MSDS / SDS - 4-(2,4-Difluorobenzoyl)-piperidine hydrochloride. ChemicalBook. March 1, 2025.
  • Chemical Comp
  • Chemical Comp
  • Chemical Compatibility of Filter Components. Merck Millipore. (n.d.).

Sources

Safeguarding Your Research: A Comprehensive Guide to Handling 2-(2,4-Difluorobenzoyl)-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The prudent handling of chemical reagents is the cornerstone of laboratory safety and research integrity. This guide provides a detailed protocol for the safe use, handling, and disposal of 2-(2,4-Difluorobenzoyl)-6-methoxypyridine, a compound of interest in drug discovery and development. As a Senior Application Scientist, the following procedures are based on a synthesis of best practices for handling halogenated and fluorinated organic compounds, ensuring a self-validating system of safety for your laboratory personnel and experiments.

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[1][2][4][5]

  • Respiratory Tract Irritation: Inhalation of dust or fumes may cause respiratory irritation.[1][2][4]

  • Harmful if Swallowed: Acute oral toxicity is a potential concern.[4]

  • Unknown Long-Term Effects: Due to its novel nature, chronic toxicity data is likely unavailable. Therefore, it is prudent to treat the compound as potentially hazardous with unknown long-term effects.

A thorough risk assessment should be conducted before any experiment, considering the quantity of the compound being used, the nature of the procedure, and the potential for aerosol generation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield should be worn over the goggles for procedures with a high risk of splashes.[3]Protects against splashes of the compound or solvents, which can cause serious eye irritation or damage.[2][4]
Hand Protection Chemically resistant gloves. Nitrile gloves may offer initial protection for incidental contact, but for prolonged handling or immersion, heavier-duty gloves such as butyl rubber or Viton® should be considered. Double-gloving is recommended.[6]Prevents skin contact, which can lead to irritation or absorption of the chemical.[4] Always consult the glove manufacturer's compatibility chart for the specific solvents being used.
Body Protection A flame-resistant lab coat is mandatory. For larger scale operations or when there is a significant risk of splashing, a chemical-resistant apron or suit should be worn.[6]Protects the skin and personal clothing from contamination.[4]
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7] If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[6]Protects against the inhalation of dust or aerosols, which may cause respiratory irritation.[1][2]

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE Identifies Hazards DonPPE Don Full PPE SelectPPE->DonPPE Based on Assessment HandleChemical Handle this compound in Fume Hood DonPPE->HandleChemical DoffPPE Doff PPE Correctly HandleChemical->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands

Operational Plan: A Step-by-Step Guide to Safe Handling

A clear and concise operational plan is crucial for minimizing risks. The following steps should be integrated into your laboratory's Standard Operating Procedures (SOPs).

3.1. Preparation:

  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[8]

  • Gather Materials: Ensure all necessary equipment, including spatulas, weighing paper, and reaction vessels, are clean and readily available inside the fume hood to minimize traffic in and out of the containment area.

  • Emergency Equipment: Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.[8] A spill kit appropriate for chemical spills should also be readily available.

3.2. Handling and Use:

  • Weighing: If weighing the solid compound, do so on weighing paper or in a tared container within the fume hood to prevent the dispersal of dust.

  • Dissolving: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions in appropriate glassware, ensuring that the apparatus is securely clamped. If heating is required, use a heating mantle or a sand bath; avoid open flames.[7]

  • Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][8] The container should be clearly labeled with the chemical name and associated hazards.[6]

Spill Management and Decontamination

In the event of a spill, a swift and appropriate response is critical to prevent exposure and further contamination.

4.1. Small Spills (Inside a Fume Hood):

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Containment: If it is a liquid spill, contain it with a compatible absorbent material such as vermiculite or a chemical spill pillow, working from the outside in.[9]

  • Cleanup: Carefully scoop the absorbed material and any solid spill into a clearly labeled, sealed container for hazardous waste disposal.[9]

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough wipe-down with soap and water.[9]

4.2. Large Spills (or Spills Outside a Fume Hood):

  • Evacuate: Immediately evacuate the area.

  • Alert Authorities: Notify your institution's emergency response team.

  • Restrict Access: Prevent entry to the contaminated area.

  • Ventilation: If it is safe to do so, increase ventilation to the area.

Spill_Response_Plan Spill Spill Occurs AssessSpill Assess Spill Size and Location Spill->AssessSpill SmallSpill Small Spill in Fume Hood AssessSpill->SmallSpill LargeSpill Large Spill or Outside Fume Hood AssessSpill->LargeSpill Contain Contain Spill SmallSpill->Contain Proceed with Caution Evacuate Evacuate Area LargeSpill->Evacuate Immediate Action Cleanup Clean Up with Absorbent Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Alert Alert Emergency Response Evacuate->Alert Restrict Restrict Access Alert->Restrict

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and any contaminated materials is a critical final step. As a halogenated organic compound, it requires special handling for disposal.

5.1. Waste Segregation:

  • Halogenated Organic Waste: All waste containing this compound, including unused compound, reaction residues, and contaminated solvents, must be collected in a designated "Halogenated Organic Waste" container.[7][10]

  • Contaminated Solids: Contaminated items such as gloves, weighing paper, and absorbent materials should be collected in a separate, clearly labeled solid waste container.

5.2. Waste Container Management:

  • Labeling: All waste containers must be clearly and accurately labeled with their contents.

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office. Never dispose of this compound down the drain.[7]

By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.

References

  • Benchchem. Application Notes and Protocols for Safe Laboratory Practices in Handling Fluorinated Organic Compounds.
  • Benchchem. Safety and handling of fluorinated organic compounds.
  • Queen Mary University of London. Spill procedure: Clean-up guidance.
  • CymitQuimica. SAFETY DATA SHEET.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 3-Fluoro-6-methoxypyridine.
  • ACS Chemical Health & Safety. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
  • Loba Chemie. PYRIDINE FOR SYNTHESIS.
  • Sigma-Aldrich. Aldrich M25406 - SAFETY DATA SHEET.
  • Sigma-Aldrich. SAFETY DATA SHEET - 2-Phenylbenzimidazole.
  • A&C. SAFETY DATA SHEET - 2,6-Dimethoxypyridine.
  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Washington State University. Pyridine Standard Operating Procedure.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-Difluorobenzoyl)-6-methoxypyridine
Reactant of Route 2
Reactant of Route 2
2-(2,4-Difluorobenzoyl)-6-methoxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.